molecular formula C10H11ClO3 B083887 2-(4-Chlorophenoxy)butanoic acid CAS No. 10310-19-7

2-(4-Chlorophenoxy)butanoic acid

Cat. No.: B083887
CAS No.: 10310-19-7
M. Wt: 214.64 g/mol
InChI Key: CEJKAKCQVUWNNA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)butanoic acid is a phenoxyalkanoic acid derivative of interest in agricultural and plant science research. Compounds within this class are known to function as synthetic auxins, a class of plant growth regulators. Upon application, it is hypothesized that this molecule may mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), potentially leading to uncontrolled growth in broadleaf plants. This proposed mode of action makes it a valuable tool for researchers studying plant physiology, herbicide mechanism of action, and the development of selective weed control systems. Its structure, featuring a butanoic acid chain, suggests potential for investigating structure-activity relationships (SAR) among phenoxy herbicides, providing insights into how molecular modifications influence potency, selectivity, and metabolic pathways in target and non-target plant species. Research utilizing this compound is strictly for laboratory use.

Properties

IUPAC Name

2-(4-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKAKCQVUWNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908198
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-19-7
Record name 2-(4-Chlorophenoxy)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chlorophenoxy)butanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenoxy)butanoic Acid

Introduction

This compound, a member of the phenoxyalkanoic acid class of compounds, represents a molecule of significant interest in synthetic organic chemistry and agrochemical research. Its structure, featuring a chiral center at the alpha-position to the carboxylic acid, a stable ether linkage, and a chlorinated aromatic ring, imparts a unique combination of chemical and physical properties. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and related fields. We will delve into its fundamental physicochemical properties, spectroscopic signature, a robust synthesis strategy, and modern analytical methodologies for its identification and quantification. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The chemical behavior of a compound is fundamentally dictated by its structure. This compound combines an aromatic system with an aliphatic carboxylic acid moiety, influencing its reactivity, solubility, and intermolecular interactions.

Chemical Structure

The molecule consists of a 4-chlorophenol group linked via an ether bond to the second carbon of butanoic acid. This C-2 carbon is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenoxy)butanoic acid.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the core physicochemical properties is essential for handling, storage, and experimental design. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 10310-19-7[1][2]
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.65 g/mol [2]
Appearance Powder[3]
Melting Point 77-78 °C[3]
Storage Temperature Room Temperature[3]
InChI Key CEJKAKCQVUWNNA-UHFFFAOYSA-N[3]
Solubility Profile

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of identity rely on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Rationale for Spectroscopic Analysis

The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. IR identifies functional groups, NMR maps the carbon-hydrogen framework, and MS confirms the molecular weight and provides fragmentation data that further corroborates the structure.

Infrared (IR) Spectroscopy

An IR spectrum reveals the vibrational frequencies of bonds within the molecule, serving as a fingerprint for its functional groups. For this compound, the following characteristic absorption bands are expected, based on general principles for carboxylic acids and aromatic ethers.[6]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state.

  • C-H Stretch (Aliphatic & Aromatic): Absorptions between 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1725-1700 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.

  • C=C Stretch (Aromatic): Several medium-to-weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether & Carboxylic Acid): Strong absorptions in the 1300-1000 cm⁻¹ region. Aryl-alkyl ethers typically show a strong asymmetric C-O-C stretch around 1250 cm⁻¹.

  • C-Cl Stretch: A strong band in the fingerprint region, typically around 850-550 cm⁻¹, though its position can be variable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR (Predicted):

    • ~10-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and its position is concentration-dependent.

    • ~7.2-7.3 ppm (doublet, 2H): Aromatic protons ortho to the chlorine atom.

    • ~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the ether oxygen.

    • ~4.5-4.7 ppm (triplet, 1H): The methine proton at the chiral center (-O-CH-).

    • ~1.9-2.1 ppm (multiplet, 2H): The methylene protons (-CH₂-) of the butyric acid chain.

    • ~0.9-1.1 ppm (triplet, 3H): The terminal methyl protons (-CH₃).

  • ¹³C NMR (Predicted):

    • ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).

    • ~155-160 ppm: Aromatic carbon attached to the ether oxygen.

    • ~129-130 ppm: Aromatic carbons ortho to the chlorine.

    • ~125-128 ppm: Aromatic carbon bearing the chlorine atom.

    • ~115-117 ppm: Aromatic carbons ortho to the ether oxygen.

    • ~75-80 ppm: Methine carbon at the chiral center (-O-CH-).

    • ~25-30 ppm: Methylene carbon (-CH₂-).

    • ~9-12 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and reveal characteristic fragmentation patterns.

  • Molecular Ion (M⁺): An expected peak at m/z 214, with a significant M+2 isotope peak at m/z 216 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Key Fragments:

    • Loss of the ethyl group (-CH₂CH₃) from the alpha-cleavage.

    • Loss of the carboxylic acid group (-COOH).

    • Cleavage of the ether bond, leading to fragments corresponding to the 4-chlorophenoxy radical (m/z 128) and the butanoic acid side chain.

Synthesis Methodology

The most logical and widely applicable approach for synthesizing this compound is via a Williamson ether synthesis. This strategy involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the ether linkage. This leads to two primary synthetic routes:

  • Reacting 4-chlorophenoxide with an ester of 2-bromobutanoic acid.

  • Reacting the alkoxide of an ester of 2-hydroxybutanoic acid with 1-chloro-4-fluorobenzene (via nucleophilic aromatic substitution, which is more difficult).

Route 1 is superior due to the high reactivity of the phenoxide nucleophile and the good leaving group ability of the bromide. A subsequent hydrolysis of the ester yields the final carboxylic acid. This one-pot, two-step approach is efficient and high-yielding, as demonstrated in patents for similar structures.[7]

G Reactants 4-Chlorophenol + Ethyl 2-bromobutanoate Step1 Step 1: Ether Synthesis (Williamson) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat (Reflux) Reactants->Step1 Intermediate Intermediate: Ethyl 2-(4-chlorophenoxy)butanoate Step1->Intermediate Step2 Step 2: Saponification (Hydrolysis) Base (e.g., NaOH) Solvent (H₂O/EtOH) Intermediate->Step2 Workup Acidification Workup (e.g., HCl) Extraction & Purification Step2->Workup Product Final Product: This compound Workup->Product G Sample Sample Collection (e.g., Water, Soil) Extraction Extraction - Hydrolysis (optional) - Acidification - Liquid-Liquid or  Solid-Phase Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., QuEChERS dSPE) Extraction->Cleanup Analysis LC-MS/MS Analysis - C18 Reverse Phase Column - Gradient Elution - ESI Negative Mode Cleanup->Analysis Data Data Processing - Peak Integration - Calibration Curve - Quantification Analysis->Data

Sources

The Definitive Guide to the Structural Elucidation of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical development, the absolute structural confirmation of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research and development activities are built. An incomplete or erroneous structural assignment can lead to catastrophic failures in later-stage development, including issues with efficacy, safety, and regulatory compliance. This guide provides an in-depth, technically-focused walkthrough of the methodologies and analytical reasoning required for the comprehensive structural elucidation of 2-(4-Chlorophenoxy)butanoic acid, a representative small molecule that embodies the analytical challenges frequently encountered in the pharmaceutical industry.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for achieving irrefutable structural confirmation. All claims and protocols are substantiated with citations to authoritative sources, and a comprehensive list of references is provided for further exploration.

Foundational Understanding: Synthesis and Physicochemical Properties

A thorough understanding of a molecule's synthetic pathway is a critical first step in its structural elucidation. The synthesis of this compound and its derivatives typically involves the reaction of a substituted phenol with an appropriate haloalkanoic acid or its ester in the presence of a base. For instance, a common route involves the condensation of 4-chlorophenol with an ester of 2-bromobutanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Knowledge of the synthetic route provides invaluable insights into potential impurities and byproducts that may be present in the sample. This information is crucial for developing appropriate analytical methods and for distinguishing the signals of the target molecule from those of related substances.

A summary of the key physicochemical properties of this compound is presented in Table 1 .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.65 g/mol [2]
CAS Number 10310-19-7[1][2]
Appearance White to off-white solid[3]
Melting Point 77-78 °C[3]

The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation

The definitive structural elucidation of an organic molecule is rarely achieved through a single analytical technique. Instead, a synergistic approach that combines data from multiple spectroscopic methods is employed. This multi-pronged strategy provides orthogonal data points that, when taken together, build an unassailable case for the proposed structure. The logical flow of this analytical workflow is depicted in Figure 1 .

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration and Final Confirmation Synthesis and\nPhysicochemical Properties Synthesis and Physicochemical Properties MS Mass Spectrometry (Molecular Weight & Formula) Synthesis and\nPhysicochemical Properties->MS Provides expected molecular formula IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms mass NMR NMR Spectroscopy (Connectivity & Stereochemistry) IR->NMR Identifies functional groups Structure Proposal Structure Proposal NMR->Structure Proposal Determines atom connectivity Final Structure Confirmation Final Structure Confirmation Structure Proposal->Final Structure Confirmation Integration of all data

Figure 1: The integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of an unknown compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[5]

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Expected Results and Interpretation

For this compound, the expected molecular formula is C₁₀H₁₁ClO₃. The high-resolution mass spectrum will provide an accurate mass measurement of the molecular ion. The presence of a chlorine atom will be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zInterpretation
[M-H]⁻213.0324(Predicted)Deprotonated molecule
[M+H]⁺215.0470(Predicted)Protonated molecule
[M+Na]⁺237.0290(Predicted)Sodium adduct

The accurate mass measurement allows for the unambiguous determination of the elemental composition, providing strong evidence for the proposed molecular formula.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected Results and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic ether functional groups.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)[7][8]
~1710StrongC=O stretch (carboxylic acid)[7]
~1600, ~1490MediumC=C stretch (aromatic ring)
~1240StrongC-O stretch (aryl ether)
~820StrongC-H bend (para-disubstituted aromatic ring)

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the acid functionality, while the other bands are consistent with the substituted aromatic ring and ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic molecule.[9] It provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[10][11]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed connectivity.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, integration values, and splitting patterns of these signals provide a wealth of structural information.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.2Doublet2HAromatic H (ortho to Cl)
~6.8Doublet2HAromatic H (ortho to O)
~4.5Triplet1H-O-CH-
~2.0Multiplet2H-CH₂-
~1.0Triplet3H-CH₃
  • -COOH Proton: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.

  • Aromatic Protons: The para-substituted aromatic ring will give rise to two doublets, each integrating to two protons.

  • Butanoic Acid Chain Protons: The protons on the butanoic acid chain will show characteristic splitting patterns due to coupling with their neighbors. The methine proton adjacent to the oxygen will be the most deshielded of the aliphatic protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Table 5: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~155Aromatic C-O
~129Aromatic C-H
~126Aromatic C-Cl
~116Aromatic C-H
~75-O-CH-
~28-CH₂-
~10-CH₃

The downfield signal around 175 ppm is characteristic of a carboxylic acid carbonyl carbon. The aromatic carbons will appear in the range of 110-160 ppm, and the aliphatic carbons will be found further upfield.

Data Integration and Final Structure Confirmation: The Convergence of Evidence

The final and most critical step in structure elucidation is the integration of all the spectroscopic data. Each piece of information should be consistent with and supportive of the proposed structure.

  • Mass Spectrometry provides the molecular formula (C₁₀H₁₁ClO₃).

  • Infrared Spectroscopy confirms the presence of a carboxylic acid and an aromatic ether.

  • ¹H and ¹³C NMR Spectroscopy establish the connectivity of the atoms, showing the 4-chlorophenoxy group attached to the second carbon of the butanoic acid chain.

The convergence of these independent lines of evidence provides an unambiguous and definitive confirmation of the structure of this compound.

Data Integration for Structure Confirmation cluster_Data Spectroscopic Data cluster_Structure Structural Features MS MS Data (C₁₀H₁₁ClO₃) Formula Molecular Formula MS->Formula IR IR Data (-COOH, Ar-O-R) FuncGroups Functional Groups IR->FuncGroups NMR NMR Data (Connectivity) Connectivity Atomic Connectivity NMR->Connectivity FinalStructure Confirmed Structure: This compound Formula->FinalStructure Integrated Analysis FuncGroups->FinalStructure Integrated Analysis Connectivity->FinalStructure Integrated Analysis

Figure 2: A logical diagram illustrating the integration of multi-spectroscopic data to achieve final structure confirmation.

Regulatory Context and the Importance of Characterization

The comprehensive characterization of a drug substance is a regulatory requirement.[12][13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, such as those from the International Council for Harmonisation (ICH), that outline the expectations for drug substance characterization.[14][15] The data generated during structure elucidation forms a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. This information is essential for ensuring the identity, purity, and quality of the drug substance throughout its lifecycle.

Conclusion: A Paradigm for Rigorous Scientific Inquiry

The structural elucidation of this compound serves as a compelling case study in the application of modern analytical techniques to solve complex chemical problems. The principles and methodologies outlined in this guide are broadly applicable to the characterization of a wide range of small organic molecules. By adhering to a logical, multi-technique workflow and by critically evaluating the resulting data, researchers can achieve a high level of confidence in their structural assignments, thereby ensuring the scientific integrity of their work and the safety and efficacy of the medicines they develop.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • P&S Chemicals. (n.d.). This compound. [Link]

  • MasterControl. (n.d.). ICH Q6 Guidelines. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. [Link]

  • U.S. Food and Drug Administration. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • U.S. Food and Drug Administration. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)butanoic acid is a significant chemical compound, belonging to the class of phenoxyalkanoic acids. This class of compounds has garnered considerable attention in agrochemical and pharmaceutical research. Notably, analogues such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are well-known herbicides.[1] These compounds often function by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[1][2][3] The structural backbone of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, focusing on the widely employed Williamson ether synthesis, and delves into the mechanistic details, experimental protocols, and purification strategies.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and robust method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its broad scope and reliability.[4][5] The reaction fundamentally involves a nucleophilic substitution (SN2) mechanism where an alkoxide or, in this case, a phenoxide, displaces a halide from an alkyl halide to form an ether.[4][5][6]

The synthesis of this compound via this method involves two primary reactants:

  • 4-Chlorophenol: Provides the phenoxy component of the target molecule.

  • An alkyl halide with a butanoic acid moiety: Typically, an ester of 2-bromobutanoic acid or 2-chlorobutanoic acid is used to introduce the butanoic acid chain. The ester form is preferred to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[4][6] The key steps are as follows:

  • Deprotonation of 4-Chlorophenol: In the first step, a base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion. Common bases for this purpose include potassium carbonate, sodium hydroxide, or potassium hydroxide.[1][7][8] The choice of base is critical; a strong enough base is required to quantitatively generate the phenoxide, thereby maximizing the reaction rate.

  • Nucleophilic Attack: The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (e.g., ethyl 2-bromobutanoate).[4][6] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral.

  • Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[4]

The overall reaction is most efficient with primary alkyl halides. Secondary alkyl halides can also be used, but elimination reactions (E2) become a competing side reaction, reducing the yield of the desired ether.[5][9] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[5][9]

Visualizing the Synthesis

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Workflow

G cluster_purification1 Intermediate Purification cluster_purification2 Final Product Isolation & Purification A Step 1: Williamson Ether Synthesis B Combine 4-chlorophenol, K₂CO₃, and anhydrous acetone in a flask. A->B C Add ethyl 2-bromobutanoate dropwise. B->C D Reflux the mixture for 12-18 hours. C->D E Monitor reaction progress by TLC. D->E F Cool and filter to remove inorganic salts. E->F G Concentrate the filtrate to obtain crude ester. F->G H Purify crude ester via column chromatography. G->H I Step 2: Hydrolysis H->I J Dissolve purified ester in ethanol and aqueous NaOH. I->J K Stir at 60°C for 4 hours. J->K L Cool and remove ethanol under reduced pressure. K->L M Wash with diethyl ether to remove impurities. L->M N Acidify the aqueous layer with 2M HCl to precipitate the product. M->N O Extract the product with ethyl acetate. N->O P Wash combined organic layers with brine. O->P Q Dry over anhydrous MgSO₄, filter, and concentrate. P->Q R Recrystallize from a suitable solvent if necessary. Q->R

Caption: Detailed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate

Materials:

  • 4-Chlorophenol

  • Ethyl 2-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).[7]

  • Stir the resulting suspension at room temperature for 15 minutes to ensure a uniform mixture.

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Wash the residue with a small amount of acetone and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.

Part 2: Hydrolysis to this compound

Materials:

  • Crude ethyl 2-(4-chlorophenoxy)butanoate

  • Ethanol

  • 2M aqueous sodium hydroxide (NaOH)

  • 2M hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude ester from Part 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).[7]

  • Stir the mixture at 60°C for approximately 4 hours, or until TLC indicates the complete consumption of the ester.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.[7]

  • Carefully acidify the aqueous layer to a pH of 2 with 2M HCl. This should cause the precipitation of the this compound product.[7]

  • Extract the product from the acidified aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Purification and Characterization

The crude this compound can be further purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common method involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is 77-78°C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₀H₁₁ClO₃[10]
Molecular Weight 214.65 g/mol [10]
Melting Point 77-78 °C
Physical Form Powder

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis being the most practical and efficient method. This guide has provided a detailed, step-by-step protocol, along with the underlying mechanistic principles, to aid researchers in the successful synthesis and purification of this valuable compound. The versatility of the phenoxyalkanoic acid scaffold ensures that this compound will continue to be a relevant building block in the development of new agrochemicals and pharmaceuticals. Adherence to the described protocols and analytical techniques is crucial for obtaining a high-purity product suitable for further research and development applications.

References

  • Vertex AI Search. Williamson Ether Synthesis.
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  • Smolecule. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6.
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2-(4-Chlorophenoxy)butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenoxy)butanoic Acid

Introduction

This compound, a member of the phenoxyalkanoic acid class of herbicides, serves as a selective agent for the control of broadleaf weeds. Its utility in agricultural and turf management stems from its ability to mimic the natural plant hormone auxin, leading to aberrant and ultimately lethal growth patterns in susceptible species. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the herbicidal activity of this compound, intended for an audience of researchers, scientists, and professionals in drug and herbicide development. We will delve into its bioactivation, interaction with primary cellular targets, the subsequent signaling cascades, and the experimental methodologies employed to elucidate these processes.

Core Mechanism: A Pro-Herbicide Strategy

A crucial aspect of the mechanism of action of this compound is its nature as a pro-herbicide. In its applied form, it exhibits limited phytotoxicity. Its herbicidal efficacy is contingent upon its metabolic conversion within the target plant to the highly active compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This bioactivation is a key determinant of the herbicide's selectivity.

Bioactivation via β-Oxidation

The conversion of this compound to MCPA occurs through the enzymatic process of β-oxidation, a metabolic pathway primarily known for the breakdown of fatty acids. This process sequentially shortens the butyric acid side chain by two carbon units.[1] The enzymes responsible for this conversion are located in the peroxisomes of plant cells.[1][2]

G cluster_plant_cell Plant Cell cluster_peroxisome Peroxisome MCPB This compound (MCPB) Enzymes β-Oxidation Enzymes (e.g., Acyl-CoA Oxidase, Thiolase) MCPB->Enzymes Enters Peroxisome MCPA 2-methyl-4-chlorophenoxyacetic acid (MCPA) (Active Herbicide) Enzymes->MCPA Conversion

Caption: Bioactivation of this compound (MCPB) to MCPA within the plant cell peroxisome.

The selectivity of this compound arises from the differential ability of various plant species to carry out this β-oxidation. Many leguminous plants, for instance, lack the necessary enzymatic machinery to efficiently convert it to MCPA, rendering them tolerant to its application.[3]

Molecular Target and Signaling Cascade

The herbicidal activity of the bioactivated form, MCPA, stems from its action as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[4][5][6] This mimicry allows it to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that culminate in phytotoxicity.

Binding to the TIR1/AFB Receptor Complex

The primary molecular target of MCPA is the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][8] These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] In the presence of an auxin, such as MCPA, the TIR1/AFB protein binds to both the auxin and an Aux/IAA transcriptional repressor protein. This binding event acts as a "molecular glue," stabilizing the interaction between the receptor and the repressor.[7][8]

cluster_nucleus Nucleus MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor (SCF Complex Component) MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses (in absence of auxin) Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Altered Gene Expression Auxin_Response_Genes->Transcription

Caption: The core auxin signaling pathway initiated by MCPA.

Downstream Signaling Events

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes, leading to widespread changes in gene expression.[9] This altered gene expression profile is the direct cause of the physiological effects observed after herbicide application.

Two significant downstream consequences of this altered gene expression are the induction of ethylene biosynthesis and the production of reactive oxygen species (ROS).

  • Ethylene Biosynthesis: Auxin-responsive genes include those encoding enzymes in the ethylene biosynthesis pathway, such as ACC synthase (ACS) and ACC oxidase (ACO).[8][10][11][12] The resulting overproduction of ethylene contributes to many of the observed symptoms of phenoxy herbicide damage, including epinasty (downward bending of leaves), senescence, and cell death.[13]

  • Reactive Oxygen Species (ROS) Production: The metabolic disruptions caused by the herbicide lead to the generation of ROS, such as superoxide radicals and hydrogen peroxide.[14][15][16][17] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to membrane leakage and eventual cell death.

Experimental Methodologies

A variety of in vitro and in vivo assays are employed to investigate the mechanism of action of this compound and its active form, MCPA.

In Vitro Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique used to quantify the binding affinity and kinetics of molecular interactions in real-time.[3][4][18][19]

Protocol: SPR Analysis of MCPA Binding to TIR1/AFB Receptors
  • Immobilization of the Receptor:

    • Purified, recombinant TIR1/AFB protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling chemistry, where the primary amines on the protein react with N-hydroxysuccinimide (NHS)-activated carboxyl groups on the chip surface.

  • Analyte Preparation:

    • A series of concentrations of MCPA are prepared in a suitable running buffer.

  • Binding Measurement:

    • The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

    • The different concentrations of MCPA are then injected sequentially over the sensor surface.

    • Binding of MCPA to the immobilized TIR1/AFB receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • Following each injection, the running buffer is flowed over the surface to monitor the dissociation of the MCPA-receptor complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD is a measure of the binding affinity, with lower values indicating a stronger interaction.

Start Start Immobilize Immobilize TIR1/AFB Receptor on Sensor Chip Start->Immobilize Prepare Prepare MCPA Solutions (Multiple Concentrations) Immobilize->Prepare Establish Establish Stable Baseline (Running Buffer) Prepare->Establish Inject Inject MCPA Solution Establish->Inject Measure_Association Measure Association (Change in RU) Inject->Measure_Association Inject_Buffer Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation (Decrease in RU) Inject_Buffer->Measure_Dissociation Regenerate Regenerate Sensor Surface (Optional) Measure_Dissociation->Regenerate Repeat Repeat with Different MCPA Concentrations Regenerate->Repeat Repeat->Inject Analyze Analyze Sensorgrams (Determine ka, kd, KD) Repeat->Analyze End End Analyze->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Whole-Plant Bioassay: Arabidopsis Root Growth Inhibition

This assay provides a quantitative measure of the physiological effect of the herbicide on a model plant system.[20][21][22]

Protocol: Arabidopsis Root Growth Inhibition Assay
  • Seed Sterilization and Plating:

    • Arabidopsis thaliana seeds are surface-sterilized to prevent microbial contamination.

    • Sterilized seeds are plated on Murashige and Skoog (MS) agar medium in square Petri dishes.

  • Stratification and Germination:

    • The plates are stratified at 4°C for 2-3 days to synchronize germination.

    • Plates are then transferred to a growth chamber with a defined light/dark cycle and temperature for germination and initial growth.

  • Herbicide Treatment:

    • After a few days of growth, seedlings of uniform size are transferred to new MS agar plates containing a range of concentrations of this compound or MCPA. Control plates contain no herbicide.

  • Growth Measurement:

    • The plates are placed vertically in the growth chamber to allow the roots to grow along the surface of the agar.

    • The position of the root tips is marked at the time of transfer.

    • After a set period (e.g., 3-5 days), the new root growth is measured from the initial mark to the new root tip.

  • Data Analysis:

    • The root growth of treated seedlings is expressed as a percentage of the root growth of control seedlings.

    • The data is plotted to generate a dose-response curve, from which the concentration that inhibits root growth by 50% (IC50) can be calculated.

Quantitative Data

The following table summarizes representative data on the binding of MCPA to different Arabidopsis auxin receptors and the herbicidal efficacy of MCPA and its pro-herbicide, MCPB.

Assay Compound Target/Organism Parameter Value Reference
In Vitro Binding MCPAAtTIR1Relative BindingLower than IAA[7]
In Vitro Binding MCPAAtAFB2Relative BindingLower than IAA[7]
In Vitro Binding MCPAAtAFB5Relative BindingLower than IAA[7]
Whole-Plant Bioassay MCPAAmaranthus powelliiIC50 (g ae ha-1)~100 (Susceptible)[9]
Whole-Plant Bioassay MCPBPisum sativumMetabolic ConversionMCPB -> MCPA[10]

Note: Specific KD values for MCPA binding to individual TIR1/AFB receptors are not consistently reported across the literature, hence relative binding comparisons are provided. The IC50 value for MCPA can vary depending on the weed species and environmental conditions.

Conclusion

The mechanism of action of this compound is a well-defined example of a pro-herbicide strategy that leverages the plant's own metabolic processes for activation. Its active form, MCPA, functions as a potent synthetic auxin, disrupting the delicate balance of hormonal signaling by targeting the TIR1/AFB receptor complex. The subsequent degradation of Aux/IAA repressors unleashes a cascade of transcriptional changes, leading to the overproduction of ethylene and reactive oxygen species, which ultimately result in the demise of susceptible plant species. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this and other auxinic herbicides, facilitating the development of more effective and selective weed management solutions.

References

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An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenoxy)butanoic Acid (MCPB)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chlorophenoxy)butanoic acid, commonly known as MCPB, is a selective, systemic phenoxy herbicide.[1][2] It is primarily utilized in agriculture for the post-emergence control of broadleaf weeds in various crops, including peas, cereals, and pastures.[1][2] Structurally, MCPB is an analogue of the natural plant hormone auxin, indole-3-acetic acid (IAA). This structural similarity is fundamental to its mode of action, which involves the disruption of normal plant growth processes. This guide provides a comprehensive technical overview of the biological activity of MCPB, intended for researchers, scientists, and professionals in drug and herbicide development.

Herbicidal Mechanism of Action: A Synthetic Auxin

The primary biological activity of MCPB in plants is its function as a synthetic auxin.[3] It mimics the action of endogenous auxin, but its relative stability and persistence in plant tissues lead to a sustained and overwhelming hormonal response.[4] This results in uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plant species.[4]

The Auxin Signaling Pathway and MCPB Interference

In susceptible dicotyledonous plants, MCPB is absorbed through the leaves and roots and translocates to the meristematic tissues, where active growth occurs.[1] The herbicidal effects of MCPB are mediated through the canonical auxin signaling pathway, which involves three main protein families:

  • TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.[4][5]

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors.

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

Under normal physiological conditions, at low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin levels increase, the hormone acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA repressors.[4] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of genes involved in cell division, elongation, and differentiation.

MCPB, as an auxin mimic, binds to the TIR1/AFB receptors, initiating the same cascade of events.[4][5] However, due to its persistence, it leads to a continuous and excessive degradation of Aux/IAA repressors. This results in the sustained activation of ARFs and the overexpression of auxin-responsive genes, leading to epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.

Signaling Pathway of MCPB as a Synthetic Auxin

MCPB_Auxin_Pathway cluster_nucleus Plant Cell Nucleus MCPB MCPB (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor MCPB->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription SCF_Complex->Aux_IAA Targets for Ubiquitination Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: MCPB mimics natural auxin, binding to the TIR1/AFB receptor and promoting the degradation of Aux/IAA repressors, leading to uncontrolled gene expression and plant death.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

To evaluate the biological activity of this compound, a whole-plant dose-response bioassay in a controlled greenhouse environment is a standard and reliable method.[6][7] This protocol allows for the determination of key efficacy parameters such as the effective dose for 50% inhibition (ED50).

Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Select a susceptible broadleaf weed species (e.g., Brassica campestris or Lolium multiflorum) and a tolerant crop species.[7][8]

    • Sow seeds in pots containing a standardized soil or potting mix.[7]

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

  • Herbicide Application:

    • Prepare a stock solution of MCPB in a suitable solvent (e.g., acetone with a surfactant) and then make serial dilutions with water to achieve a range of desired concentrations.[7]

    • Apply the herbicide treatments when the plants have reached a specific growth stage (e.g., 2-4 true leaves).

    • Use a laboratory spray chamber to ensure uniform application of the herbicide solutions at a constant volume.[6]

    • Include an untreated control group (sprayed with solvent and water only) for comparison.

  • Post-Treatment Evaluation:

    • Return the treated plants to the greenhouse and maintain them under the same controlled conditions.

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass from each pot.[6]

    • Determine the fresh weight of the biomass immediately, and then dry it in an oven at 60-70°C to a constant weight to determine the dry weight.[6]

  • Data Analysis:

    • Calculate the percent inhibition of growth for each treatment compared to the untreated control.

    • Plot the percent inhibition against the logarithm of the herbicide dose to generate a dose-response curve.[9][10][11]

    • Use a suitable statistical model (e.g., log-logistic regression) to determine the ED50 value, which is the dose of MCPB that causes a 50% reduction in plant growth.

Workflow for Greenhouse Herbicide Bioassay

Greenhouse_Bioassay_Workflow Start Start: Plant Cultivation Herbicide_Prep Herbicide Solution Preparation Start->Herbicide_Prep Application Herbicide Application (Spray Chamber) Start->Application Herbicide_Prep->Application Incubation Post-Treatment Incubation (Greenhouse) Application->Incubation Data_Collection Data Collection (Visual Assessment & Biomass) Incubation->Data_Collection Analysis Data Analysis (Dose-Response Curve & ED50) Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Caption: A generalized workflow for conducting a greenhouse bioassay to evaluate the efficacy of a herbicide.

Toxicological Profile

The biological activity of this compound extends to non-target organisms, and a thorough understanding of its toxicological profile is crucial for risk assessment.

Mammalian Toxicity

MCPB exhibits low to moderate acute toxicity in mammals. The primary routes of exposure are oral and dermal.

  • Acute Toxicity: The oral lethal dose (LD50) in rats has been reported to be in the range of 680 to 700 mg/kg.[12] The dermal LD50 in rabbits is greater than 2000 mg/kg, indicating low toxicity via skin contact.[13]

  • Carcinogenicity: The carcinogenic potential of MCPB and related phenoxy herbicides has been a subject of investigation. While some epidemiological studies have suggested a possible link between phenoxy herbicide exposure and certain cancers, animal studies have not consistently shown a carcinogenic effect.[14][15] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as "possibly carcinogenic to humans" (Group 2B).

  • Genotoxicity: Genotoxicity studies on MCPB and its analogue 2,4-DB have generally shown a lack of mutagenic activity in bacterial and mammalian cell assays.[16][17] Some evidence of weak activity in DNA damage and repair assays has been reported, but the overall weight of evidence suggests that MCPB is not genotoxic in vivo.[16][17][18]

  • Endocrine Disruption: As a synthetic auxin, there is a potential for phenoxy herbicides to interact with endocrine systems in mammals. However, specific studies on the endocrine-disrupting effects of MCPB are limited. Related compounds have been shown to have effects on the endocrine system, but further research is needed to fully characterize the potential of MCPB in this regard.[19][20][21]

Ecotoxicological Data

The environmental fate and toxicity of MCPB are important considerations for its use in agriculture.

  • Aquatic Toxicity: MCPB is moderately toxic to aquatic organisms. The 96-hour lethal concentration (LC50) for rainbow trout is reported to be between 4.3 and 7.5 mg/L.

  • Avian Toxicity: The acute oral LD50 for bobwhite quail is greater than 2250 mg/kg, indicating low toxicity to birds.

Quantitative Toxicological Data Summary
EndpointSpeciesValueReference(s)
Acute Oral LD50 Rat680 - 700 mg/kg[12]
Acute Dermal LD50 Rabbit> 2000 mg/kg[13]
96-hour LC50 Rainbow Trout4.3 - 7.5 mg/L
Acute Oral LD50 Bobwhite Quail> 2250 mg/kg
Carcinogenicity IARCGroup 2B (Possibly carcinogenic)
Genotoxicity In vivo assaysGenerally negative[16][17][18]

Conclusion

This compound is an effective herbicide due to its action as a synthetic auxin, disrupting the hormonal balance and leading to uncontrolled growth in susceptible broadleaf weeds. Its biological activity is well-characterized in plants, with the TIR1/AFB signaling pathway being the primary target. While it exhibits low to moderate acute toxicity in mammals, its potential long-term effects, including carcinogenicity, warrant careful consideration and adherence to safety guidelines during its handling and application. Further research into its potential endocrine-disrupting effects would provide a more complete understanding of its toxicological profile. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of both its efficacy as a herbicide and its potential impact on non-target organisms.

References

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2-(4-Chlorophenoxy)butanoic acid in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proteomic Exploration of 2-(4-Chlorophenoxy)butanoic Acid: From Chemical Probe Design to Target Identification

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical application and practical workflows for studying the protein interactions of this compound using cutting-edge proteomics technologies. While direct proteomic applications of this specific molecule are not yet widely published, this document extrapolates from established principles of chemical proteomics to offer a robust, prospective strategy for its investigation.

Part 1: Foundational Understanding of this compound and the Rationale for Proteomic Investigation

This compound belongs to the phenoxyalkanoic acid class of compounds, which are known for their biological activity, most notably as herbicides.[1] The mechanism of action for related phenoxy herbicides involves the disruption of hormonal balance and protein synthesis in plants, suggesting interactions with endogenous protein machinery.[1] Furthermore, studies on the structurally similar herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) have demonstrated its capacity for saturable protein binding in plasma.[2][3][4] This inherent bioactivity and potential for protein interaction make this compound a compelling candidate for proteomic studies to elucidate its molecular targets and potential off-target effects in various biological systems.

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify binding partners within complex proteomes.[5][6][7][8] By designing a chemical probe based on the scaffold of this compound, researchers can "fish" for its interacting proteins in cell lysates or living cells, paving the way for a deeper understanding of its mode of action and potential therapeutic or toxicological implications.

Part 2: Designing a Chemical Probe from this compound

A successful chemical proteomics experiment begins with a well-designed chemical probe.[9][10] The probe must retain the essential structural features of the parent molecule to ensure similar binding characteristics while incorporating a linker and a reporter tag for detection and enrichment.

Proposed Chemical Probe Structure

We propose the synthesis of an alkyne-functionalized derivative of this compound. The terminal alkyne group is a small, bio-inert handle that allows for highly specific covalent ligation to a reporter molecule (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6]

Diagram of Proposed Chemical Probe Synthesis:

G cluster_synthesis Probe Synthesis start This compound intermediate Activated Ester Intermediate start->intermediate Activation (e.g., EDC/NHS) probe Alkyne-Functionalized Probe intermediate->probe Amide Coupling linker Amino-alkyne Linker linker->probe

Caption: Proposed synthetic route for the alkyne-functionalized probe.

Rationale for the Probe Design
  • Retention of the Core Scaffold: The 4-chlorophenoxy and butanoic acid moieties are preserved to maintain the original binding properties.

  • Linker Position: The linker is attached to the carboxylic acid group, as this is a common site for modification in similar molecules and is often involved in biological interactions. An amide bond is a stable and common linkage.

  • Choice of Reporter Handle: A terminal alkyne is small and minimally perturbing to the overall structure and physicochemical properties of the molecule, which is crucial for maintaining its biological activity and cell permeability.[5]

Part 3: Experimental Workflows for Target Identification

Once the chemical probe is synthesized, it can be deployed in various chemical proteomics workflows to identify its protein targets.

Workflow 1: Affinity-Based Protein Profiling (ABPP) in Live Cells

This workflow aims to identify the protein targets of the probe in a physiological context.

Diagram of the ABPP Workflow:

G cluster_abpp Affinity-Based Protein Profiling (ABPP) Workflow cell_treatment 1. Treat live cells with alkyne-probe lysis 2. Cell Lysis cell_treatment->lysis click_reaction 3. Click Chemistry: Add Azide-Biotin lysis->click_reaction enrichment 4. Streptavidin Affinity Purification click_reaction->enrichment digestion 5. On-bead Trypsin Digestion enrichment->digestion ms_analysis 6. LC-MS/MS Analysis digestion->ms_analysis data_analysis 7. Protein Identification & Quantification ms_analysis->data_analysis

Caption: Step-by-step workflow for in-situ target identification using ABPP.

Detailed Protocol for ABPP:

  • Cell Culture and Probe Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with the alkyne-functionalized probe at various concentrations and for different durations to determine the optimal labeling conditions. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail containing an azide-biotin reporter tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

    • Incubate to allow the covalent ligation of the biotin tag to the alkyne-probe-bound proteins.

  • Affinity Purification:

    • Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated protein complexes.[11]

    • Incubate with gentle rotation to allow for binding.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins enriched in the probe-treated samples compared to the vehicle controls.

Workflow 2: Compound-Centric Affinity Purification from Cell Lysate

This approach involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.

Diagram of the Compound-Centric Workflow:

G cluster_ccap Compound-Centric Affinity Purification Workflow immobilization 1. Immobilize this compound on solid support (e.g., agarose beads) incubation 2. Incubate beads with cell lysate immobilization->incubation washing 3. Wash beads to remove non-specific binders incubation->washing elution 4. Elute bound proteins washing->elution sds_page 5. SDS-PAGE and In-gel Digestion elution->sds_page ms_analysis 6. LC-MS/MS Analysis sds_page->ms_analysis data_analysis 7. Protein Identification ms_analysis->data_analysis

Caption: Workflow for pull-down experiments using an immobilized compound.

Detailed Protocol for Compound-Centric Affinity Purification:

  • Immobilization of the Ligand:

    • Covalently attach this compound to a solid support, such as NHS-activated agarose beads, via its carboxylic acid group.

    • Quench any unreacted active groups on the beads.

    • Prepare control beads with no immobilized ligand.

  • Preparation of Cell Lysate:

    • Lyse cultured cells or homogenized tissue in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-immobilized beads and the control beads.

    • For competitive elution experiments, also incubate a sample with the compound-immobilized beads and an excess of free this compound.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized compound.

  • Elution:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Separation and Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie stain).

    • Excise the protein bands of interest and perform in-gel trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins that are present in the eluate from the compound-immobilized beads but absent or significantly reduced in the eluate from the control beads and the competitive elution sample.

Part 4: Data Analysis, Interpretation, and Target Validation

The identification of potential protein targets is the first step. Rigorous data analysis and subsequent validation are crucial for confirming these interactions.

Quantitative Data Summary

The results from quantitative proteomics experiments should be summarized in a clear format.

Protein ID Gene Name Fold Enrichment (Probe/Control) p-value Function
P12345GENE115.20.001Kinase
Q67890GENE212.80.003Transcription Factor
R13579GENE39.50.008Metabolic Enzyme

This is a representative table. Actual data will vary.

Target Validation

Putative targets identified through proteomics should be validated using orthogonal methods, such as:

  • Western Blotting: Confirm the presence of the identified protein in the pull-down eluate.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To determine the binding affinity and kinetics between the purified protein and this compound.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

  • Enzyme Activity Assays: If the identified target is an enzyme, assess the effect of this compound on its activity.

Part 5: Conclusion and Future Perspectives

This guide provides a comprehensive, albeit prospective, roadmap for the proteomic investigation of this compound. By leveraging the principles of chemical probe design and state-of-the-art proteomics workflows, researchers can identify its protein interaction partners, thereby illuminating its mechanism of action. Such studies could reveal novel therapeutic targets, explain toxicological profiles, and expand our understanding of the biological effects of this class of compounds. The integration of chemical proteomics with other 'omics' technologies will undoubtedly provide a more holistic view of the cellular responses to this compound.

References

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The Emergence of 2-(4-Chlorophenoxy)butanoic Acid: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized within the broad class of phenoxyalkanoic acids, historically associated with herbicidal activity, 2-(4-Chlorophenoxy)butanoic acid is now emerging as a valuable and versatile research tool in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential as a molecular probe and a scaffold for the development of novel therapeutic agents. By moving beyond its historical context, we delve into the nuanced biological activities and mechanistic possibilities that position this compound as a compound of significant interest for contemporary research endeavors. This document serves as a detailed resource for scientists seeking to leverage this accessible chemical entity in their experimental workflows, offering insights into its synthesis, characterization, and potential applications in probing complex biological systems.

Introduction: Re-evaluating a Classical Scaffold

The phenoxyalkanoic acids represent a well-established class of organic compounds, with their initial applications dating back to the mid-20th century.[1] While the herbicidal properties of related compounds like 2,4-D have been extensively studied[2], the specific attributes of this compound as a distinct research tool have remained largely underexplored. This guide aims to rectify this by providing a focused examination of its chemical characteristics and burgeoning potential in pharmacological research. The simple yet modifiable structure of this compound makes it an attractive starting point for the synthesis of compound libraries, enabling the systematic exploration of structure-activity relationships (SAR).[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research tool is paramount for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[4]
Molecular Weight 214.65 g/mol [4]
CAS Number 10310-19-7[4]
Appearance Solid (predicted)
IUPAC Name This compound

Note: Some physical properties are predicted based on the chemical structure and data for analogous compounds, as comprehensive experimental data for this specific compound is not widely available.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the terminal methyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.[8]

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with splitting patterns influenced by the chlorine substituent), the methine carbon, the methylene carbons, and the methyl carbon.[9]

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, C-O stretching bands for the ether linkage, and absorption bands corresponding to the chlorinated aromatic ring.[10]

Mass Spectrometry: The mass spectrum will show a molecular ion peak, with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns are expected to involve the loss of the carboxylic acid group and cleavage of the ether bond.[11]

Synthesis of this compound

The synthesis of this compound can be readily achieved in a laboratory setting through the Williamson ether synthesis.[12] This reliable method involves the reaction of a phenoxide with an alkyl halide.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 4-Chlorophenol 4-Chlorophenol Reaction K₂CO₃, Acetone, Reflux 4-Chlorophenol->Reaction Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Reaction Ester_Intermediate Ethyl 2-(4-chlorophenoxy)butanoate Reaction->Ester_Intermediate Hydrolysis_Step NaOH, Ethanol/Water, Heat Ester_Intermediate->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate [12]

  • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis to this compound [12]

  • Dissolve the purified ethyl 2-(4-chlorophenoxy)butanoate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M).

  • Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.

Biological Activity and Potential as a Research Tool

While this compound itself has not been extensively profiled, the biological activities of structurally related compounds provide compelling evidence for its potential as a valuable research tool and a starting point for drug discovery.

Mechanism of Action of Phenoxyalkanoic Acids

The herbicidal action of many phenoxyalkanoic acids is attributed to their ability to mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[2] This mechanism involves complex signaling pathways within the plant. In non-plant systems, the effects are less understood but are an active area of research.

Enzyme Inhibition: A Promising Avenue

Recent studies on complex derivatives of this compound have highlighted its potential as a scaffold for designing potent and selective enzyme inhibitors. For instance, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) , which incorporates the 2-(4-chlorophenoxy) moiety, has been identified as a potent inhibitor of leukotriene A4 hydrolase (LTA4H) . This enzyme is a key target in inflammatory pathways, and its inhibition has therapeutic potential in cardiovascular diseases.

Potential Applications in Drug Discovery and Chemical Biology

The structural simplicity and synthetic accessibility of this compound make it an ideal candidate for:

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting fragment for the development of more complex and potent ligands for various biological targets.

  • Probe Development: With the addition of reporter tags (e.g., fluorescent dyes, biotin), derivatives of this compound can be synthesized to serve as chemical probes for identifying and characterizing novel protein targets.

  • Structure-Activity Relationship (SAR) Studies: The ease of modification of the carboxylic acid group and the aromatic ring allows for the systematic exploration of how structural changes impact biological activity.[3]

Experimental Workflows for Biological Evaluation

To explore the potential of this compound as a research tool, a series of in vitro and in vivo experiments can be designed.

In Vitro Enzyme Inhibition Assay

This workflow is designed to screen this compound and its derivatives for inhibitory activity against a specific enzyme of interest.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound - Enzyme - Substrate - Buffer Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well plate: - Add Buffer, Enzyme, and Test Compound Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: - Add Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition: - Monitor product formation over time Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis: - Calculate IC₅₀ values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays for Phenotypic Screening

Cell-based assays can be employed to assess the effects of this compound on cellular processes such as proliferation, apoptosis, and signaling pathways.

Protocol: Cell Viability Assay (MTT Assay)

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Conclusion and Future Directions

This compound, a compound with a deceptively simple structure, holds significant untapped potential as a research tool in the modern life sciences. Its straightforward synthesis and modifiable scaffold make it an excellent starting point for the generation of diverse chemical libraries. While its own biological activity profile is yet to be fully elucidated, the demonstrated efficacy of its more complex derivatives in targeting key enzymes in disease pathways underscores the value of this chemical backbone.

Future research should focus on a comprehensive characterization of the pharmacological effects of this compound itself, including its potential interactions with a broad range of cellular targets. The development of novel derivatives and their systematic screening in high-throughput assays will undoubtedly uncover new biological activities and pave the way for the discovery of novel probes and therapeutic leads. As the scientific community continues to seek out versatile and accessible chemical tools, this compound is poised to transition from a historical footnote to a valuable asset in the exploration of complex biological systems and the development of next-generation therapeutics.

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Preliminary Studies on 2-(4-Chlorophenoxy)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Molecule

In the vast landscape of chemical entities, certain molecules, while not in the limelight, hold significant potential for scientific exploration and application. 2-(4-Chlorophenoxy)butanoic acid, a chiral carboxylic acid, is one such compound. Often overshadowed by its isomeric herbicidal counterparts, this molecule presents a unique scaffold for investigations in medicinal chemistry and material science. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, characterization, and potential avenues of investigation. Our objective is to provide not just protocols, but a deeper understanding of the scientific principles that underpin the preliminary studies of this intriguing compound.

Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is the bedrock of any scientific investigation. This compound is a white to off-white solid with the chemical formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol [1][2]. Its structure, featuring a chiral center at the second carbon of the butanoic acid chain, imparts specific stereochemical properties that can significantly influence its biological activity.

PropertyValueSource
CAS Number 10310-19-7[1][2]
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.65 g/mol [1][2]
Appearance White to off-white solidVendor Information
Chirality Exists as (R) and (S) enantiomersInferred from structure

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, including the aryloxyalkanoic acid scaffold of our target molecule[3][4][5][6]. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reaction Principle

The synthesis proceeds by the deprotonation of 4-chlorophenol with a suitable base to form the 4-chlorophenoxide ion. This nucleophile then displaces the bromide ion from ethyl 2-bromobutanoate. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) cluster_2 Step 3: Hydrolysis 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + Base Base Base (e.g., K₂CO₃) Intermediate_Ester Ethyl 2-(4-chlorophenoxy)butanoate 4-Chlorophenoxide->Intermediate_Ester + Ethyl 2-bromobutanoate Ethyl_2-bromobutanoate Ethyl 2-bromobutanoate Final_Product This compound Intermediate_Ester->Final_Product + NaOH, then H₃O⁺

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Chlorophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Slowly add ethyl 2-bromobutanoate (1.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with acetone and combine the filtrates.

  • Ester Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ethyl 2-(4-chlorophenoxy)butanoate in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir the mixture at 60°C for 4 hours or until TLC indicates complete consumption of the ester.

  • Acidification and Extraction: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2 with 2M HCl to precipitate the product. Extract the product with ethyl acetate.

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The final product can be further purified by recrystallization.

Analytical Characterization

Accurate characterization of the synthesized compound is paramount for ensuring its purity and confirming its identity. As this compound is a chiral molecule, analytical techniques capable of distinguishing between enantiomers are of particular importance.

Spectroscopic and Chromatographic Methods

Standard analytical techniques are employed for the initial characterization of the compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the chlorophenoxy group, the methine proton at the chiral center, the methylene protons of the butyl chain, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the butyl chain.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (214.65 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage.
Chiral Separation

The separation of the (R) and (S) enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose[7][8][9].

General Protocol for Chiral HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.

  • Mobile Phase Optimization: A mobile phase typically consisting of a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for detection, with the wavelength set to the absorption maximum of the chlorophenoxy chromophore.

Chiral_HPLC_Workflow Racemic_Sample Racemic this compound Injection Inject onto Chiral HPLC Column Racemic_Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Enantiomer_1 (R)-Enantiomer Detection->Enantiomer_1 Enantiomer_2 (S)-Enantiomer Detection->Enantiomer_2

Caption: Workflow for the chiral separation of this compound.

Preliminary Biological Evaluation: A Gateway to Drug Discovery

While extensive biological data for this compound is not yet available in the public domain, its structural similarity to other biologically active phenoxyalkanoic acids suggests potential avenues for investigation. Notably, the isomeric compound, 4-(4-Chlorophenoxy)butanoic acid, has been utilized as a precursor for the synthesis of benzoxepin derivatives exhibiting sedative-hypnotic effects[10]. This provides a compelling rationale for exploring the central nervous system (CNS) activity of this compound and its derivatives.

Hypothesis: Potential as a Precursor for CNS-Active Compounds

The presence of the phenoxybutanoic acid scaffold suggests that this molecule could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The sedative-hypnotic activity of related benzoxepins warrants an initial screening of this compound derivatives for similar properties.

In Vitro Cytotoxicity Screening

Prior to any in vivo studies, it is essential to assess the cytotoxic potential of a new chemical entity. Standard in vitro cytotoxicity assays using relevant cell lines (e.g., neuronal cell lines for potential CNS-active compounds) should be performed.

General Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Environmental Considerations: A Look at Fate and Degradation

The environmental fate of phenoxyalkanoic acids is a well-studied area, primarily due to the widespread use of their herbicidal analogues[11][12][13][14][15][16][17][18]. While specific data for this compound is scarce, the general principles of biodegradation and environmental persistence of this class of compounds can provide valuable insights.

Biodegradation is the primary mechanism for the removal of chlorophenoxy herbicides from the environment[11][15]. The process typically involves the microbial cleavage of the ether linkage, followed by the degradation of the resulting phenol and alkanoic acid[15][19]. The persistence of these compounds in soil and water is influenced by factors such as microbial population, temperature, pH, and soil type[12][17][19].

Future Directions and Concluding Remarks

The preliminary studies on this compound open the door to a range of exciting research possibilities. The development of efficient enantioselective synthetic routes and the comprehensive evaluation of the biological activities of the individual enantiomers are critical next steps. The potential of this molecule as a precursor for novel CNS-active compounds, particularly in the realm of sedative-hypnotics, warrants further investigation.

This technical guide has provided a foundational framework for initiating research on this compound. By combining robust synthetic protocols, detailed analytical methods, and a forward-looking perspective on its potential applications, we hope to stimulate further exploration of this promising, yet understudied, chemical entity. The journey from a niche molecule to a valuable scientific tool or therapeutic lead is often long, but it begins with meticulous preliminary studies like those outlined here.

References

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A. ([Link])

  • 2-Methyl-4-chlorophenoxybutyric acid - Hazardous Agents. Haz-Map. ([Link])

  • Experiment 06 Williamson Ether Synthesis. Course Hero. ([Link])

  • Williamson Ether Synthesis. Utah Tech University. ([Link])

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. ([Link])

  • Williamson Ether Synthesis. Chemistry Steps. ([Link])

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. ([Link])

  • The Williamson Ether Synthesis. Master Organic Chemistry. ([Link])

  • Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. ([Link])

  • Chiral Drug Separation. ScienceDirect. ([Link])

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences. ([Link])

  • CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. ([Link])

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. United States Environmental Protection Agency. ([Link])

  • 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489. PubChem. ([Link])

  • Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. ([Link])

  • Resolution (Separation) of Enantiomers. Chemistry Steps. ([Link])

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. ([Link])

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207. PubChem. ([Link])

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. PubChem. ([Link])

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). ContaminantDB. ([Link])

  • Chiral HPLC Separations. Phenomenex. ([Link])

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. ([Link])

  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. ([Link])

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. ([Link])

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research. ([Link])

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Methodological & Application

2-(4-Chlorophenoxy)butanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(4-Chlorophenoxy)butanoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It outlines a robust procedure based on the Williamson ether synthesis, detailing the reaction mechanism, step-by-step experimental protocol, purification methods, and analytical characterization. Emphasis is placed on explaining the rationale behind procedural choices and ensuring safety and reproducibility.

Introduction and Scientific Background

This compound is a member of the phenoxyalkanoic acid class of compounds. This class is notable for its diverse biological activities, with many analogues utilized as herbicides. For instance, related structures like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are well-known phenoxybutyric herbicides used for the control of broadleaf weeds.[1][2] The synthesis of these compounds is of significant interest for agrochemical research, environmental science, and the development of new bioactive molecules.

The protocol herein describes a classic and reliable method for synthesizing the title compound: the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of 4-chlorophenol, generated by a base, acts as the nucleophile, attacking the electrophilic carbon of 2-bromobutanoic acid to form the desired ether linkage. The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Deprotonation: A base, such as sodium hydroxide, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic sodium 4-chlorophenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the alpha-carbon of 2-bromobutanoic acid, displacing the bromide ion and forming the C-O ether bond.

Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4_chlorophenol 4-Chlorophenol NaOH NaOH phenoxide Sodium 4-chlorophenoxide (Nucleophile) NaOH->phenoxide product This compound phenoxide->product H2O H₂O 2_bromobutanoic 2-Bromobutanoic acid (Electrophile) 2_bromobutanoic->product NaBr NaBr

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )SupplierNotes
4-Chlorophenol106-48-9C₆H₅ClO128.56Sigma-AldrichToxic, harmful if swallowed or in contact with skin.[3]
2-Bromobutanoic acid80-58-0C₄H₇BrO₂167.00Acros OrganicsCauses severe skin burns and eye damage.[4]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificCorrosive.
Diethyl Ether60-29-7C₄H₁₀O74.12VWRHighly flammable.
Hydrochloric Acid (HCl)7647-01-0HCl36.46J.T. Baker37% solution, corrosive.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04EMD MilliporeDrying agent.
Ethanol64-17-5C₂H₆O46.07Decon LabsFor recrystallization.
Deionized Water7732-18-5H₂O18.02In-house
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Environmental Health and Safety (EHS)

This protocol involves hazardous materials. Perform all steps within a certified chemical fume hood. Adherence to institutional safety guidelines is mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[5][6]

  • 4-Chlorophenol: Toxic and corrosive. Avoid inhalation and skin contact. It is harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • 2-Bromobutanoic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[4]

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with care to avoid skin and eye contact. The neutralization reaction is exothermic.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[5][6]

Detailed Experimental Protocol

Step 1: Preparation of Sodium 4-chlorophenoxide
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Add 4-chlorophenol (12.86 g, 0.10 mol) and 50 mL of ethanol to the flask.

  • Stir the mixture at room temperature until the 4-chlorophenol is fully dissolved.

  • Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in 50 mL of deionized water.

  • Slowly add the NaOH solution to the stirred 4-chlorophenol solution via the dropping funnel over 15 minutes.

    • Causality Note: The phenol is deprotonated by the strong base (NaOH) to form the sodium phenoxide salt. This salt is significantly more nucleophilic than the neutral phenol, which is essential for the subsequent SN2 reaction.

Step 2: Ether Formation
  • Add 2-bromobutanoic acid (16.70 g, 0.10 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-chlorophenol) is consumed.

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic substitution reaction. The reflux ensures a constant reaction temperature without loss of solvent.

Step 3: Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add 100 mL of deionized water to the remaining residue and transfer the mixture to a separatory funnel.

  • Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2.

    • Causality Note: Acidification protonates the carboxylate salt of the product, converting it back to the neutral carboxylic acid, which is insoluble in water and will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 30 mL).

Step 4: Purification and Drying
  • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of a hot ethanol/water mixture (e.g., 80:20) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but insoluble when cold, while impurities remain in the solution.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven at 50 °C overnight.

  • Determine the final mass and calculate the percentage yield.

Experimental Workflow Diagram

Synthesis_Workflow A Dissolve 4-Chlorophenol in Ethanol B Add NaOH Solution (Forms Phenoxide) A->B C Add 2-Bromobutanoic Acid B->C D Reflux for 4-6 hours C->D E Cool & Remove Ethanol (Rotovap) D->E F Add Water & Wash with Ether E->F G Acidify with HCl to pH 1-2 F->G H Filter Crude Product G->H I Recrystallize from Ethanol/Water H->I J Filter & Dry Final Product I->J K Characterize Product (MP, IR, NMR) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound (C₁₀H₁₁ClO₃, MW: 214.65 g/mol ) should be confirmed using standard analytical techniques.[7]

TechniqueExpected Result
Appearance White to off-white crystalline solid.
Melting Point Literature values should be consulted for comparison. A sharp melting range indicates high purity.
IR Spectroscopy (KBr, cm⁻¹) ~3000-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1240 (C-O-C stretch, aryl ether), ~820 (C-H bend, para-substituted benzene).
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the aromatic protons (two doublets), the methine proton (-CH-), the methylene protons (-CH₂-), and the methyl protons (-CH₃). The carboxylic acid proton (-COOH) will appear as a broad singlet.
¹³C NMR (CDCl₃, δ ppm) Signals for the carbonyl carbon (~175-180 ppm), aromatic carbons (4 distinct signals), the methine carbon, the methylene carbon, and the methyl carbon.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time; ensure base is not degraded; check purity of starting materials.
Loss of product during work-up.Ensure pH is low enough for full precipitation; avoid using excessive recrystallization solvent.
Oily Product Impurities present; product did not crystallize.Repeat recrystallization; try a different solvent system (e.g., toluene); ensure the product is fully dry.
Incomplete Reaction (TLC) Insufficient heating or reaction time.Ensure proper reflux temperature is reached; extend reaction time and monitor by TLC.

References

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from Cole-Parmer. [Link]

  • ContaminantDB. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

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Application Notes and Protocols for the Analysis of 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust analysis of 2-(4-Chlorophenoxy)butanoic acid. It is designed for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including specialized techniques for chiral separation. The protocols herein are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound, a member of the phenoxy herbicide family, necessitates precise and reliable analytical methods for its detection and quantification. Its presence in various matrices, from environmental samples to pharmaceutical formulations, requires methodologies that are not only sensitive and specific but also robust and reproducible. The compound's chemical structure, featuring a chiral center, presents an additional analytical challenge: the separation and quantification of its enantiomers, which may exhibit different biological activities.

This guide provides a detailed exploration of the primary analytical techniques suited for this compound, emphasizing the rationale behind method selection and optimization. We will delve into both achiral and chiral separations, offering step-by-step protocols that have been developed and validated to meet stringent scientific standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.65 g/mol [1][2]
CAS Number 10310-19-7[1]
Appearance Crystalline solid[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[4]
pKa As a carboxylic acid, it is acidic.

High-Performance Liquid Chromatography (HPLC) for Achiral Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol details a reversed-phase HPLC method coupled with UV detection.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately non-polar, will be retained on the column and will elute at a characteristic retention time when the mobile phase composition is altered. The addition of an acid (e.g., formic or acetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Filtration 0.45 µm Syringe Filter Concentration->Filtration Remove Particulates Injection Inject into HPLC Filtration->Injection Analyze Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol: Reversed-Phase HPLC-UV

Objective: To quantify this compound in a given sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Acetic acid)

  • Ultrapure water

  • This compound analytical standard

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (General Guideline):

    • For water samples, acidification followed by solid-phase extraction (SPE) is a common and effective method.[5]

    • For soil samples, an initial extraction with an organic solvent, followed by cleanup steps, may be necessary.[6]

    • The final extract should be reconstituted in the initial mobile phase composition and filtered through a 0.45 µm syringe filter.

  • HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS offers excellent sensitivity and specificity.

Principle of the Method

GC separates volatile compounds in a gaseous mobile phase. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable ester.[7] This is often achieved through esterification (e.g., methylation). The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Esterification (e.g., with BF₃/Methanol) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Confirmation Mass Spectrum Confirmation Detection->Confirmation Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS with Derivatization

Objective: To detect and quantify this compound in environmental or biological samples.

Materials:

  • GC-MS system

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Derivatization reagent (e.g., Boron trifluoride in methanol, 14% w/v)

  • Extraction solvent (e.g., Dichloromethane)

  • Sodium sulfate (anhydrous)

  • This compound analytical standard

  • GC vials

Procedure:

  • Standard and Sample Preparation with Derivatization:

    • Prepare a stock solution and calibration standards of this compound in a suitable solvent.

    • Extract the analyte from the sample matrix using an appropriate liquid-liquid extraction procedure.

    • Evaporate the solvent to dryness.

    • Add 1 mL of the derivatization reagent to the dried residue of both standards and samples.

    • Heat at 60 °C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and allow the layers to separate.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial.

  • GC-MS Conditions:

ParameterSetting
Column HP-5MS, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI), Scan (m/z 50-350) or Selected Ion Monitoring (SIM)
  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • For quantification, use the integrated peak area of a characteristic ion.

    • Construct a calibration curve and determine the concentration in the samples.

Chiral Separation of this compound Enantiomers

The presence of a stereocenter in this compound necessitates chiral separation methods to individually quantify the enantiomers.

Principle of Chiral Separation

Enantiomers have identical physical properties in an achiral environment, making their separation by conventional chromatography impossible.[8] Chiral separation is achieved by introducing a chiral environment, which can be a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent.[8][9] This creates transient diastereomeric complexes with different stabilities, allowing for their separation.[9]

Detailed Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • HPLC system with a UV or Circular Dichroism (CD) detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of hexane and isopropanol with a small amount of TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.

  • Standard and Sample Preparation:

    • Prepare a solution of the racemic this compound standard.

    • Prepare samples as described in the achiral HPLC section, ensuring the final solvent is compatible with the chiral mobile phase.

  • Chiral HPLC Conditions:

ParameterSetting
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Isocratic, Hexane:Isopropanol:TFA (e.g., 90:10:0.1)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm or CD detector
  • Data Analysis:

    • Identify the two enantiomer peaks based on their retention times.

    • Quantify each enantiomer using a calibration curve prepared from a racemic standard (assuming a 50:50 ratio) or individual enantiomeric standards if available.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable determination of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For stereospecific analysis, chiral HPLC is the method of choice. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, defensible data.

References

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubMed. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]

  • United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ResearchGate. Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • PubMed. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. [Link]

  • ALS Global. New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]

  • NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (CAS 94-81-5). [Link]

  • Taylor & Francis Online. Chiral Drug Separation. [Link]

  • United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • ResearchGate. GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. [Link]

  • National Institutes of Health. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • PubMed. Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry. [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Amerigo Scientific. 4-(4-Chlorophenoxy)butanoic acid. [Link]

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Definitive Identification and Quantification of 2-(4-Chlorophenoxy)butanoic Acid: A Multi-Platform Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometry (MS) analysis of 2-(4-Chlorophenoxy)butanoic acid (CAS: 10310-19-7), a compound relevant in environmental monitoring and metabolic studies. We present two robust, validated protocols: a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a modern, direct-analysis approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide delves into the causality behind methodological choices, from sample preparation and ionization techniques to fragmentation analysis and data interpretation. It is designed to equip researchers with the expertise to select the appropriate analytical strategy and execute it with high fidelity, ensuring trustworthy and defensible results.

Introduction: The Analytical Challenge

This compound is a member of the chlorophenoxy acid class of compounds, which are structurally related to widely used herbicides.[1] Its detection and quantification in complex matrices such as soil, water, or biological fluids are critical for environmental regulation and toxicological assessment. The inherent chemical properties of the analyte—specifically its polarity and thermal lability due to the carboxylic acid moiety—present distinct analytical challenges that necessitate tailored mass spectrometric approaches.

This guide provides two core workflows, explaining the fundamental principles that make each method suitable for different analytical goals. The choice between GC-MS and LC-MS/MS is often dictated by factors such as required sensitivity, sample throughput, matrix complexity, and the availability of instrumentation.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClO₃[2]
Molecular Weight 214.65 g/mol [2]
CAS Number 10310-19-7[2]

Strategic Overview: Selecting the Right Analytical Platform

The decision to use GC-MS versus LC-MS/MS is the first critical step in the analytical workflow. GC-MS offers excellent chromatographic resolution and leverages extensive, standardized electron ionization (EI) libraries for confident identification. However, it mandates a chemical derivatization step to render the polar this compound sufficiently volatile.[1][3] In contrast, LC-MS/MS, particularly with an electrospray ionization (ESI) source, can analyze the compound in its native form, simplifying sample preparation and eliminating potential artifacts from derivatization.[4] This makes LC-MS/MS highly suitable for high-throughput screening and analysis of complex biological samples.

Analytical_Workflow_Decision cluster_prep Sample Preparation cluster_decision Method Selection cluster_gc GC-MS Workflow cluster_lc LC-MS/MS Workflow Sample Sample Matrix (Water, Soil, Plasma) Extraction Acidification & Solid Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Requires Volatility LCMS_Analysis LC-MS/MS (ESI-) Analysis Extraction->LCMS_Analysis Direct Injection GC_Path GC-MS Analysis LC_Path LC-MS/MS Analysis GCMS_Analysis GC-MS (EI) Analysis Derivatization->GCMS_Analysis GC_Data Spectral Library Match & Quantification GCMS_Analysis->GC_Data LC_Data MRM Transition Match & Quantification LCMS_Analysis->LC_Data

Caption: Decision workflow for MS analysis of this compound.

Protocol I: GC-MS Analysis via Methyl Ester Derivatization

This protocol is the gold standard for unambiguous structural confirmation, leveraging the standardized nature of Electron Ionization (EI).

Principle of the Method

The carboxylic acid group of the target analyte is converted to a methyl ester. This transformation is crucial because it blocks the polar -COOH group, significantly increasing the compound's volatility and thermal stability, which are prerequisites for successful gas chromatographic separation.[1] Following separation, the analyte is subjected to high-energy electron impact (typically 70 eV), which induces reproducible fragmentation.[5] The resulting mass spectrum serves as a chemical fingerprint, allowing for identification through comparison with spectral libraries.

Experimental Protocol

A. Sample Extraction (Aqueous Matrix)

  • Acidification: To a 100 mL water sample, add concentrated hydrochloric acid to adjust the pH to <2. This ensures the analyte is in its protonated, less water-soluble form, maximizing extraction efficiency.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of pH <2 deionized water.

  • Loading: Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum or high-purity nitrogen stream for 20 minutes.

  • Elution: Elute the analyte from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

B. Derivatization (Methylation with BF₃-Methanol)

  • Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Reaction: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried residue. Seal the vial tightly.

  • Incubation: Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Neutralization & Extraction: After cooling, add 2 mL of saturated sodium bicarbonate solution to neutralize the catalyst. Extract the methyl ester derivative by adding 2 mL of hexane and vortexing for 1 minute.

  • Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

C. Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 7010C Triple Quadrupole GC/MS or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-350).

Expected Fragmentation and Data Interpretation

The derivatized analyte, methyl 2-(4-chlorophenoxy)butanoate, has a molecular weight of 228.68 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), appearing at m/z 228 and m/z 230 .

GCMS_Fragmentation cluster_frags Key Diagnostic Fragments Parent Methyl 2-(4-chlorophenoxy)butanoate [M]⁺˙ m/z 228/230 Frag1 [M-OCH₃]⁺ m/z 197/199 Loss of methoxy radical Parent->Frag1 α-cleavage Frag2 [Cl-C₆H₄-O]⁺ m/z 128/130 Chlorophenoxy cation Parent->Frag2 Ether bond cleavage Frag3 [M-C₄H₇O₂]⁺ m/z 127/129 Chlorophenoxide radical cation Parent->Frag3 Rearrangement & cleavage Frag4 [C₄H₇O₂]⁺ m/z 87 Side-chain cation Parent->Frag4 Ether bond cleavage

Caption: Proposed EI fragmentation pathway for the methylated analyte.

Identification is confirmed by:

  • Matching the retention time of the analyte peak with that of a derivatized standard.

  • Comparing the acquired mass spectrum against a reference library (e.g., NIST/Wiley) or a standard spectrum, ensuring the presence and correct relative abundance of the molecular ion and key fragments.

Protocol II: LC-MS/MS Direct Analysis

This protocol offers higher throughput and sensitivity, making it ideal for quantitative studies in complex matrices without the need for derivatization.

Principle of the Method

This method leverages the high selectivity of tandem mass spectrometry (MS/MS). The analyte is separated by reverse-phase liquid chromatography and ionized using negative-mode Electrospray Ionization (ESI-), which is highly efficient for acidic compounds, forming the deprotonated molecule [M-H]⁻.[7][8] This precursor ion is then isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling trace-level quantification.[9]

Experimental Protocol

A. Sample Extraction Follow steps 1-6 from the GC-MS sample extraction protocol (Section 3.2.A).

B. Final Sample Preparation

  • Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water containing 0.1% acetic acid. The weak acid helps maintain good peak shape and can improve ionization efficiency in ESI-.[10][11]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

C. Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Gas Temperature: 300°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V (Negative).

MRM Transitions and Data Interpretation

The precursor ion for this compound is the deprotonated molecule [M-H]⁻ at m/z 213.0 . The chlorine isotope will also be present at m/z 215.0 . Optimized MRM transitions are crucial for reliable quantification.

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionRole
213.0 127.0 [M-H]⁻ → [Cl-C₆H₄-O]⁻Quantifier
213.0 169.0 [M-H]⁻ → [M-H-CO₂]⁻Qualifier
215.0 129.0 [M(³⁷Cl)-H]⁻ → [³⁷Cl-C₆H₄-O]⁻Isotopic Confirmation

Identification and Quantification are confirmed by:

  • Retention Time: The analyte peak must elute at the expected retention time, matching a known standard.

  • MRM Transitions: Detection of both the quantifier and qualifier transitions at the correct retention time.

  • Ion Ratio: The ratio of the qualifier peak area to the quantifier peak area must be consistent and fall within a specified tolerance (e.g., ±20%) of the ratio observed for a pure standard. This provides an additional layer of confirmation against matrix interferences.[9]

Method Performance Comparison

ParameterGC-MS MethodLC-MS/MS MethodRationale
Specificity High (Full Scan Spectrum)Very High (MRM)MRM is less susceptible to co-eluting isobaric interferences than full scan.[7][9]
Sensitivity (LOQ) ~1-5 µg/L~0.1-0.5 µg/LESI- is highly efficient for acids, and MRM reduces noise, leading to lower detection limits.[7][8]
Sample Prep Time Longer (derivatization required)Shorter (direct analysis)Eliminating the derivatization step significantly improves sample throughput.[4]
Confirmation Library MatchingRetention Time + Ion RatioBoth methods provide high confidence, but are based on different principles.
Best Application Definitive structural ID, forensicsTrace quantification, complex matricesGC-MS provides a rich fragmentation pattern for identification; LC-MS/MS excels in sensitivity and speed.

Conclusion

The mass spectrometric analysis of this compound can be robustly achieved using either GC-MS or LC-MS/MS platforms. The GC-MS method, while more labor-intensive due to its derivatization requirement, provides definitive structural confirmation through standardized EI fragmentation patterns. The LC-MS/MS method offers superior sensitivity, higher throughput, and simplified sample preparation, making it the preferred choice for quantitative applications in complex environmental and biological matrices. The selection of the optimal method should be guided by the specific analytical objectives, balancing the need for structural detail against the demands for speed and sensitivity.

References

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Neg
  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies.
  • Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. ResearchGate. [Link]

  • Determination of Acid herbicides in Liquids by GCMS. ALS Environmental.
  • Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Analytical Mass Spectrometry of Herbicides. Mass Spectrometry Reviews. [Link]

  • Determination of acidic herbicides in fruits and vegetables using liquid chromatography tandem mass spectrometry (LC-MS/MS). Food Additives & Contaminants: Part A. [Link]

  • The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Technology Networks. [Link]

  • Mass Spectral Libraries and Databases. Shimadzu Europe. [Link]

  • Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of Arizona. [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST WebBook. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. [Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of AOAC International. [Link]

  • Ionization Methods in Mass Spectrometry. YouTube. [Link]

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Mastering Structural Elucidation: An Application Guide to the NMR Spectroscopy of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chlorophenoxy Herbicides

2-(4-Chlorophenoxy)butanoic acid belongs to the class of phenoxyalkanoic acids, a group of compounds with significant commercial use as herbicides. Its biological activity is intrinsically linked to its precise molecular structure. Therefore, unambiguous structural confirmation and purity assessment are critical for its development, registration, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

This comprehensive guide provides a detailed exploration of the NMR spectroscopy of this compound. It is designed for researchers, scientists, and professionals in the drug development and agrochemical industries, offering both the theoretical underpinnings and practical protocols for acquiring and interpreting high-quality NMR spectra. We will delve into the nuances of both ¹H and ¹³C NMR, providing predicted spectral data based on analogous structures and detailed experimental workflows.

¹H NMR Spectroscopy Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals connectivity. For this compound, we can predict the following characteristic signals.

Predicted ¹H NMR Spectral Data

The expected chemical shifts and multiplicities for the protons of this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 2-phenoxypropionic acid and 2-(3-chlorophenoxy)propionic acid[1][2].

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃)~1.1 - 1.3Triplet (t)~7.53H
H-b (CH₂)~1.9 - 2.1Sextet (s) or Multiplet (m)~7.52H
H-c (CH)~4.6 - 4.8Triplet (t)~7.51H
H-d (Ar-H)~6.8 - 7.0Doublet (d)~9.02H
H-e (Ar-H)~7.2 - 7.4Doublet (d)~9.02H
H-f (COOH)~10.0 - 13.0Broad Singlet (br s)-1H

*Causality of Chemical Shifts and Coupling:

  • Carboxylic Acid Proton (H-f): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and the solvent used.

  • Aromatic Protons (H-d, H-e): The protons on the chlorophenoxy ring system will appear in the aromatic region. The two protons ortho to the ether linkage (H-d) are expected to be slightly more shielded than the two protons meta to the ether linkage (H-e) due to the electron-donating effect of the oxygen. The para-chloro substituent will also influence the precise chemical shifts. The coupling between these adjacent protons will result in a characteristic doublet-of-doublets or two distinct doublets pattern.

  • Methine Proton (H-c): The proton on the carbon alpha to the carboxylic acid and the phenoxy group is significantly deshielded and will appear as a triplet due to coupling with the adjacent methylene protons.

  • Methylene Protons (H-b): These protons are adjacent to both the chiral center and the ethyl group, leading to a more complex splitting pattern, likely a sextet or multiplet.

  • Methyl Protons (H-a): The terminal methyl group protons are the most shielded and will appear furthest upfield as a triplet due to coupling with the neighboring methylene protons.

¹³C NMR Spectroscopy Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Spectral Data

The anticipated chemical shifts for the carbons of this compound are outlined below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃)~10 - 15
C-2 (CH₂)~25 - 30
C-3 (CH)~70 - 75
C-4 (C=O)~170 - 175
C-5 (Ar-C)~155 - 160
C-6 (Ar-CH)~115 - 120
C-7 (Ar-CH)~129 - 134
C-8 (Ar-C)~125 - 130

Rationale for Carbon Chemical Shifts:

  • Carbonyl Carbon (C-4): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field.

  • Aromatic Carbons (C-5 to C-8): The chemical shifts of the aromatic carbons are influenced by the ether linkage and the chlorine substituent. The carbon bearing the oxygen (C-5) will be significantly deshielded.

  • Aliphatic Carbons (C-1 to C-3): The chemical shifts of the butanoic acid chain carbons will follow predictable trends, with the carbon attached to the electronegative oxygen (C-3) being the most deshielded of the aliphatic carbons.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample of this compound. The choice of deuterated solvent is critical for avoiding overwhelming solvent signals in the ¹H NMR spectrum.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipes or glass wool

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the compound in non-deuterated chloroform or DMSO in a small vial to ensure good solubility. CDCl₃ is a common choice, but DMSO-d₆ is an excellent alternative for carboxylic acids as it can better solubilize the compound and often results in sharper carboxylic acid proton signals.

  • Weighing the Sample: Accurately weigh the appropriate amount of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to dissolve the compound completely.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution into the NMR tube. Place a small plug of glass wool or a Kimwipe into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides a general workflow for acquiring NMR data on a standard NMR spectrometer. Spectrometer-specific parameters may need to be adjusted.

Workflow:

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 14 ppm).

    • Set the number of scans (e.g., 8-16 scans for a concentrated sample).

    • Apply a 90° pulse.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • ¹H NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus (e.g., 128 scans or more).

    • Acquire the FID.

  • ¹³C NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acquisition processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->processing analysis Spectral Analysis (Chemical Shift, Coupling, Integration) processing->analysis end Structure Confirmation analysis->end

Caption: General workflow for NMR analysis.

Conclusion and Future Perspectives

This application note has provided a detailed theoretical and practical guide to the NMR spectroscopy of this compound. While the presented spectral data are predictions based on analogous structures, they offer a robust framework for the initial interpretation of experimental data. For unequivocal assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy are recommended. These advanced experiments would provide definitive evidence for proton-proton and proton-carbon correlations, respectively, solidifying the structural elucidation. The protocols outlined herein provide a solid foundation for obtaining high-quality data, which is paramount for the accurate characterization of this important class of molecules.

References

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Application Notes and Protocols for the In Vitro Use of 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the small molecule 2-(4-Chlorophenoxy)butanoic acid in a cell culture setting. While direct literature on this specific compound is emerging, its structural characteristics as a phenoxyalkanoic acid strongly suggest a role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors pivotal to the regulation of lipid metabolism and inflammation. These application notes synthesize established principles of small molecule handling with a hypothesized mechanism of action, offering detailed, self-validating protocols to empower researchers to effectively investigate its biological activity. We will cover compound preparation, determination of working concentrations, and robust methods for validating target engagement within cellular systems.

Introduction and Scientific Background

This compound (CAS: 10310-19-7) is a synthetic carboxylic acid derivative.[1] Its chemical architecture places it in the family of phenoxyalkanoic acids, which includes compounds with diverse biological activities, from herbicides like 2,4-D to lipid-lowering drugs like clofibrate.[2][3] The structural similarity to fibrate drugs and other fatty acid analogs provides a strong rationale for hypothesizing its primary mechanism of action in mammalian cells: the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]

PPARs are a group of nuclear hormone receptors comprising three main subtypes: PPARα, PPARγ, and PPARδ/β.[5] These receptors function as ligand-activated transcription factors. Upon binding to activator molecules (such as fatty acids or synthetic compounds like this compound), they form a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily drives the uptake and oxidation of fatty acids.[5][7]

  • PPARγ: Known as the master regulator of adipogenesis (fat cell differentiation) and is crucial for lipid storage and insulin sensitivity.[2]

  • PPARδ/β: Ubiquitously expressed and involved in a wide range of functions, including fatty acid oxidation and cellular differentiation.[7]

Given this context, this compound represents a valuable chemical tool for probing the intricate networks of lipid metabolism, inflammation, and cellular energy homeostasis.

Compound Properties and Handling

Proper preparation and handling of small molecules are paramount to achieving reproducible and reliable experimental outcomes.[8] Errors in this initial stage, such as improper dissolution or storage, can invalidate downstream results.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 10310-19-7[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]
Appearance Typically a white to off-white solid powder.General chemical properties
Solubility Soluble in DMSO and Ethanol. Limited solubility in aqueous solutions at neutral pH.[8][9]
Protocol 1: Preparation of High-Concentration Stock Solution

Causality: A concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is essential for two reasons. First, it ensures the compound is fully solubilized. Second, it allows for the addition of a minimal volume of solvent to the cell culture medium, thereby avoiding solvent-induced cytotoxicity.[8]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance and sterile weighing tools

  • Vortex mixer

Procedure:

  • Pre-Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 100 mM). Use the formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .

    • Example for 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 214.65 g/mol * 1000 = 21.47 mg.

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of powder into a sterile tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Properly label each vial with the compound name, concentration, date, and initials.

Safety Note: DMSO is known to facilitate the entry of organic molecules into tissues. Always wear gloves and appropriate protective clothing when handling.[10]

Experimental Design: From Cytotoxicity to Target Validation

A logical experimental workflow is critical to understanding the cellular effects of this compound. This begins with defining a safe and effective concentration range and then proceeds to confirm its hypothesized mechanism of action.

Protocol 2: Determining Optimal Working Concentration via Dose-Response Cytotoxicity Assay

Causality: Before investigating the biological activity of a compound, it is crucial to determine the concentration range that is non-toxic to the cells. High concentrations of many small molecules can induce off-target effects or general cytotoxicity, confounding the interpretation of results.[11] An initial dose-response assay identifies the sub-toxic concentrations suitable for mechanistic studies.

Materials:

  • Cell line of interest (e.g., HepG2 human liver cells, 3T3-L1 pre-adipocytes)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence assays)

  • This compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., resazurin-based like PrestoBlue™, or tetrazolium-based like MTT)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution directly in complete culture medium. A common starting range is from 0.1 µM to 200 µM. Crucially, prepare a "vehicle control" containing the same highest percentage of DMSO as the treated wells (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the vehicle control. Include "no-cell" blanks containing medium only.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), corresponding to the timeline of your planned mechanistic experiments.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (absorbance or fluorescence).

  • Data Analysis:

    • Subtract the average blank reading from all other readings.

    • Normalize the data to the vehicle control by setting the average vehicle control value to 100% viability.

    • Plot % Viability vs. Compound Concentration on a semi-log scale to generate a dose-response curve.

    • From this curve, select the highest concentrations that show minimal cytotoxicity (e.g., >90% viability) for subsequent experiments.

Table 2: Sample Data Layout for Cytotoxicity Assay
Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Vehicle (0 µM)0.8520.8450.8610.853100%
10.8490.8550.8410.84899.4%
100.8330.8400.8510.84198.6%
500.7980.8120.8050.80594.4%
1000.6500.6750.6620.66277.6%
2000.3120.3300.3210.32137.6%
Hypothesized Signaling Pathway: PPAR Activation

The central hypothesis is that this compound functions as a ligand for PPARs. The diagram below illustrates this generalized signaling cascade.

PPAR_Pathway Figure 1: Generalized PPAR Signaling Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 2-(4-Chlorophenoxy) butanoic acid PPAR PPARα/γ/δ Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (e.g., CPT1A, FABP4) mRNA->Translation mRNA->Translation

Caption: Ligand binding to PPAR induces heterodimerization with RXR, DNA binding, and target gene transcription.

Protocol 3: Validating PPAR Target Gene Expression via RT-qPCR

Causality: The most direct method to validate the engagement of a nuclear receptor is to measure the transcriptional upregulation of its known target genes.[7] An increase in the mRNA levels of genes like CPT1A or CD36 following treatment provides strong evidence that this compound is activating the PPAR pathway.

qPCR_Workflow Figure 2: RT-qPCR Experimental Workflow start 1. Cell Treatment (Compound vs. Vehicle) rna 2. Total RNA Extraction start->rna qc 3. RNA Quality/Quantity Check (e.g., NanoDrop) rna->qc cdna 4. Reverse Transcription (cDNA Synthesis) qc->cdna qpcr 5. Real-Time PCR (qPCR) cdna->qpcr analysis 6. Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: Workflow for assessing changes in target gene expression following compound treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 for PPARα studies) in 6-well or 12-well plates. Once they reach ~80% confluency, treat them with a non-toxic concentration of this compound (determined in Protocol 2) and a vehicle control for 6-24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative fold change in gene expression using the comparative Cₜ (ΔΔCₜ) method. A result greater than 1 indicates upregulation of the gene in the treated sample compared to the vehicle control.

Table 3: Recommended PPAR Target Genes for Validation
Target GeneAssociated PPARFunctionSource
CPT1A (Carnitine Palmitoyltransferase 1A)PPARαRate-limiting enzyme in mitochondrial fatty acid oxidation.[7]
CYP4A10 (Cytochrome P450 4A10)PPARαInvolved in fatty acid omega-hydroxylation.[7]
CD36 (Cluster of Differentiation 36)PPARα, PPARγFatty acid translocase; facilitates fatty acid uptake.[7]
FABP4 (Fatty Acid Binding Protein 4)PPARγIntracellular lipid chaperone, crucial in adipocytes.[6]
LPL (Lipoprotein Lipase)PPARγHydrolyzes triglycerides in lipoproteins.[5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound Precipitation in Media Concentration exceeds aqueous solubility limit. Interaction with media components.Prepare fresh dilutions immediately before use. Visually inspect media for cloudiness or crystals. If precipitation persists, consider using a lower concentration or a solubilizing agent (use with caution and appropriate controls).[12]
High Cytotoxicity at Low Doses Cell line is highly sensitive. Compound is inherently toxic. Error in stock concentration calculation.Re-verify stock concentration. Perform cytotoxicity assay over a wider, lower concentration range (e.g., nanomolar). Test on a different, more robust cell line.
No Observable Effect on Target Genes Concentration is too low. Incubation time is too short/long. Compound is not an agonist for the tested PPAR subtype in that cell line.Test a broader range of concentrations and a time-course (e.g., 4, 8, 16, 24 hours). Use a positive control compound (e.g., WY-14643 for PPARα) to confirm the assay is working. Consider that the compound may be an antagonist or target a different PPAR subtype.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors during treatment or assay. Edge effects in 96-well plates.Practice consistent pipetting technique. Avoid using the outermost wells of a 96-well plate. Ensure a homogenous single-cell suspension before seeding.

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Application Notes & Protocols: Leveraging the (4-Chlorophenoxy)butanoic Acid Scaffold in the Discovery of Novel Sedative-Hypnotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

The field of drug discovery is in a constant search for novel chemical scaffolds that can be elaborated into potent and selective therapeutic agents. While 2-(4-Chlorophenoxy)butanoic acid is not prominently featured in current drug discovery literature, its structural isomer, 4-(4-Chlorophenoxy)butanoic acid, has been identified as a valuable starting material for the synthesis of benzoxepin derivatives. Notably, certain compounds within this class have demonstrated potential sedative-hypnotic effects, highlighting the therapeutic promise of the (4-chlorophenoxy)alkanoic acid framework.

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring this chemical space. It outlines a strategic, albeit hypothetical, pathway for the design, synthesis, and preclinical evaluation of novel central nervous system (CNS) active agents derived from the (4-chlorophenoxy)butanoic acid core. We will delve into detailed protocols for chemical synthesis, in vitro target engagement, and in vivo pharmacological assessment, with a specific focus on identifying and characterizing compounds with sedative-hypnotic properties. The protocols and insights provided herein are grounded in established methodologies and aim to equip researchers with the practical knowledge required to embark on a drug discovery program centered on this promising, yet underexplored, chemical class.

II. Physicochemical Properties & Safety Profile

A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis and formulation. Below is a summary of the known properties of this compound and a closely related, more studied isomer.

PropertyThis compound4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB)
CAS Number 10310-19-7[1]94-81-5[2]
Molecular Formula C₁₀H₁₁ClO₃[1]C₁₁H₁₃ClO₃[2]
Molecular Weight 214.65 g/mol [1]228.67 g/mol [2]
Appearance Data not readily availableColorless or white solid[2]
Melting Point Data not readily available100 °C[2]
Solubility Data not readily availableWater: 48 mg/L at 25 °C. Soluble in acetone, ethanol, and ether.[2]

Safety Precautions: Compounds of this class should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[3][4]

III. A Strategic Workflow for Drug Discovery

The journey from a starting scaffold to a preclinical candidate is a multi-step process. The following diagram illustrates a logical workflow for the discovery and development of sedative-hypnotic agents based on the (4-chlorophenoxy)butanoic acid core.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Lead Optimization Start This compound Scaffold Synthesis Synthesis of Benzoxepin Derivatives Start->Synthesis Library Compound Library Synthesis->Library BindingAssay GABA-A Receptor Binding Assay Library->BindingAssay FunctionalAssay Cell-based Functional Assays BindingAssay->FunctionalAssay SedationModel Open-Field Test for Sedation FunctionalAssay->SedationModel HypnoticModel Thiopental-Induced Sleep Model SedationModel->HypnoticModel MotorCoordination Rotarod Test HypnoticModel->MotorCoordination SAR Structure-Activity Relationship (SAR) Studies MotorCoordination->SAR ADMET ADMET Profiling SAR->ADMET ADMET->Synthesis Iterative Design & Synthesis

Figure 1: A phased approach to the discovery of sedative-hypnotic agents.

IV. Synthetic Protocol: From Butanoic Acid to Benzoxepin Derivatives

The synthesis of benzoxepin derivatives from a (4-chlorophenoxy)butanoic acid precursor is a key step in generating a library of compounds for screening. The following is a representative protocol for the synthesis of a benzoxepin core structure, which can then be further modified.

SynthesisWorkflow ButanoicAcid 4-(4-Chlorophenoxy)butanoic acid ThionylChloride + SOCl₂ ButanoicAcid->ThionylChloride AcidChloride Acid Chloride Intermediate ThionylChloride->AcidChloride AlCl3 + AlCl₃ (Friedel-Crafts Acylation) AcidChloride->AlCl3 TricyclicKetone Tricyclic Ketone AlCl3->TricyclicKetone Reduction + NaBH₄ (Reduction) TricyclicKetone->Reduction Alcohol Alcohol Intermediate Reduction->Alcohol Cyclization + Acid Catalyst (Cyclization) Alcohol->Cyclization Benzoxepin Benzoxepin Core Cyclization->Benzoxepin

Figure 2: Synthetic scheme for the preparation of a benzoxepin core.

Protocol: Synthesis of a Benzoxepin Core

  • Acid Chloride Formation: To a solution of 4-(4-chlorophenoxy)butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or nitrobenzene. Cool the solution to 0°C and add aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise. Allow the reaction to stir at room temperature for 12-16 hours. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tricyclic ketone.

  • Reduction of the Ketone: Dissolve the tricyclic ketone in methanol or ethanol. Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise at 0°C. Stir the reaction at room temperature for 2-4 hours. Remove the solvent under reduced pressure, add water, and extract the product with an organic solvent. Dry and concentrate to obtain the alcohol intermediate.

  • Cyclization to Benzoxepin: Dissolve the alcohol intermediate in a suitable solvent like toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution, dry, and concentrate. Purify the crude product by column chromatography to obtain the desired benzoxepin derivative.

V. In Vitro Screening: Targeting the GABA-A Receptor

Many sedative-hypnotic drugs exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the CNS.[5] Therefore, a GABA-A receptor binding assay is a logical primary screen for our synthesized compounds.

GABAPathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Benzodiazepine Benzodiazepine/Test Compound Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neurotransmission (Sedative/Hypnotic Effect) Hyperpolarization->Inhibition

Figure 3: Simplified GABA-A receptor signaling pathway.

Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for assessing binding to the benzodiazepine site on the GABA-A receptor.[6][7]

  • Membrane Preparation:

    • Homogenize rat brains in a buffer containing 0.32 M sucrose.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 25 µL of radioligand (e.g., [³H]Flunitrazepam at a final concentration of 0.4 nM)[8]

      • 25 µL of test compound at various concentrations (or vehicle for total binding, or a saturating concentration of a known ligand like diazepam for non-specific binding).

      • 100 µL of the prepared membrane suspension (containing 50-100 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.[8]

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

VI. In Vivo Pharmacological Evaluation

Promising compounds from in vitro screens should be advanced to in vivo models to assess their sedative and hypnotic effects in a whole-organism context.

Protocol: Thiopental-Induced Sleeping Time in Mice

This model is widely used to evaluate the hypnotic potential of test compounds.[9][10][11]

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Divide the mice into groups (n=6-8 per group).

    • Administer the test compound or vehicle (e.g., saline with 1% Tween 80) intraperitoneally (i.p.) or orally (p.o.).

    • Include a positive control group treated with a standard hypnotic drug like diazepam (1 mg/kg, i.p.).[11]

  • Induction of Sleep:

    • 30 minutes after the administration of the test compound or vehicle, inject all mice with a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 32 mg/kg, i.p.).[9]

  • Measurement of Sleep Parameters:

    • Immediately after thiopental injection, place each mouse on its back.

    • Sleep Latency (Onset of Sleep): Record the time taken for the mouse to lose its righting reflex (i.e., the time from thiopental injection until the mouse remains on its back for at least 1 minute).

    • Duration of Sleep: Record the time from the loss of the righting reflex to its recovery (i.e., when the mouse can voluntarily right itself three times within 30 seconds).

  • Data Analysis:

    • Compare the mean sleep latency and sleep duration of the test compound-treated groups with the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).

    • A significant decrease in sleep latency and/or a significant increase in sleep duration indicates a potential hypnotic effect.

Additional In Vivo Assays:

  • Open-Field Test: To assess general locomotor activity and sedative effects. A reduction in the number of squares crossed or rearing frequency can indicate sedation.[10][12]

  • Rotarod Test: To evaluate motor coordination and potential muscle relaxant side effects. A decreased ability to remain on a rotating rod suggests impaired motor function.[11][13]

VII. Data Presentation: Summarizing and Interpreting Results

Clear and concise data presentation is crucial for making informed decisions in a drug discovery project.

Table 1: Hypothetical In Vitro Binding Affinity of Benzoxepin Derivatives at the GABA-A Receptor

Compound IDR₁ GroupR₂ GroupKi (nM)
BZX-001HH150.2
BZX-002ClH75.8
BZX-003OCH₃H98.4
BZX-004ClF25.1
Diazepam--8.6[8]

Table 2: Hypothetical In Vivo Efficacy in the Thiopental-Induced Sleeping Time Model

Treatment GroupDose (mg/kg, i.p.)Sleep Latency (min)Sleep Duration (min)
Vehicle-5.2 ± 0.822.5 ± 3.1
Diazepam12.1 ± 0.445.8 ± 5.2
BZX-001104.8 ± 0.925.1 ± 4.5
BZX-002103.5 ± 0.638.2 ± 4.8
BZX-004102.5 ± 0.552.3 ± 6.1
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

VIII. Conclusion

While this compound itself is not a recognized therapeutic agent, the broader (4-chlorophenoxy)alkanoic acid scaffold represents a promising starting point for the discovery of novel CNS-active compounds. The successful synthesis of benzoxepin derivatives with potential sedative-hypnotic activity from a structural isomer underscores the viability of this chemical class for further exploration. By employing a systematic drug discovery workflow, encompassing rational design, chemical synthesis, and a cascade of in vitro and in vivo screening assays, researchers can effectively probe the therapeutic potential of this scaffold. The protocols and strategies outlined in this guide provide a robust foundation for initiating such a drug discovery program, with the ultimate goal of identifying novel drug candidates for the treatment of sleep disorders and other CNS-related conditions.

IX. References

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Syed, M. (2016). Preclinical screening methods of Sedative and hypnotics. Slideshare. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369–376.

  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Sedative-Hypnotics. Retrieved from [Link]

  • Nowak, M., Woźniak, M., Rządkowska, M., & Suzen, S. (2020). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 25(23), 5585.

  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Retrieved from [Link]

  • Patel, R. B., & Chikhalia, K. H. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. ChemistrySelect, 8(29), e202301594.

  • Discovery Scientific Society. (2020). Sedative-hypnotic and muscle relaxant activities of propoxazepam in animal models and investigation on possible mechanisms. Drug Discovery, 14(33), 155-162.

  • Slideshare. (n.d.). Screening hypnotic activity. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet: 4-(2-chlorophenoxy)butanoic acid.

  • Journal of Medicinal Chemistry. (2017). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]

  • PubMed. (2017). Sedative-hypnotic-like effect and molecular docking of di-naphthodiospyrol from Diospyros lotus in an animal model. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PubMed. (2019). Pharmacological Basis for Sedative and Hypnotic Like Effects of Pyrus Pashia Using in Vivo Experimental Models. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

  • ContaminantDB. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). Retrieved from [Link]

  • PubMed. (1982). [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Retrieved from [Link]

  • PubMed Central. (2015). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Retrieved from [Link]

  • Hindawi. (2015). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Retrieved from [Link]

  • PubMed. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Experimental Design with 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in experimental work involving 2-(4-Chlorophenoxy)butanoic acid. It provides in-depth protocols, foundational principles for robust experimental design, and critical safety information. The structure of this guide is designed to follow a logical workflow, from initial compound handling and synthesis to detailed in vitro evaluation and analysis.

Introduction to this compound

This compound is a derivative of phenoxyalkanoic acid, a class of compounds known for a wide range of biological activities. Structurally similar compounds, such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are well-established as systemic phenoxy herbicides that function as synthetic auxins, disrupting plant growth.[1][2][3] This structural analogy suggests that this compound may possess similar herbicidal or plant growth-regulating properties. Beyond agriculture, related structures have been investigated as starting materials for the synthesis of novel compounds with potential therapeutic effects, such as sedative-hypnotics.[4]

Given its potential bioactivity, rigorous and well-designed experiments are essential to elucidate its specific mechanisms of action and potential applications. This guide provides the necessary framework for such investigations.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 10310-19-7[5][6]
Molecular Formula C₁₀H₁₁ClO₃[5][6]
Molecular Weight 214.65 g/mol [6]
Synonyms 2-(4-chlorophenoxy)butyric acid[5]

Section 1: Foundational Experimental Strategy

A robust experimental design is predicated on meticulous planning and the implementation of self-validating systems. Before initiating any biological assays, it is crucial to address compound sourcing, characterization, and the establishment of appropriate controls.

Compound Purity and Characterization

The purity of the test compound is paramount. Impurities can lead to confounding results and misinterpretation of data. Commercially sourced this compound should be accompanied by a Certificate of Analysis (CoA). If synthesized in-house (see Section 2), its identity and purity must be confirmed using standard analytical techniques.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine purity, typically expressed as a percentage of the main peak area.

Solubility and Stock Solution Preparation

Accurate dosing requires the preparation of a stable, concentrated stock solution. Due to the carboxylic acid moiety and aromatic nature, this compound is expected to have low aqueous solubility.[1] Organic solvents are therefore required for initial solubilization.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Use dimethyl sulfoxide (DMSO) or absolute ethanol as the primary solvent.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Use gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Causality: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) and constant across all treatments, including the vehicle control, to avoid solvent-induced artifacts.

Controls: The Basis of a Self-Validating System

Every experiment must include a comprehensive set of controls to ensure that the observed effects are directly attributable to the test compound.

  • Vehicle Control: A sample containing the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. This is the most critical control for assessing the baseline response.

  • Negative Control (Untreated): A sample containing only cells and medium/buffer. This helps monitor the health and baseline behavior of the experimental system.

  • Positive Control: A known compound that induces the expected effect (e.g., a known cytotoxic agent like doxorubicin for a cell viability assay). This validates that the assay system is responsive.

G cluster_plate 96-Well Plate Layout Example cluster_treatments Test Compound Concentrations Blank Blank (Medium Only) Neg_Ctrl Negative Control (Cells + Medium) Vehicle_Ctrl Vehicle Control (Cells + DMSO) Positive_Ctrl Positive Control (e.g., Doxorubicin) C1 Conc. 1 C2 Conc. 2 C3 Conc. 3 C4 Conc. 4 C5 Conc. 5 C6 Conc. 6

Caption: Logical layout for a dose-response experiment.

Section 2: Laboratory Synthesis of this compound

For researchers requiring a custom synthesis or wishing to produce derivatives, the Williamson ether synthesis is a reliable method.[7] This involves the reaction of a phenoxide with an alkyl halide.

G cluster_reactants Reactants Phenol 4-Chlorophenol Reflux Reflux (12-18h) Phenol->Reflux Williamson Ether Synthesis Bromo Ethyl 2-bromobutanoate Bromo->Reflux Williamson Ether Synthesis Base K₂CO₃ in Acetone Base->Reflux Williamson Ether Synthesis Filter Filter Salts Reflux->Filter Evap1 Evaporate Solvent Filter->Evap1 Purify Column Chromatography Evap1->Purify Ester Purified Ester Intermediate Purify->Ester Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Acidify Acidify (HCl) & Extract Hydrolysis->Acidify Evap2 Evaporate Solvent Acidify->Evap2 Final Final Product: This compound Evap2->Final

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis via Williamson Ether Synthesis [7] This protocol should be performed by trained personnel in a chemical fume hood.

Part A: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate (Intermediate)

  • Combine 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to reflux for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Part B: Hydrolysis to this compound

  • Dissolve the purified ester (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Stir the mixture at 60°C for 4 hours or until TLC indicates complete consumption of the starting material.[7]

  • Cool the reaction and reduce the volume by approximately half using a rotary evaporator to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 2 with 2M HCl in an ice bath. The product should precipitate.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.[7]

Section 3: Core In Vitro Assay Protocols

The following protocols provide a starting point for evaluating the biological activity of this compound.

Cell Viability / Cytotoxicity Assay

This assay determines the effect of the compound on cell proliferation and health. The resazurin (AlamarBlue) assay is a common method where viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.

G Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Allow Adhesion) Seed->Incubate1 Treat Treat with Compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_Reagent Add Resazurin Reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Read Read Fluorescence (560ex / 590em) Incubate3->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Workflow for a resazurin-based cytotoxicity assay.

Protocol 3: Resazurin Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume) and mix gently.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the blank (medium + resazurin) reading. Normalize the data to the vehicle control (defined as 100% viability) and plot the results as % viability versus log[concentration]. Use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing if the compound acts as an enzyme inhibitor.[7]

Protocol 4: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in a suitable assay buffer.

  • Assay Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add varying concentrations of this compound.

    • Add the enzyme solution.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells simultaneously to start the reaction.

  • Signal Detection: Monitor the formation of the product or consumption of the substrate over time using a plate reader (measuring absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the % inhibition versus log[concentration] to determine the IC₅₀ value.

Section 4: Analytical Methods for Quantification

To perform pharmacokinetic or environmental fate studies, a reliable method for quantifying the compound is necessary. Reverse-phase HPLC is a suitable technique.

Table 2: Example HPLC Parameters for Analysis

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to ensure the carboxylic acid is protonated, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the compound.
Gradient 20% to 100% B over 15 minA gradient ensures efficient elution and separation from other matrix components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 230 nm or 280 nmThe chlorophenyl group provides strong UV absorbance.
Injection Volume 10 µLStandard injection volume.

Note: This method is a starting point and must be optimized and validated for the specific sample matrix being analyzed.[8][9]

Section 5: Safety and Handling Precautions

This compound and its structural analogs must be handled with appropriate care.

  • Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[12] Avoid direct contact.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 . PubChem. Available at: [Link]

  • Product information, this compound . P&S Chemicals. Available at: [Link]

  • γ-Butyrolactone - Wikipedia . Wikipedia. Available at: [Link]

  • Butanoic acid, 4-(2,4-dichlorophenoxy)- . NIST WebBook. Available at: [Link]

  • 4-(4-Chlorophenoxy)butanoic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet . Angene Chemical. Available at: [Link]

  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Google Patents.
  • 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718) . ContaminantDB. Available at: [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Google Patents.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon . National Institutes of Health (NIH). Available at: [Link]

  • Characterisation of bacterial cultures enriched on the chlorophenoxyalkanoic acid herbicides 4-(2,4-dichlorophenoxy) butyric acid and 4-(4-chloro-2-methylphenoxy) butyric acid . PubMed. Available at: [Link]

  • The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase . ResearchGate. Available at: [Link]

  • Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment . PubMed. Available at: [Link]

  • Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos . PubMed. Available at: [Link]

  • Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid) . ResearchGate. Available at: [Link]

  • Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!) . YouTube. Available at: [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 . PubChem. Available at: [Link]

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Application Notes and Protocols for 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chlorophenoxy)butanoic acid is a member of the phenoxyalkanoic acid class of compounds, which has applications in various fields of chemical research, including agrochemicals and drug discovery. Its structure, featuring a chiral center, also makes it a subject of interest in stereoselective synthesis and analysis. This guide provides detailed standard operating procedures for the synthesis, purification, and analysis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and aim to provide a self-validating framework for the reproducible generation of this compound.

Chemical Profile and Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 10310-19-7[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Likely soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate; sparingly soluble in water.General knowledge of phenoxyalkanoic acids

Health and Safety Precautions

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through a two-step process involving an initial Williamson ether synthesis to form the corresponding ester, followed by hydrolysis to yield the carboxylic acid.[4][5][6] This approach is chosen for its high efficiency and the generally good yields obtained for phenoxyalkanoic acids.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) 4-Chlorophenol 4-Chlorophenol Reaction_Vessel_1 Reflux 4-Chlorophenol->Reaction_Vessel_1 + Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Reaction_Vessel_1 + Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel_1 + Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Vessel_1 + Ethyl 2-(4-chlorophenoxy)butanoate Ethyl 2-(4-chlorophenoxy)butanoate Reaction_Vessel_2 Reflux Ethyl 2-(4-chlorophenoxy)butanoate->Reaction_Vessel_2 + Reaction_Vessel_1->Ethyl 2-(4-chlorophenoxy)butanoate Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel_2 + Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Reaction_Vessel_2 + This compound This compound Acid (e.g., HCl) Acid (e.g., HCl) Acidification Acidification Acid (e.g., HCl)->Acidification Intermediate_Salt Sodium 2-(4-chlorophenoxy)butanoate Reaction_Vessel_2->Intermediate_Salt Workup Intermediate_Salt->Acidification + Acidification->this compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate

Materials:

  • 4-Chlorophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.

  • Add ethyl 2-bromobutanoate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate. This crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to this compound

Materials:

  • Crude ethyl 2-(4-chlorophenoxy)butanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the crude ethyl 2-(4-chlorophenoxy)butanoate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.[7]

  • The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[8] The choice of solvent is critical for successful recrystallization.

Diagram of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Solvent_Selection Select appropriate recrystallization solvent (e.g., Ethanol/Water, Toluene, or Hexane/Ethyl Acetate) Crude_Product->Solvent_Selection Dissolution Dissolve crude product in minimum amount of hot solvent Solvent_Selection->Dissolution Cooling Allow the solution to cool slowly to room temperature, then in an ice bath Dissolution->Cooling Crystallization Pure crystals of this compound form Cooling->Crystallization Filtration Collect crystals by vacuum filtration Crystallization->Filtration Drying Dry the pure crystals under vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product should be assessed by melting point determination and analytical techniques such as HPLC and NMR.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and for quantitative analysis. The method can be adapted from established procedures for other phenoxyalkanoic acids.[10][11][12]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar organic compounds.[10]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)The organic modifier allows for the elution of the compound, while the acidic aqueous phase suppresses the ionization of the carboxylic acid, leading to sharper peaks.[12]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 225 nm or 280 nmThe aromatic ring of the compound will absorb in the UV region.[11]
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral HPLC for Enantiomeric Separation

As this compound possesses a chiral center, separating and quantifying the enantiomers is often necessary. Chiral HPLC is the preferred method for this analysis. Polysaccharide-based chiral stationary phases are often effective for separating phenoxyalkanoic acids.[13][14]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD)These columns have shown good enantioselectivity for similar compounds.[14]
Mobile Phase Normal phase (e.g., Hexane/Isopropanol with a small amount of trifluoroacetic acid) or Reversed-phase (e.g., Acetonitrile/Aqueous buffer)The choice of mobile phase depends on the specific chiral column and should be optimized for the best resolution. The acidic modifier in the normal phase helps to improve peak shape.
Flow Rate 0.5-1.0 mL/minAdjusted to optimize resolution and analysis time.
Detection UV at 225 nm or 280 nmAs per the achiral HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak will disappear upon a D₂O shake.[15]

  • ~6.8-7.3 ppm (multiplets, 4H): Aromatic protons on the chlorophenyl ring.

  • ~4.5 ppm (triplet or quartet, 1H): Proton on the chiral carbon (-CH-O-).

  • ~1.8-2.2 ppm (multiplet, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH-).

  • ~1.0 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₃).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).[15]

  • ~155 ppm: Aromatic carbon attached to the ether oxygen.

  • ~115-130 ppm: Other aromatic carbons.

  • ~75 ppm: Chiral carbon (-CH-O-).

  • ~30 ppm: Methylene carbon (-CH₂-).

  • ~10 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak [M]⁺: At m/z 214/216 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Loss of -COOH (M-45): A significant fragment corresponding to the loss of the carboxyl group.[16][17]

  • Loss of the butanoic acid side chain: Cleavage of the ether bond can lead to a fragment corresponding to the 4-chlorophenoxy radical cation.

  • McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and analysis of this compound. By adhering to these procedures and maintaining good laboratory practices, researchers can reliably produce and characterize this compound for their specific applications. The provided rationale for each step is intended to empower the user to troubleshoot and adapt these methods as needed, ensuring both the integrity of the scientific process and the safety of the practitioner.

References

  • [Reference to a general HPLC method for phenolic acids]
  • [Reference to a study on chiral HPLC of a similar compound]
  • Angene Chemical. (2025, October 19). Safety Data Sheet for 4-(2-chlorophenoxy)butanoic acid.
  • [Reference to a Williamson ether synthesis protocol]
  • [Reference to a study on HPLC of phenoxyalkanoic acids]
  • [Reference to an analytical HPLC method for phenoxyalkanoic herbicides]
  • [Reference to a guide on recrystalliz
  • AK Scientific, Inc. Safety Data Sheet for 4-(3-Chlorophenoxy)butanoic acid.
  • [Reference to a Williamson ether synthesis protocol
  • [Reference to a rapid HPLC method for phenolic acids]
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • University of Rochester, Department of Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Santa Cruz Biotechnology. This compound.
  • Chemistry LibreTexts. (2023, August 29).
  • [Reference to a study on retention modeling of phenoxy acid herbicides in HPLC]
  • [Reference to a guidebook on chiral HPLC separ
  • [Reference to a chapter on chiral mobile-phase additives in HPLC]
  • [Reference to a study on HPLC separation of 2-aryloxycarboxylic acid enantiomers]
  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid.
  • Chiralpedia. (2022, November 3).
  • [Reference to a YouTube video on recrystalliz
  • [Reference to a document on mass spectrometry fragmentation p
  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
  • [Reference to a presentation on ion fragment
  • [Reference to a presentation on mass spectrometry fragment
  • [Reference to a document on crystalliz
  • [Reference to a kinetic study on ester hydrolysis]
  • [Reference to a method for synthesizing aryloxyalkyl esters]
  • [Reference to a study on the synthesis of phenolic compound esters]
  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid.
  • [Reference to a study on the recrystallization of a rel
  • [Reference to a study on the spectroscopy of a rel
  • [Reference to a study on the synthesis of phenoxy acetic acid esters]
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • [Reference to a study on the synthesis of aryl esters]
  • [Reference to a study on the synthesis of phenols
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Chlorophenoxy)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.[1][2][3] The general reaction involves the deprotonation of 4-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an appropriate four-carbon electrophile, such as ethyl 2-bromobutanoate, followed by hydrolysis.[3]

Problem 1: Low or No Product Yield

This is one of the most common issues. Several factors can contribute to a low yield of the desired this compound.

Possible Cause 1: Incomplete Deprotonation of 4-Chlorophenol

  • Suggested Solution: Ensure complete deprotonation of the 4-chlorophenol by using a sufficiently strong base. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be more effective.[4] The pKa of phenols is typically around 10, so a base that can effectively and irreversibly deprotonate it is crucial.

  • Rationale: The reaction proceeds via an SN2 mechanism where the phenoxide ion is the nucleophile.[2] If the phenol is not fully deprotonated, the concentration of the active nucleophile is reduced, leading to a slower and less efficient reaction.

Possible Cause 2: Poor Leaving Group on the Butanoic Acid Derivative

  • Suggested Solution: The reactivity of the electrophile is critical. The order of leaving group ability for halides is I > Br > Cl. If you are using a chloro- or bromo- derivative and experiencing low yields, consider using an iodo- derivative for a faster reaction. Alternatively, adding a catalytic amount of an iodide salt (like NaI or KI) can facilitate an in situ halide exchange, generating the more reactive alkyl iodide.[1][4]

  • Rationale: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.[2] Iodide is a larger, more polarizable, and weaker base than bromide or chloride, making it a superior leaving group.

Possible Cause 3: Insufficient Reaction Time or Temperature

  • Suggested Solution: The Williamson ether synthesis can require heating to proceed at a practical rate, typically between 50-100 °C for 1-8 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the reaction temperature or time.

  • Rationale: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent. Insufficient thermal energy may not be enough to overcome the activation energy barrier of the reaction.

Problem 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Cause 1: C-Alkylation of the Phenoxide

  • Suggested Solution: While O-alkylation is the desired pathway, some C-alkylation can occur on the aromatic ring, especially at higher temperatures. Using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can favor O-alkylation.

  • Rationale: Polar aprotic solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it more nucleophilic and available to attack the electrophile.

Possible Cause 2: Elimination Byproduct (Alkene)

  • Suggested Solution: This is more of a concern when using secondary alkyl halides. Ensure your butanoic acid derivative is a primary halide if possible. If a secondary halide must be used, employ a less hindered base and a lower reaction temperature to favor substitution over elimination.[5]

  • Rationale: The Williamson ether synthesis is a competition between SN2 (substitution) and E2 (elimination) pathways.[5] Steric hindrance around the reaction center and the use of bulky, strong bases favor the E2 mechanism, leading to the formation of an alkene.[5]

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Cause 1: Incomplete Hydrolysis of the Ester

  • Suggested Solution: If an ester derivative of butanoic acid was used (e.g., ethyl 2-bromobutanoate), ensure the final hydrolysis step to the carboxylic acid is complete. This is typically done using a strong base like sodium hydroxide in an alcohol/water mixture, followed by acidification.[3] Monitor the disappearance of the ester starting material by TLC.

  • Rationale: The ester is often used to protect the carboxylic acid functionality during the ether synthesis. Incomplete hydrolysis will result in a mixture of the desired acid and the unreacted ester, which can be difficult to separate.

Possible Cause 2: Product Remains Dissolved in the Aqueous Layer

  • Suggested Solution: After acidification of the reaction mixture to protonate the carboxylate and precipitate the product, ensure the pH is sufficiently low (pH ~2).[3] If the product has some water solubility, perform multiple extractions with a suitable organic solvent like ethyl acetate or diethyl ether.[3][6]

  • Rationale: The solubility of the carboxylic acid product is pH-dependent. At a low pH, it will be in its neutral, less water-soluble form. Multiple extractions are necessary to ensure complete transfer of the product from the aqueous to the organic phase.

Possible Cause 3: Co-precipitation of Unreacted 4-Chlorophenol

  • Suggested Solution: Before acidification, wash the basic aqueous solution with an organic solvent like diethyl ether to remove any unreacted 4-chlorophenol.[3]

  • Rationale: 4-chlorophenol is acidic and will be deprotonated and soluble in the basic aqueous layer along with the product carboxylate. Removing it before acidification will prevent it from co-precipitating with the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically follows the Williamson ether synthesis, which is an SN2 reaction. The mechanism involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-chlorophenol, forming a nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Attack: The 4-chlorophenoxide ion then attacks the electrophilic carbon of a 2-halobutanoic acid derivative (e.g., ethyl 2-bromobutanoate), displacing the halide leaving group to form the ether linkage. If an ester is used, a final hydrolysis step is required to obtain the carboxylic acid.[2][5]

Q2: What are the ideal solvents for this reaction?

A2: Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are often used.[1] Acetone is also a common choice.[3] These solvents are effective at dissolving the reactants and promoting the SN2 reaction.

Q3: Can I use a phase transfer catalyst?

A3: Yes, a phase transfer catalyst like tetrabutylammonium bromide can be beneficial, especially if the reaction is performed in a two-phase system (e.g., with an aqueous base and an organic solvent).[2][4] The catalyst helps to transport the phenoxide ion from the aqueous phase to the organic phase where the electrophile is located, thus increasing the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Q5: What is a typical work-up and purification procedure?

A5: A general procedure is as follows:

  • After the reaction is complete, cool the mixture and filter off any inorganic salts.[3]

  • Remove the solvent under reduced pressure.

  • If an ester was used, perform hydrolysis with a base like NaOH.[3]

  • Wash the basic aqueous solution with an organic solvent to remove neutral impurities.[3]

  • Acidify the aqueous layer with an acid like HCl to a pH of about 2 to precipitate the carboxylic acid product.[3]

  • Collect the solid product by vacuum filtration.[7]

  • Recrystallization from a suitable solvent (like hot water or an alcohol/water mixture) can be used for further purification.[6][7]

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a representative example and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Williamson Ether Synthesis

  • To a 250 mL round-bottom flask, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).[3]

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the 4-chlorophenol is consumed.[3]

  • Cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.[3]

  • Wash the collected solids with a small amount of acetone and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide.[3]

  • Stir the mixture at 60°C for 4 hours or until TLC indicates complete consumption of the ester.[3]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[3]

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting materials or neutral byproducts.[3]

  • Carefully acidify the aqueous layer to pH 2 with 2M HCl. A white precipitate of this compound should form.[3]

  • Cool the mixture in an ice bath to maximize precipitation.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.[7]

Data Summary Table
ParameterRecommended ValueRationale
Base K₂CO₃ (2.0 eq) or NaH (1.1 eq)Ensures complete deprotonation of 4-chlorophenol.
Electrophile Ethyl 2-bromobutanoate (1.1 eq)Bromo- derivative offers a good balance of reactivity and stability.
Solvent Anhydrous Acetone or DMFPolar aprotic solvents favor the SN2 reaction.
Temperature Reflux (Acetone: ~56°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 12-18 hoursAllow sufficient time for the reaction to go to completion.
Hydrolysis 2M NaOH in Ethanol/H₂OSaponification of the ester to the desired carboxylic acid.
Purification RecrystallizationEffective method for purifying the solid product.

IV. Visualizations

Reaction Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis & Purification A 1. Mix 4-Chlorophenol, K₂CO₃, and Acetone B 2. Add Ethyl 2-Bromobutanoate A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and Filter Inorganic Salts C->D E 5. Concentrate to obtain crude ester D->E F 6. Dissolve crude ester in NaOH/Ethanol/H₂O E->F Proceed to Hydrolysis G 7. Heat at 60°C for 4 hours F->G H 8. Remove Ethanol G->H I 9. Wash with Diethyl Ether H->I J 10. Acidify with HCl to pH 2 I->J K 11. Filter and Dry Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Yes PoorLeavingGroup Poor Leaving Group? Start->PoorLeavingGroup No UseStrongerBase Use Stronger Base (e.g., NaH) IncompleteDeprotonation->UseStrongerBase Yes LowTempTime Insufficient Temp/Time? PoorLeavingGroup->LowTempTime No UseAlkylIodide Use Alkyl Iodide or add NaI catalyst PoorLeavingGroup->UseAlkylIodide Yes IncreaseTempTime Increase Temperature or Reaction Time LowTempTime->IncreaseTempTime Yes

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids. Retrieved from

Sources

Technical Support Center: Troubleshooting the Purification of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is paramount for reliable downstream applications. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: Recrystallization Troubleshooting

Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1]

Q1: My compound “oils out” instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of the supersaturated solution as a liquid rather than a solid crystal upon cooling.[2] This liquid phase is an impure molten form of your compound. This typically happens if the boiling point of your solvent is higher than the melting point of your compound (literature mp: 77-78°C)[3].

Causality & Solution:

  • Problem: The thermal energy of the hot solvent is sufficient to melt your compound into a liquid globule, which will not form a pure crystal lattice. Impurities are often soluble in this oil.

  • Primary Solution: Choose a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using water (BP 100°C), the compound will melt before the solvent boils. Consider using a solvent like heptane or a mixture of ethanol and water, which has a lower boiling point.

  • Secondary Solution: The solution may be cooling too rapidly, causing the concentration of the solute to exceed its solubility limit at a temperature that is still above its melting point. To fix this, you can reheat the solution and add slightly more of the "soluble solvent" to keep the compound dissolved for longer during a slower cooling process.[4] Insulating the flask can also promote the slow cooling necessary for proper crystal growth.[4]

Q2: I’ve dissolved my crude product in hot solvent and let it cool, but no crystals are forming. What should I do?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated.[2] This is a common issue that can almost always be resolved.

Causality & Solution:

  • Problem: You have likely used too much solvent. The concentration of this compound is not high enough to initiate crystal nucleation even at low temperatures.

  • Troubleshooting Steps (in order):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.[4]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for other molecules to crystallize upon.

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent. Be careful not to evaporate too much. Then, allow the solution to cool again. This increases the concentration of the compound.

    • Cool to a Lower Temperature: Once the flask is at room temperature, place it in an ice-water bath to further decrease the solubility of your compound and promote crystallization.[2]

Q3: My product crystallizes almost immediately and crashes out of solution as a fine powder. Is this a problem?

A3: Yes, this is a significant problem. While it may seem efficient, rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, which negates the purpose of the purification.[4]

Causality & Solution:

  • Problem: The solution is too concentrated or is cooling too quickly. Ideal crystallization should occur slowly, over a period of 15-20 minutes, allowing for the formation of well-ordered, pure crystals.[4]

  • Solution: Reheat the flask to redissolve the solid. Add a small, measured amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[4] Then, ensure the solution cools slowly by insulating the flask (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass).[4] This slower process allows for selective crystallization of the desired compound, excluding impurities from the crystal lattice.

Experimental Protocol: Optimized Recrystallization
  • Solvent Selection: In test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, heptane, water, or mixtures). A good solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

Recrystallization Troubleshooting Workflow

G start Crude Product Dissolved in Hot Solvent cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe oiling Compound 'Oils Out' observe->oiling Liquid Globules? no_xtal No Crystals Form observe->no_xtal Clear Solution? fast_xtal Crystals 'Crash Out' observe->fast_xtal Fine Powder Forms Rapidly? good_xtal Good Crystals Form observe->good_xtal Slow Crystal Growth? sol_oil Reheat, Add More Solvent OR Use Lower Boiling Point Solvent oiling->sol_oil sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Some Solvent no_xtal->sol_no_xtal sol_fast_xtal Reheat, Add More Solvent & Ensure Slow Cooling fast_xtal->sol_fast_xtal collect Collect, Wash, and Dry Crystals good_xtal->collect sol_oil->cool sol_no_xtal->cool sol_fast_xtal->cool

Caption: Troubleshooting workflow for recrystallization.

Section 2: Chromatography Troubleshooting

When recrystallization is insufficient to remove closely related impurities, column chromatography (typically silica gel) or preparative HPLC is required.

Q4: I am running a silica gel column but my compound is not eluting or is streaking badly. What is the cause?

A4: Carboxylic acids like this compound are highly polar and can interact very strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to poor peak shape (tailing/streaking) and sometimes irreversible adsorption to the column.

Causality & Solution:

  • Problem: The acidic proton of your carboxylic acid engages in strong hydrogen bonding with the silica stationary phase, preventing it from eluting properly with non-polar or moderately polar mobile phases.

  • Solution: To mitigate this, you must modify the mobile phase. Add a small amount of a competing acid, such as acetic acid or formic acid (~0.5-2%), to the eluent (e.g., Hexane/Ethyl Acetate). The added acid will protonate the silica surface and keep your compound in its less polar, protonated state, allowing it to elute with a much better peak shape.

Q5: My compound purity does not improve after column chromatography. How can I improve separation?

A5: This indicates that your chosen mobile phase is not providing adequate resolution between your compound and the impurities.

Causality & Solution:

  • Problem: The polarity of the eluent is either too high (eluting everything together) or too low (nothing moves). The key is to find a "sweet spot" where the compound of interest and its impurities have different affinities for the stationary phase and thus move at different rates.

  • Solution:

    • Optimize with TLC: Before running a large column, optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether), always including ~1% acetic acid. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from impurity spots.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), consider a solvent gradient. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% Ethyl Acetate in Hexane to 40%). This can help separate compounds with very similar polarities.

Section 3: Purity Analysis & Characterization

Confirming the purity of your final product is a critical final step.

Q6: I have a purified solid. What is the quickest way to assess its purity?

A6: Melting point analysis is a fast, reliable, and inexpensive method to qualitatively assess the purity of a crystalline solid.

Causality & Interpretation:

  • Principle: Pure crystalline solids have a sharp, defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, which requires less energy to break apart. This results in both a depression of the melting point and a broadening of the melting range.

  • Procedure: Compare the experimental melting point of your sample to the literature value (77-78°C for this compound)[3]. A sharp melting point close to this value is a strong indicator of high purity. A broad range (e.g., 72-76°C) suggests the presence of impurities.

Q7: I need to quantify the purity of my sample. Which analytical technique is best?

A7: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of organic acids.[5] Gas Chromatography (GC) after derivatization is also a powerful technique.[6][7]

HPLC Analysis Considerations:

  • Mobile Phase pH: The pH of the mobile phase is critical. It should be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, protonated form.[5] This prevents peak tailing caused by ionization. Using a buffered mobile phase or adding formic or phosphoric acid is common.[5]

  • Column Selection: A C18 column is often suitable, but specialized columns designed for organic acid analysis can provide better peak shape.[5]

  • Sample Preparation: Ensure all samples are filtered through a 0.2 or 0.45 µm syringe filter to prevent clogging of the HPLC system.[5][8]

Data Summary: Analytical Techniques
TechniqueInformation ProvidedCommon Issues & Solutions
Melting Point Qualitative purity assessment.Broad/depressed range indicates impurities.
HPLC Quantitative purity (% area), impurity profile.Peak tailing (adjust mobile phase pH), noisy baseline (use HPLC-grade solvents, degas).[5]
GC-MS Quantitative purity, identification of volatile impurities.Requires derivatization to make the acid volatile; thermal decomposition possible.
¹H NMR Structural confirmation, detection of proton-bearing impurities.Integration can provide a rough estimate of purity against a known standard.

Section 4: General FAQs

Q8: What are the most likely impurities in my crude this compound?

A8: Impurities typically arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: 4-chlorophenol and the starting butanoic acid derivative.

  • Isomeric By-products: Positional isomers where the butanoic acid group is attached at the ortho or meta position relative to the chloro group.

  • Over-chlorinated Species: Dichlorinated phenoxybutanoic acid by-products.

  • Solvents: Residual solvents from the reaction or initial workup.

Q9: How does pH play a role in the purification process beyond chromatography?

A9: The pH is a powerful tool for purifying carboxylic acids. The free acid form is generally much less soluble in water than its corresponding carboxylate salt.[2] This property can be exploited in a technique that is more accurately described as crystallization via pH swing, rather than recrystallization.

  • Workflow:

    • Dissolve the crude acid in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the water-soluble sodium 2-(4-chlorophenoxy)butanoate salt.

    • Filter the solution to remove any non-acidic, insoluble impurities.

    • Slowly add a strong acid (e.g., dilute HCl) to the filtrate while stirring.

    • As the pH drops, the water-insoluble this compound will precipitate out of the solution.

    • Collect the pure solid by filtration.

Logical Relationship: Purification Method Selection

G start Crude Solid Product purity_check1 Assess Purity (TLC, mp) start->purity_check1 is_pure Purity Acceptable? purity_check1->is_pure ph_swing Attempt pH Swing Crystallization purity_check1->ph_swing Impurity profile suggests acid/base insolubility recryst Attempt Recrystallization is_pure->recryst No final_product Pure Product is_pure->final_product Yes purity_check2 Assess Purity (TLC, mp, HPLC) recryst->purity_check2 ph_swing->purity_check2 is_pure2 Purity Acceptable? purity_check2->is_pure2 chromatography Perform Column Chromatography is_pure2->chromatography No is_pure2->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from The Student Room. [Link]

  • Eyal, A. M., & Canari, R. (n.d.). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105A.
  • Kiper, J. L., & Work, W. J. (n.d.). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188B2.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chem. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Transgenomic. (n.d.). User Guide for Organic Acids Analysis Columns. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • CN112479863A. (n.d.). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link]

  • G. A. Mills, V. E. A. Fletcher, & R. A. B. Keay. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Y. Liu, et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2021). Removal of herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. ResearchGate. [Link]

  • A. Aprea, et al. (1998). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of Analytical Toxicology. [Link]

Sources

Technical Support Center: Improving the Solubility of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chlorophenoxy)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility challenges encountered during experimentation. We will move from fundamental principles and simple troubleshooting to advanced solubilization strategies, explaining the scientific rationale behind each technique.

FAQ 1: What are the fundamental properties of this compound that influence its solubility?

Before attempting to solubilize a compound, understanding its basic physicochemical properties is critical. This compound is a carboxylic acid. Its structure, containing a lipophilic chlorophenoxy group and a short butyric acid chain, dictates its solubility profile.

Key Properties:

  • Chemical Structure: The molecule possesses both a hydrophobic (chlorophenoxy ring) and a hydrophilic (carboxylic acid) region. In molecules like this, the hydrophobic character often dominates, leading to poor aqueous solubility.[1]

  • Acidic Nature: The carboxylic acid group is a weak acid. This is the most important feature to exploit for solubility enhancement. In aqueous solutions, it can donate a proton to form a negatively charged carboxylate anion (RCOO⁻).[2][3] This ionized form, or salt, is significantly more polar and thus more water-soluble than the neutral, protonated form.[2][3]

  • pKa: The pKa of a typical carboxylic acid is around 5.[4] This means that at a pH of 5, the compound will be 50% in its neutral (acid) form and 50% in its ionized (carboxylate) form.[4] To achieve significant solubilization, the pH of the solution must be raised well above the pKa.

PropertyValue / CharacteristicSource
CAS Number 10310-19-7[5][6]
Molecular Formula C₁₀H₁₁ClO₃[5][6]
Molecular Weight 214.65 g/mol [6]
Predicted Solubility Poor in water, soluble in many organic solvents.[7][8]
Key Functional Group Carboxylic Acid[2]
FAQ 2: I'm starting my experiment. Which basic solvents should I try first?

A systematic approach to solvent screening is the most efficient way to begin. It is recommended to start with small-scale tests before preparing a large-volume stock solution.[9]

Initial Solvent Screening Protocol:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate vials.

  • Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., start with 10 mg/mL).

  • Vortex vigorously. Gentle heating (e.g., 37°C water bath) or brief sonication can be used, but you must be cautious about the compound's thermal stability.[9]

  • Visually inspect for complete dissolution. The solution should be clear and free of any solid particles.

Table of Common Laboratory Solvents:

SolventPolarityNotes & Considerations
Water Very HighExpected to have very low solubility, especially at neutral or acidic pH.
Ethanol (EtOH) HighA common co-solvent. Good starting point for many organic acids.
Dimethyl Sulfoxide (DMSO) HighA powerful and common solvent for organic molecules, but may be incompatible with certain cell-based assays.[9][10]
Dimethylformamide (DMF) HighSimilar to DMSO in solvent power. Use with appropriate safety precautions.
Methanol (MeOH) HighSimilar to ethanol, often a good solvent for polar compounds.
Acetone MediumCan be effective and is volatile, which is useful if removal is needed.
FAQ 3: Since it's an acid, how can I use pH to improve its aqueous solubility?

This is the most direct and effective method for this class of compounds. By increasing the pH of an aqueous solution, you deprotonate the carboxylic acid, converting it into its much more soluble carboxylate salt.[2][3]

Mechanism: The Acid-Base Equilibrium

The equilibrium between the insoluble acid (RCOOH) and the soluble salt (RCOO⁻) is governed by the solution's pH. According to the Henderson-Hasselbalch principle, when the pH is significantly higher than the pKa, the equilibrium shifts strongly towards the deprotonated, soluble form.[4]

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Insoluble_Acid R-COOH (Protonated) Poorly Water-Soluble Soluble_Salt R-COO⁻ + Na⁺ (Deprotonated Salt) Highly Water-Soluble Insoluble_Acid->Soluble_Salt + NaOH (Base) (Deprotonation) Soluble_Salt->Insoluble_Acid + HCl (Acid) (Protonation)

Caption: pH-dependent equilibrium of this compound.

Protocol for Solubility Enhancement by pH Adjustment:

  • Prepare a Suspension: Add the desired mass of this compound to your aqueous buffer or medium (e.g., PBS). The compound will likely not dissolve, forming a suspension.

  • Add Base Dropwise: While stirring, add a dilute solution of a base, such as 1 M Sodium Hydroxide (NaOH), drop by drop.[2]

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH rises above ~6.0 (safely above the predicted pKa of ~5), you should observe the solid material dissolving. Continue adding base until the solution is completely clear.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH back down if needed for your experiment, but be aware that if the pH drops too close to the pKa, the compound may precipitate out of solution.

FAQ 4: What if pH adjustment alone is not sufficient or not compatible with my experiment? What are co-solvents?

Co-solvency is a technique where a water-miscible organic solvent is mixed with water to increase the solubility of a poorly soluble compound.[11] The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[11]

Common Co-Solvent Systems:

  • Ethanol / Water

  • Propylene Glycol (PG) / Water

  • Polyethylene Glycol 400 (PEG 400) / Water

  • DMSO / Aqueous Buffer (Note: Keep final DMSO concentration low, typically <0.5%, for biological assays)[10]

Workflow for Co-Solvent Screening:

start Start: Undissolved Compound prep_stock Prepare concentrated stock in 100% co-solvent (e.g., Ethanol, DMSO) start->prep_stock add_to_aq Add stock solution dropwise to stirred aqueous buffer prep_stock->add_to_aq observe Observe for precipitation add_to_aq->observe success Success: Clear Solution (Note final co-solvent %) observe->success No fail Failure: Precipitation Occurs observe->fail Yes troubleshoot Troubleshoot: 1. Try a different co-solvent 2. Increase co-solvent ratio 3. Combine with pH adjustment fail->troubleshoot

Caption: Decision workflow for using a co-solvent system.

FAQ 5: I need a stable, solid form that is readily water-soluble. Should I consider formal salt formation?

Yes. While pH adjustment creates a salt in situ, formal salt formation involves reacting the carboxylic acid with a base and isolating the resulting salt as a stable, solid material.[12] This new chemical entity often has vastly improved solubility and stability.[3] Approximately 50% of all marketed drugs are in salt form.[12]

Why Choose Salt Formation?

  • Enhanced Aqueous Solubility: This is the primary goal. Sodium and potassium salts of carboxylic acids are generally very soluble in water.[2][13]

  • Improved Stability: Salts are often more crystalline and less prone to degradation than the free acid form.

  • Consistency: Working with a well-characterized, soluble salt ensures consistency between experiments.

Common Counter-ions for an Acidic Drug:

  • Sodium (Na⁺)

  • Potassium (K⁺)

  • Calcium (Ca²⁺)

  • Meglumine

  • Tromethamine

The selection of the counter-ion is a critical step and can impact the final properties of the salt.[14] For initial lab-scale work, reacting the acid with one equivalent of sodium hydroxide or potassium hydroxide followed by lyophilization or solvent evaporation is a straightforward approach to generating the salt.

FAQ 6: I've tried the above methods with limited success, or I need an even higher concentration. What advanced techniques are available?

For particularly challenging compounds, forming an inclusion complex with a cyclodextrin can dramatically improve aqueous solubility.[15][16]

Mechanism: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[15][17] They can encapsulate the hydrophobic part of a "guest" molecule, like the chlorophenoxy group of your compound, within their central cavity.[17] This host-guest complex effectively shields the non-polar region from water, presenting a new, larger molecule with a hydrophilic exterior, thus increasing its apparent water solubility.[17][18]

cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic Part) plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> Complex Soluble Inclusion Complex Guest Drug

Caption: Encapsulation of a guest drug by a cyclodextrin host.

Protocol for Preparing an Inclusion Complex (Kneading Method):

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (typically starting at 1:1). Calculate the required mass of each component.

  • Form a Paste: Place the cyclodextrin in a mortar and add a small amount of water to form a thick, uniform paste.[18]

  • Incorporate the Drug: Slowly add the this compound to the paste.

  • Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[18]

  • Dry: Dry the resulting solid mixture (e.g., in an oven at 40-50°C or under vacuum) until a constant weight is achieved.

  • Sieve: Pass the dried complex through a fine sieve to obtain a uniform powder, which should now exhibit enhanced aqueous solubility.[18]

References
  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech. Available at: [Link]

  • Gawade, V. V., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education and Info. Available at: [Link]

  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Al-Zoubi, N. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. Available at: [Link]

  • Houben-Weyl. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme Chemistry. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Available at: [Link]

  • Fung, Y. (2021). Solubility in different environments. Wikimedia Commons. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed - NIH. Available at: [Link]

  • Reddit. (2019). What pH for Complete Reprotonation of an Acid?. r/chemhelp. Available at: [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butanoic acid. PubChem. Available at: [Link]

  • Digital Senior. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Available at: [Link]

  • Environmental Protection Agency. (n.d.). RED FACTS; MCPB. US EPA. Available at: [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. dac-digital.com. Available at: [Link]

Sources

Technical Support Center: A Guide to Solution Stability for 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)butanoic acid. Achieving reproducible and accurate experimental outcomes hinges on the stability of your reagents. This compound, like many phenoxyalkanoic acids, is susceptible to degradation in solution under common laboratory conditions. Understanding the factors that influence its stability is not just best practice; it is fundamental to the integrity of your results.

This guide is designed to move beyond simple protocols, offering in-depth explanations for the observed chemical behavior. We will explore the causality behind stability issues and provide validated troubleshooting strategies to ensure your experiments are built on a solid foundation.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format to directly resolve common challenges.

Q1: "My quantitative results are inconsistent across experiments run on different days. I suspect my compound is degrading in my aqueous buffer. What is the most likely cause?"

A1: The most probable cause is pH-dependent hydrolysis.

The stability of phenoxyalkanoic acids in aqueous solutions is significantly influenced by pH.[1][2] The ether linkage in the this compound structure is susceptible to cleavage, particularly under non-neutral pH conditions.

  • Alkaline Hydrolysis (pH > 7): This is a common degradation pathway for many esters and ethers.[3][4] Under alkaline conditions, hydroxide ions (OH⁻) act as a potent nucleophile, attacking the molecule and leading to its breakdown. This process, known as alkaline hydrolysis, can significantly reduce the concentration of the active compound in your working solution over a short period.[1] For many pesticides, the half-life decreases dramatically as the pH becomes more alkaline.[1]

  • Acidic Hydrolysis (pH < 5): While often less rapid than alkaline hydrolysis for this class of compounds, acidic conditions can also catalyze the cleavage of the ether bond.[2][5] Studies on structurally similar compounds have shown that rapid non-enzymatic hydrolysis can occur at a pH below 4.6.[2][5]

Causality: The rate of these reactions is dependent on the concentration of hydrogen (H⁺) or hydroxyl (OH⁻) ions. Even a seemingly minor deviation from a neutral pH can introduce variability if solutions are prepared and stored for different lengths of time before use.

Troubleshooting Workflow:

A Inconsistent Results Observed B Measure pH of Aqueous Working Solution A->B C Is pH > 7.5 or < 5.5? B->C  pH Meter Reading D High Probability of Alkaline or Acidic Hydrolysis C->D Yes E pH is within neutral range (6.0-7.5). Consider other factors. C->E No F Action: Prepare fresh solutions daily in a validated, pH-controlled buffer (e.g., PBS pH 7.4). Re-validate assay. D->F G Investigate Photodegradation (See Q2) or Solvent Effects. E->G

Caption: Troubleshooting workflow for pH-related stability issues.

Q2: "My assay involves exposure to UV light or strong ambient light, and my results are showing lower-than-expected activity. Could the compound be light-sensitive?"

A2: Yes, photodegradation is a significant concern for chlorophenoxy compounds.

The aromatic ring and chlorine substituent make the molecule susceptible to degradation upon absorbing UV radiation.[6] This process involves the excitation of the molecule's electrons, which can lead to bond cleavage and the formation of non-active by-products.

Mechanism Insight: Photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the solution.[7] The process often involves the generation of highly reactive species like hydroxyl radicals, which then attack the parent compound.[6] The half-life of similar compounds under optimal light exposure can be as short as 2 to 3 days.[8]

Preventative Measures:

  • Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV light.

  • Minimize Light Exposure: During experiments, protect the solution from direct light by covering containers with aluminum foil.

  • Run a Light-Control Experiment: To confirm photodegradation, prepare two samples. Expose one to the typical light conditions of your assay and keep the other in complete darkness. Analyze the concentration of both after the experimental period. A significant difference confirms light sensitivity.

Section 2: Frequently Asked Questions (FAQs)

  • What is the best solvent for preparing a concentrated stock solution? Due to the low aqueous solubility of related compounds (e.g., 48 mg/L for MCPB), a water-only stock solution is not recommended.[8] Prepare a concentrated primary stock in a high-purity organic solvent such as acetone, ethanol, or dichloromethane, where solubility is significantly higher.[8] Store this stock solution at -20°C in an amber, tightly sealed vial.

  • How should I prepare my final aqueous working solution from the organic stock? Perform a serial dilution. To avoid precipitation, add the organic stock solution dropwise into the vigorously stirred aqueous buffer. The final concentration of the organic solvent in your working solution should be minimized (typically <0.5%) to prevent solvent-induced artifacts in your experiment.

  • What are the ideal storage conditions for solutions?

    • Stock Solutions (Organic): Store at -20°C in amber, tightly sealed containers.

    • Working Solutions (Aqueous): Due to the risk of hydrolysis, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.[1][9] If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, for no longer than 24 hours. Always validate storage stability for your specific buffer system.

  • Are there any chemical incompatibilities I should be aware of? Yes. Avoid strong oxidizing agents and highly acidic conditions, which can accelerate degradation.[10] Ensure all reagents used in your buffer are of high purity and are compatible.

Section 3: Protocols and Methodologies

Protocol 3.1: Preparation of a Stable Stock Solution

This protocol describes a self-validating method for preparing a reliable stock solution.

  • Solvent Selection: Choose a high-purity (HPLC grade or higher) solvent. Acetone is a good first choice due to its volatility and high solvating power for related compounds.[11]

  • Preparation:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve it in the chosen solvent to a final volume of 10 mL in a calibrated amber volumetric flask. This yields a 1 mg/mL stock solution.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller-volume amber glass vials with PTFE-lined caps. This minimizes freeze-thaw cycles and contamination of the main stock.

    • Store aliquots at -20°C.

  • Validation: Immediately after preparation, quantify the concentration of a freshly diluted sample using the HPLC method described in Protocol 3.2. This initial concentration serves as your baseline (T=0) for future stability checks.

Protocol 3.2: Recommended Analytical Method for Quantification (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for accurately quantifying phenoxyalkanoic acids and their degradation products.[12]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% formic or phosphoric acid). A common starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% acid.[12][13] The acid ensures the carboxyl group is protonated for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by a UV-Vis scan of the analyte (typically around 230 nm or 283 nm for phenoxy herbicides).[6]

  • Procedure:

    • Prepare a calibration curve using serial dilutions of your T=0 stock solution.

    • Inject samples of your test solutions.

    • Quantify the concentration of this compound by comparing its peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.

Section 4: Technical Data and Visualizations

Table 1: Solubility of Structurally Similar Phenoxy Herbicides in Common Lab Solvents

(Data for close structural analogs are provided to guide solvent selection)

SolventMCPB[8]2,4-DB[11]Relative Polarity[14]Recommendation
Water (25 °C)48 mg/L46 mg/L1.000Poor (Use for working solutions only)
Acetone313 g/LReadily Soluble0.355Excellent
Ethanol150 g/LReadily Soluble0.654Excellent
Dichloromethane169 g/LNot specified0.309Good
Toluene8 g/LSlightly Soluble0.099Moderate
Hexane0.26 g/LNot specified0.009Poor
Diagram 2: Primary Factors Influencing Solution Stability

cluster_main Stability of this compound C Parent Compound in Solution PH Solution pH (Hydrolysis Risk) C->PH L Light Exposure (Photodegradation) C->L T Temperature (Reaction Rate) C->T S Solvent Choice (Solubility & Reactivity) C->S

Caption: Key environmental factors affecting compound stability.

Diagram 3: Conceptual Degradation Pathway via Hydrolysis

reactant This compound (Stable Parent Compound) intermediate Degradation Intermediate reactant->intermediate Ether Bond Cleavage (Hydrolysis) product1 4-Chlorophenol intermediate->product1 product2 2-Hydroxybutanoic acid intermediate->product2 condition H₂O (Acid or Base Catalyzed)

Sources

Overcoming challenges in 2-(4-Chlorophenoxy)butanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation with this compound. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific rationale to empower your research.

Section 1: Compound Handling, Solubility, and Stability

Challenges in this area often represent the first roadblock in an experimental workflow. Proper handling and dissolution are critical for reproducible results downstream.

Question: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?

Answer: This is a frequent challenge rooted in the compound's chemical structure. This compound is a carboxylic acid with a significant nonpolar aromatic component, leading to low aqueous solubility. PubChem lists the water solubility for the related compound MCPB as 48 mg/L at 25°C, and similar low solubility is expected for your compound.[1] Forcing it into an aqueous solution at neutral pH will likely result in precipitation or an inhomogeneous suspension, leading to inconsistent concentrations in your experiments.

Core Insight: The key is to either use an appropriate organic solvent for your stock solution or to convert the carboxylic acid into a more soluble salt form.

Troubleshooting Protocol:

  • Prepare a Concentrated Stock in an Organic Solvent:

    • This compound is readily soluble in organic solvents.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, ethanol, or acetone.

    • For your experiment, perform a serial dilution of this stock into your aqueous buffer or cell culture medium. Crucially, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Prepare an Aqueous Salt Stock Solution:

    • The carboxylate salt of the acid is significantly more water-soluble.

    • Step-by-Step Protocol:

      • Dissolve the this compound powder in a minimal amount of ethanol.

      • Slowly add 1.0 equivalent of 1 M NaOH or KOH while stirring. This deprotonates the carboxylic acid, forming the sodium or potassium salt.

      • Once a clear solution is formed, you can bring it to the final desired volume with your aqueous buffer.

      • Adjust the final pH of the stock solution if necessary. Be aware that lowering the pH below the compound's pKa (approximately 4-5) will cause it to precipitate out of solution.

Solubility Data for Structurally Similar Phenoxy Herbicides:

Solvent Solubility (g/L) Source
Acetone 313 [1]
Dichloromethane 169 [1]
Ethanol 150 [1]
Toluene 8 [1]
Hexane 0.26 [1]

| Water (25°C) | 0.048 |[1] |

Data for MCPB, a structurally related compound.

Question: I'm concerned about the stability of my compound during storage and in my assay. How should I handle it?

Answer: this compound is a relatively stable molecule. Similar phenoxy herbicides show no degradation in distilled water over extended periods and are not susceptible to simple aqueous hydrolysis.[2] However, stability can be compromised under specific conditions.

Key Considerations & Recommendations:

  • Stock Solution Storage: Store organic stock solutions (e.g., in DMSO) at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Working Solution Stability: When diluted in aqueous buffers or cell culture media for biological assays, the stability window is shorter. It is best practice to prepare fresh working solutions for each experiment. In long-term incubations (24-72 hours), be mindful of potential degradation by cellular enzymes or reactions with media components.

  • pH Sensitivity: As a carboxylic acid, the compound's protonation state is pH-dependent. While stable across a range of pH values, significant shifts in pH can affect its solubility and biological activity.

  • Potential Degradation Pathways: While robust, degradation can be initiated by strong oxidizing agents or prolonged exposure to UV light. In environmental studies, microbial degradation is a known pathway for phenoxy herbicides.[3]

Section 2: Analytical Methods & Purity Assessment

Verifying the purity and concentration of your compound is fundamental to trustworthy data. This section addresses common issues in analytical characterization.

Question: What are the best starting parameters for developing an HPLC method to assess the purity of my compound?

Answer: A reverse-phase HPLC method with UV detection is the standard approach for analyzing compounds like this compound, which contains a chromophore (the chlorophenyl ring). The goal is to achieve a sharp, symmetrical peak for your compound, well-resolved from any impurities or starting materials.

Expert Insight: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is critical. It ensures the carboxylic acid group remains fully protonated, preventing peak tailing and improving chromatographic performance.

Recommended Starting HPLC-UV Protocol:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column offering good retention for moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component. Formic acid suppresses ionization of the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B.A gradient is recommended to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLA good starting volume; adjust based on sample concentration and detector response.
Detection UV at ~230 nm and 280 nmThe chlorophenyl ring has characteristic absorbance maxima in this range.

This method can be coupled to a mass spectrometer (LC-MS) for definitive mass identification. The expected [M-H]⁻ ion in negative ion mode would be m/z 213.03 for C₁₀H₁₀ClO₃.[4]

Section 3: Biological Assay Troubleshooting

Inconsistent or unexpected results in biological assays can be frustrating. The issues often trace back to the compound's physicochemical properties or its specific mechanism of action.

Question: My results from cell-based viability assays are highly variable between experiments. What could be the cause?

Answer: Variability in cell-based assays with this compound often stems from issues with compound delivery and concentration at the cellular level. Given its use as an herbicide, it acts as a synthetic auxin, which can lead to complex, dose-dependent cellular responses.[1]

Troubleshooting Workflow for Biological Assays:

G start Inconsistent Assay Results solubility 1. Check for Precipitation Is the compound visible as precipitate in the media under a microscope? start->solubility stock 2. Remake Stock Solution Use a different solvent (DMSO vs. EtOH) or prepare a fresh salt stock. solubility->stock Yes serum 3. Test Serum Interaction Run assay in serum-free vs. serum-containing media. solubility->serum No dose 4. Expand Dose Range Test a wider concentration range, including very low doses. serum->dose endpoint 5. Verify Assay Endpoint Could the compound be interfering with the assay chemistry (e.g., MTT reduction)? dose->endpoint

Caption: General troubleshooting workflow for inconsistent biological assay results.

Detailed Causal Analysis:

  • Precipitation in Media: This is the most common culprit. Even if the final DMSO concentration is low, the compound can crash out of the aqueous culture medium upon dilution.

    • Solution: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitate, you must re-evaluate your dosing strategy. Consider using a lower top concentration, preparing a salt stock, or using a formulation aid if appropriate for your system.

  • Interaction with Serum Proteins: The compound can bind to proteins like albumin in fetal bovine serum (FBS). This reduces the bioavailable concentration of the free compound that can interact with cells, leading to an apparent decrease in potency.

    • Solution: Compare dose-response curves in media with varying serum concentrations (e.g., 10%, 2%, and 0%). If the EC₅₀ value shifts significantly, serum binding is a likely factor.

  • Biphasic or Hormetic Effects: As a synthetic auxin, the compound might exhibit biphasic dose-responses, where low doses stimulate a process (e.g., proliferation) while high doses are inhibitory. If your concentration range is too narrow, you may be observing different parts of this complex curve in different experiments, leading to variability.

    • Solution: Perform a wide dose-response analysis, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to fully characterize the biological effect.

  • Assay Interference: The chemical structure of this compound could potentially interfere with certain assay readouts. For example, it could have redox properties that interfere with metabolic assays like MTT or AlamarBlue.

    • Solution: Run a cell-free control where you add the compound directly to the assay reagents to check for any direct chemical interference.

References

  • Wikipedia. γ-Butyrolactone. [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. [Link]

  • U.S. Environmental Protection Agency. RED FACTS; MCPB. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods - 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • PubMed. Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. [Link]

  • PubMed Central. Bioassay of 2, 4, 5-trichlorophenoxyacetic acid for carcinogenicity in mice. [Link]

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • PubMed. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. [Link]

Sources

2-(4-Chlorophenoxy)butanoic acid assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(4-Chlorophenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges related to assay variability and reproducibility. Our goal is to equip you with the expertise to not only identify and solve issues but also to understand the underlying scientific principles for robust and reliable quantification.

Introduction: Understanding the Challenges

This compound is a small molecule that, like many chlorophenoxy herbicides, can present analytical challenges.[1] Variability in assay results can stem from a multitude of factors, including the sample matrix, preparation techniques, and the inherent complexities of chromatographic and mass spectrometric systems.[2][3] This guide provides a structured approach to troubleshooting, moving from common issues to more complex problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in my this compound assay?

The most frequent culprits for assay variability can be categorized into three main areas:

  • Sample Preparation: Inconsistent extraction efficiency, matrix effects, and contamination are primary sources of error.[2][4]

  • Chromatography: Fluctuations in retention time, poor peak shape, and column degradation can all lead to inconsistent results.[5][6]

  • Detection (Mass Spectrometry/UV): Detector sensitivity changes, ion suppression from the matrix, and incorrect integration parameters are common issues.[2][3]

Q2: My retention times are shifting from run to run. What should I check first?

Retention time shifts are often indicative of issues with the mobile phase or the HPLC/LC-MS system.[5] Here’s a checklist:

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, correctly prepared, and adequately degassed. For reversed-phase chromatography, the pH of aqueous buffers is critical and should be consistent.[7]

  • System Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before starting a sequence.

  • Pump Performance: Check for pressure fluctuations, which might indicate a leak or a problem with the pump seals.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature.[2]

Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices.[2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[4][8]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the majority of matrix components. This might involve adjusting the gradient, changing the column chemistry, or using a different mobile phase.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and other sources of variability.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Asymmetry

Poor peak shape can significantly impact the accuracy and precision of quantification. The most common issues are peak fronting and tailing.

Troubleshooting Steps:

  • Assess for Column Overload: Injecting too much sample can lead to peak fronting.[6] Try reducing the injection volume or sample concentration.

  • Check for Column Contamination or Degradation: Contaminants from previous injections can interact with the analyte, causing tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Evaluate Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[6]

  • Consider Secondary Interactions: Acidic analytes like this compound can exhibit tailing due to interactions with residual silanols on the silica-based stationary phase. Adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can help mitigate this.[9][10]

Guide 2: Low Analyte Recovery

Low recovery of this compound can be a complex issue rooted in the sample preparation process.

Troubleshooting Workflow:

Low_Recovery_Workflow Start Low Analyte Recovery Observed Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Spike_Pre_Post Spike Sample Pre- and Post-Extraction Check_Extraction->Spike_Pre_Post Compare_Recoveries Compare Recoveries Spike_Pre_Post->Compare_Recoveries Pre_Low Recovery Low in Pre-Spike? Compare_Recoveries->Pre_Low Post_Low Recovery Low in Post-Spike? Pre_Low->Post_Low No Optimize_Extraction Optimize Extraction Method (e.g., solvent, pH, mixing time) Pre_Low->Optimize_Extraction Yes Investigate_Matrix Investigate Matrix Effects (Ion Suppression/Enhancement) Post_Low->Investigate_Matrix Yes End_Extraction Extraction Optimized Post_Low->End_Extraction No Optimize_Extraction->End_Extraction End_Matrix Matrix Effects Addressed Investigate_Matrix->End_Matrix

Caption: Troubleshooting workflow for low analyte recovery.

Experimental Protocols & Data Presentation

Recommended LC-MS/MS Starting Conditions

The following table provides a validated starting point for the analysis of this compound and related compounds. These parameters may require optimization for your specific instrument and matrix.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its neutral form, promoting retention and improving peak shape.[7][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minutesA typical gradient for eluting small molecules from a C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CIncreased temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA smaller injection volume can minimize column overload and matrix effects.[6]
Ionization Mode Negative Electrospray (ESI-)The carboxylic acid group is readily deprotonated, making it ideal for negative ion mode detection.[7]
MRM Transitions Q1: 213.0 m/z, Q3: 141.0 m/z (example)Specific transitions should be optimized by infusing a standard solution of the analyte.
Sample Preparation Workflow: Solid-Phase Extraction (SPE)

For complex matrices, SPE is a highly effective cleanup technique.[4][8]

SPE_Workflow node1 Sample Loading Load pre-treated sample onto conditioned SPE cartridge node2 Washing Wash with a weak solvent to remove interferences node1->node2 node3 Elution Elute analyte with a strong solvent node2->node3 node4 Evaporation & Reconstitution Evaporate eluent and reconstitute in mobile phase node3->node4

Caption: General Solid-Phase Extraction (SPE) workflow.

References

  • HPLC Troubleshooting for Herbicides. (n.d.). Scribd. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Kofoed, T. (2024, March 5). Why is reproducibility of mass spectrometry challenging?. Alphalyse. [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Sample Preparation Process - Step by step. (n.d.). Retsch. [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities. [Link]

  • Dolan, J. W. (2006, December 1). Method Reproducibility — A Case Study. LCGC North America. [Link]

  • Reproducibility of LC/MS-MS. (2019, December 27). ResearchGate. [Link]

  • Wang, Y. J., & Lee, M. R. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 111–116. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2022). MDPI. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). PubChem. [Link]

  • Pinto, C. G., et al. (2011). Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry. Analytica Chimica Acta, 709(2), 199-207. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.). [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io. [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples using solid phase extraction followed by high-performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Determination of chlorophenoxy acid and Dicamba herbicide residues by capillary reversed-phase liquid chromatography. (2025, August 5). ResearchGate. [Link]

  • Chlorophenoxy Herbicides. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Chlorophenoxy herbicides – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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Technical Support Center: Analysis of 2-(4-Chlorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 2-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Section 1: Troubleshooting Common Issues in this compound Analysis

This section addresses specific problems you may encounter during the analysis of this compound, offering explanations for the root causes and step-by-step solutions.

High-Performance Liquid Chromatography (HPLC) Challenges

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my HPLC analysis?

A1: Poor peak shape in HPLC is a common issue that can arise from several factors related to the analyte, mobile phase, or column chemistry. This compound, being a carboxylic acid, is prone to interactions that can lead to asymmetrical peaks.

Causality and Solution:

  • Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: To minimize these interactions, it is crucial to maintain a low pH in the mobile phase.[1] Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase will suppress the ionization of the analyte and the silanol groups, leading to improved peak symmetry.[1]

  • Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.

  • Column Choice: While C18 columns are commonly used, selecting a column with end-capping or a base-deactivated stationary phase can further reduce silanol interactions.[2]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.

Q2: I'm experiencing inconsistent retention times for this compound. What could be the cause?

A2: Fluctuations in retention time can compromise the reliability of your quantitative data. The issue often lies in the stability of the HPLC system or the mobile phase composition.

Causality and Solution:

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase components in gradient elution or changes in the composition of a premixed mobile phase can lead to shifts in retention time.

    • Solution: Ensure your mobile phase is well-mixed and degassed.[3] For gradient elution, check the performance of your pump's proportioning valves.

  • Column Temperature: Variations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[3]

  • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, is a common cause of retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require extending the post-run equilibration time.

Gas Chromatography-Mass Spectrometry (GC-MS) Challenges

Q3: My this compound is not chromatographing well by GC-MS, or I'm seeing no peak at all. Why is this happening?

A3: this compound is a polar and non-volatile compound due to its carboxylic acid group. Direct analysis by GC is often problematic.[4][5]

Causality and Solution:

  • Volatility: The carboxylic acid functional group makes the molecule non-volatile, preventing it from eluting from the GC column under typical conditions.

    • Solution: Derivatization. To make the analyte suitable for GC analysis, the polar carboxylic acid group must be converted to a less polar, more volatile ester.[5][6][7] Common derivatization reagents include:

      • Diazomethane: Reacts quickly and quantitatively to form methyl esters. However, it is highly toxic and explosive.[6]

      • Pentafluorobenzyl bromide (PFBBr): Forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) and also provide good mass spectra.[6][8][9]

      • Silylating agents (e.g., BSTFA): Form trimethylsilyl (TMS) esters.[4][5]

Q4: I've derivatized my sample, but I'm still getting poor results, such as low sensitivity or multiple peaks for my analyte.

A4: Incomplete or side reactions during derivatization can lead to these issues.

Causality and Solution:

  • Incomplete Reaction: The derivatization reaction may not have gone to completion, leaving some of the original acid unreacted.

    • Solution: Optimize the derivatization conditions, including reaction time, temperature, and reagent concentration. For example, silylation reactions may require heating to ensure completion.

  • Reagent Purity and Moisture: The presence of moisture can hydrolyze the derivatizing reagent and the formed derivative, leading to poor yields.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure your sample is dry before adding the derivatization reagent.

  • Byproducts: The derivatization reaction itself can produce byproducts that interfere with the analysis.

    • Solution: Include a cleanup step after derivatization to remove excess reagent and byproducts. This can often be achieved with a simple liquid-liquid extraction or solid-phase extraction (SPE).[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

Q5: What is the best analytical technique for quantifying this compound in complex matrices like soil or biological fluids?

A5: For complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1][11]

  • Specificity and Sensitivity: LC-MS/MS offers high selectivity and sensitivity, allowing for the detection and quantification of the analyte at very low levels, even in the presence of interfering matrix components.[11]

  • Direct Analysis: Unlike GC, LC-MS/MS typically does not require derivatization, simplifying the sample preparation workflow.[2]

Q6: How should I prepare my samples for this compound analysis?

A6: Sample preparation is critical for accurate analysis and will depend on the matrix.

  • Water Samples: For water samples, a common approach is Solid-Phase Extraction (SPE) . An appropriate SPE cartridge (e.g., Oasis MCX) can be used to concentrate the analyte and remove interferences.[12]

  • Soil Samples: Extraction from soil often involves an initial extraction with a suitable solvent, followed by a cleanup step. A common procedure involves hydrolysis with a base (like sodium hydroxide) to release bound residues, followed by acidification and liquid-liquid extraction or SPE.[13]

  • Biological Samples (e.g., Urine, Plasma): These samples often require a protein precipitation step, followed by liquid-liquid extraction or SPE.[14] Hydrolysis may also be necessary to account for conjugated forms of the analyte.[14]

Q7: What are the typical instrumental conditions for HPLC-UV analysis of this compound?

A7: A typical starting point for HPLC-UV analysis would be:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5 v/v/v)[15]
Flow Rate 1.0 mL/min[15]
Column Temperature 40°C[15]
Detection Wavelength 283 nm[15]

Q8: What are the key mass spectral fragments to look for in the GC-MS analysis of derivatized this compound?

A8: The mass spectrum will depend on the derivative formed. For the methyl ester, you would expect to see the molecular ion and characteristic fragments resulting from the loss of the methoxy group and cleavage of the ether bond. For comparison, the NIST WebBook provides mass spectral data for related compounds like 4-(2,4-dichlorophenoxy)butanoic acid.[16]

Section 3: Experimental Protocols and Visualizations

Protocol: Sample Preparation of Water Samples by SPE
  • Condition the SPE Cartridge: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.[12]

  • Load the Sample: Apply the water sample to the conditioned cartridge at a flow rate of approximately 1 mL/min.[12]

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 N HCl to remove interferences.[12]

  • Elute the Analyte: Elute the this compound with two 0.5 mL aliquots of a mixture of acetonitrile and methanol (80:20, v/v) containing 0.1% acetic acid.[12]

  • Concentrate and Reconstitute: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]

Diagram: Troubleshooting Workflow for Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Broad) check_overload Is the sample concentration too high? start->check_overload dilute Dilute sample and reinject check_overload->dilute Yes check_ph Is the mobile phase pH adequate? check_overload->check_ph No resolved Problem Resolved dilute->resolved adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->resolved change_column Use end-capped or base-deactivated column check_column->change_column No check_column->resolved Yes change_column->resolved

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Diagram: GC-MS Analysis Workflow with Derivatization

GCMS_Workflow start Sample containing This compound extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Dry the extract (e.g., with Na2SO4) extraction->drying derivatization Derivatization (e.g., with PFBBr or BSTFA) drying->derivatization cleanup Post-derivatization cleanup (optional) derivatization->cleanup gcms_analysis GC-MS Analysis cleanup->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis

Caption: General workflow for GC-MS analysis requiring derivatization.

References

  • U.S. Environmental Protection Agency. (n.d.). SAMPLE PREPARATION.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Matus, Z., et al. (2010, March 1). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. PubMed.
  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Wittrig, R., Gardner, S., Nolan, L., & May, K. (n.d.). Analyzing Phenoxyacid Herbicides, Using Liquid Chromatography. Chromtech.
  • Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Ampofo, S. A., & Suggests, G. A. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Lin, K. L., et al. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
  • Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population.
  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

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Technical Support Center: 2-(4-Chlorophenoxy)butanoic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)butanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of your experiments and avoid common artifacts. Our focus is on providing scientifically-grounded, practical solutions to ensure the integrity and reproducibility of your data.

Introduction: Understanding the Molecule

This compound is a carboxylic acid belonging to the phenoxy herbicide class. Its acidic nature and chemical structure present unique challenges in analytical chemistry. A thorough understanding of its properties is the first step in preventing experimental artifacts. Key characteristics include its propensity for peak tailing in reversed-phase chromatography, susceptibility to degradation under certain conditions, and potential for interactions with sample matrices and laboratory equipment. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the analysis of this compound.

Sample Preparation & Handling

Question 1: My sample recoveries are low and inconsistent. What could be the cause?

Low and variable recovery is a frequent issue, often stemming from pre-analytical steps. Several factors could be at play:

  • Adsorption to Labware: this compound, particularly in its neutral form at low pH, can adsorb to plastic surfaces like polypropylene.[1][2] This is a common source of sample loss.

    • Troubleshooting:

      • Utilize glass or deactivated glass vials for sample collection, storage, and preparation.

      • If plastics are unavoidable, pre-rinse containers with the sample solvent to saturate binding sites.

      • Conduct a study to compare recovery from different container types (e.g., polypropylene vs. glass) to determine the extent of the issue.

  • Improper pH during Extraction: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the sample pH is critical. To ensure the analyte is in its neutral, less polar form for efficient extraction with organic solvents or retention on a non-polar SPE sorbent, the pH of the aqueous sample must be adjusted to be at least 2 units below the pKa of the carboxylic acid group.

    • Troubleshooting:

      • Acidify your aqueous samples to a pH of 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid) before extraction.[3]

      • Verify the pH of each sample post-acidification to ensure consistency.

  • Analyte Degradation: The compound can be sensitive to light and extreme pH conditions.

    • Troubleshooting:

      • Protect samples from direct light by using amber vials or covering them with foil.

      • Process samples promptly and avoid prolonged storage, especially at non-neutral pH or elevated temperatures.

Question 2: I am observing extraneous peaks in my chromatograms that are not present in my standards. Where are they coming from?

Ghost peaks or unexpected signals are often introduced during sample preparation or from the analytical system itself.

  • Plasticizer Leaching: A common source of interference, especially in sensitive mass spectrometry-based methods, is the leaching of plasticizers like phthalates from plastic labware (e.g., pipette tips, centrifuge tubes, vials).[4][5][6]

    • Troubleshooting:

      • Minimize the use of plastic consumables.

      • Where possible, use phthalate-free labware.

      • Run a "blank" extraction (processing only the extraction solvents and reagents through the entire sample preparation workflow) to identify any leached contaminants.

  • Solvent Contamination: Impurities in solvents can concentrate during sample evaporation steps, leading to interfering peaks.

    • Troubleshooting:

      • Always use high-purity, HPLC- or MS-grade solvents.

      • Run solvent blanks to check for contamination.

Chromatographic Analysis (HPLC/LC-MS)

Question 3: My chromatographic peaks for this compound are tailing severely. How can I improve the peak shape?

Peak tailing is the most common chromatographic artifact for this and other acidic compounds. It is typically caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: In reversed-phase HPLC, the acidic proton of the analyte can interact with residual, un-capped silanol groups on the silica-based stationary phase. This leads to poor peak shape.[7]

    • Troubleshooting:

      • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the mobile phase. By adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid), you suppress the ionization of the carboxylic acid group on the analyte and the silanol groups on the stationary phase, minimizing these secondary interactions.[7] A mobile phase pH of around 3 is often a good starting point.

      • Column Choice: Use a modern, high-purity silica column with robust end-capping to reduce the number of available silanol groups.

      • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) if you are using a buffered mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[8]

    • Troubleshooting:

      • Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Question 4: My retention times are shifting between injections or between analytical runs. What is causing this?

Retention time instability compromises the reliability of your method.

  • Mobile Phase Instability:

    • Esterification in the Mobile Phase: If you are using an acidified methanol-containing mobile phase, the acid can catalyze the esterification of methanol over time. This consumes the acid, leading to a gradual increase in the mobile phase pH and a subsequent shift in retention time for pH-sensitive analytes. This can also generate baseline artifacts.[9]

      • Troubleshooting: Prepare acidified mobile phases fresh daily. If using a binary pump system, add the acid only to the aqueous portion of the mobile phase.

    • Improper Mixing or Degassing: Ensure your mobile phase is well-mixed and properly degassed to prevent pump performance issues that can lead to flow rate fluctuations.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can lead to retention time drift.

    • Troubleshooting: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

Question 5: I am using LC-MS/MS and see signal suppression or enhancement. How can I mitigate this?

Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples (e.g., biological fluids, environmental extracts).[10][11][12][13]

  • Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as your analyte can interfere with the ionization process in the mass spectrometer source, either suppressing or enhancing the analyte signal.

    • Troubleshooting:

      • Improve Sample Cleanup: Enhance your sample preparation procedure to remove more of the interfering matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.

      • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering matrix components. This might involve changing the gradient, the mobile phase composition, or trying a different column chemistry.

      • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Poor Peak Shape

This guide provides a systematic approach to troubleshooting peak shape issues for this compound.

// Path for All Peaks sol_all1 [label="Check for system issues:\n- Column inlet frit blockage\n- Void in the column\n- Tubing/connection leaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_all2 [label="Action:\n1. Backflush column\n2. Check for leaks\n3. Replace column if necessary", fillcolor="#34A853", fontcolor="#FFFFFF"]; all_peaks -> sol_all1; sol_all1 -> sol_all2;

// Path for Analyte Only q2 [label="Is the sample concentration high?"]; analyte_only -> q2;

overload [label="Yes (Possible Overload)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; not_overload [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 -> overload [label="Yes"]; q2 -> not_overload [label="No"];

sol_overload [label="Action: Dilute sample 1:10\nand 1:100 and reinject.\nDoes peak shape improve?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overload -> sol_overload;

q3 [label="Is the mobile phase pH < 4?"]; not_overload -> q3;

ph_ok [label="Yes", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ph_bad [label="No (pH too high)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 -> ph_ok [label="Yes"]; q3 -> ph_bad [label="No"];

sol_ph [label="Action: Acidify mobile phase\nwith 0.1% formic acid (to pH ~3).\nRe-equilibrate and inject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_bad -> sol_ph;

sol_col [label="Consider secondary interactions:\n- Column aging (loss of endcapping)\n- Inappropriate column chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_col2 [label="Action:\n1. Use a new, high-purity, end-capped C18 column\n2. Increase mobile phase buffer strength", fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_ok -> sol_col; sol_col -> sol_col2;

} enddot

Workflow for troubleshooting poor peak shape.
Guide 2: Investigating Analyte Stability

This guide outlines steps to determine if analyte degradation is the source of artifacts.

Step 1: Assess Photodegradation

  • Protocol: Prepare two sets of samples. Expose one set to ambient laboratory light for a typical sample preparation and analysis time (e.g., 4-8 hours). Keep the second set completely protected from light using amber vials and foil wrapping. Analyze both sets and compare the analyte concentration. A significant decrease in the light-exposed samples indicates photodegradation.[14]

  • Mitigation: Always use amber glassware and minimize light exposure during sample handling and in the autosampler.

Step 2: Evaluate pH-dependent Hydrolysis

  • Protocol: Prepare your analyte in buffers of different pH values (e.g., pH 2, pH 7, pH 10). Incubate these solutions at room temperature and an elevated temperature (e.g., 40°C) for 24 hours. Analyze the samples and compare the concentrations to a freshly prepared standard. Significant loss at acidic or basic pH suggests hydrolysis.

  • Mitigation: Maintain samples at a neutral pH during storage if possible. If acidic or basic conditions are required for extraction, neutralize the sample extract before long-term storage.

Step 3: Check for Artifacts from Mobile Phase

  • Protocol: Prepare a sample in an acidified methanol/water mixture, simulating your mobile phase. Store this sample at room temperature for 24-48 hours. Analyze the sample using LC-MS and look for new peaks, particularly one corresponding to the methyl ester of this compound.

  • Mitigation: Prepare mobile phases fresh daily. Avoid storing samples in acidified alcoholic solutions.[9]

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general workflow for extracting this compound from water-based samples.

StepProcedureRationale
1. Sample Acidification To 100 mL of aqueous sample, add formic acid dropwise to adjust the pH to 2-3.Ensures the analyte is in its neutral, non-ionized form for optimal retention on the C18 sorbent.[3]
2. Cartridge Conditioning Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2-3).Wets the sorbent and prepares it for sample loading.
3. Sample Loading Load the acidified sample onto the cartridge at a slow flow rate (approx. 5 mL/min).Allows for sufficient interaction time between the analyte and the sorbent for efficient binding.
4. Washing Wash the cartridge with 5 mL of acidified water (pH 2-3).Removes polar interferences that are not retained on the C18 sorbent.
5. Elution Elute the analyte from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).The organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing the analyte.
6. Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC analysis.Concentrates the sample and ensures compatibility with the chromatographic system.
Protocol 2: Recommended Starting HPLC-UV Conditions

This protocol provides a starting point for developing an HPLC-UV method.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 230 nm

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aqueous Sample p2 Acidify to pH 2-3 p1->p2 p3 Solid-Phase Extraction (C18) p2->p3 p4 Elute with Organic Solvent p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject onto C18 Column p5->a1 Sample Injection a2 Gradient Elution (Acidified Water/Acetonitrile) a1->a2 a3 Mass Spectrometry Detection (Negative Ion Mode) a2->a3

General workflow for sample analysis.

References

  • Mazellier, P., et al. (2002). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. ResearchGate. Available at: [Link]

  • Pignatello, J. J., & Sun, Y. (1995). Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide. Environmental Science & Technology, 29(7), 1837-1844. Available at: [Link]

  • Menezes, C., & Felix, G. (2005). Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection. Journal of Separation Science, 28(9-10), 1037-1044. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Available at: [Link]

  • Hossain, A. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 414-419. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 1217(25), 4071-4078. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Available at: [Link]

  • Li, W., et al. (2014). Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. Journal of Analytical Methods in Chemistry, 2014, 819374. Available at: [Link]

  • Slideshare. (n.d.). Matrix Effect. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]

  • Stolz, A., et al. (1998). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. Applied and Environmental Microbiology, 64(10), 3919-3925. Available at: [Link]

  • Stafilov, T., et al. (2012). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Journal of the Serbian Chemical Society, 77(1), 27-40. Available at: [Link]

  • Reddit. (2024). HPLC peak shape trouble shooting. r/Chempros. Available at: [Link]

  • Sarria, V., et al. (2004). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Water Science and Technology, 50(5), 231-236. Available at: [Link]

  • Brillas, E., et al. (2004). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. Electrochimica Acta, 49(22-23), 3937-3946. Available at: [Link]

  • ResearchGate. (2020). How to reduce leched out of plasticizers from PVC plastics? Available at: [Link]

  • Zhang, Y., et al. (2021). Adsorption mechanism of two pesticides on polyethylene and polypropylene microplastics: DFT calculations and particle size effects. Environmental Pollution, 291, 118120. Available at: [Link]

  • ResearchGate. (2018). (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Available at: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available at: [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • Lehotay, S. J., & Schenck, F. J. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of AOAC International, 98(6), 1771-1780. Available at: [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Aly, A. A., & Al-Tamimi, A. M. (2011). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. International Journal of Molecular Sciences, 12(12), 8563-8578. Available at: [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Plasticizer Leaching And Why Is It A Problem? YouTube. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Available at: [Link]

  • The Conversation. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Available at: [Link]

  • Scribd. (n.d.). Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit. Available at: [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Available at: [Link]

  • Al-Rimawi, F., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Journal of Analytical Methods in Chemistry, 2018, 5923748. Available at: [Link]

  • ResearchGate. (2017). (PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. Available at: [Link]

  • ResearchGate. (2011). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

  • Universiti Teknologi MARA. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology, 6(1), 1-10. Available at: [Link]

  • Zhan, Y., et al. (2016). Sorption of 3,3',4,4'-tetrachlorobiphenyl by microplastics: A case study of polypropylene. Marine Pollution Bulletin, 110(1), 472-477. Available at: [Link]

  • Environmental Science & Technology. (2024). Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. Available at: [Link]

  • Journal of Chromatography A. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Müller, L. (2025). Sorption of 3,3′,4,4′-tetrachlorobiphenyl by microplastics: A case study of polypropylene. ResearchGate. Available at: [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]

  • ResearchGate. (2020). Interactions of Per- and Polyfluoroalkyl Substances with Polypropylene Plastic and Borosilicate Glass: Resolving Key Uncertainties for Accurate Analysis. Available at: [Link]

  • Pozdnyakov, I. P., et al. (2016). Degradation of Herbicide 2,4-dichlorophenoxybutanoic Acid in the Photolysis of [FeOH]2+ and [Fe(Ox)3]3- Complexes: A Mechanistic Study. Chemosphere, 148, 326-332. Available at: [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Available at: [Link]

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Technical Support Center: Enhancing the Efficiency of 2-(4-Chlorophenoxy)butanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most robust and widely adopted method is a two-step process beginning with the Williamson ether synthesis. This reaction involves the deprotonation of 4-chlorophenol to form a nucleophilic phenoxide, which then attacks an alkyl halide, such as ethyl 2-bromobutanoate, via an S_N2 mechanism. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Q2: How do I choose the right base for the initial deprotonation of 4-chlorophenol?

A2: Since phenols are significantly more acidic than aliphatic alcohols, strong and sterically hindered bases like sodium hydride (NaH) are often unnecessary and can promote side reactions. Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient to quantitatively generate the 4-chlorophenoxide nucleophile and are generally preferred for aryl ether syntheses.

Q3: Which solvent is optimal for the Williamson ether synthesis step?

A3: Polar aprotic solvents are the best choice as they effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity. Recommended solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. Using protic solvents like ethanol or water is strongly discouraged as they can solvate the phenoxide through hydrogen bonding, reducing its reactivity.

Q4: Can I use a chloro- or tosyl-butanoate instead of ethyl 2-bromobutanoate?

A4: Yes, other leaving groups can be used. The reactivity for S_N2 reactions generally follows the order I > Br > Cl > OTs (tosylate). While ethyl 2-bromobutanoate is a common and effective choice, iodo-derivatives will be more reactive, and chloro-derivatives will be less reactive, likely requiring more forcing conditions (e.g., higher temperatures), which can increase the chance of side reactions. Sulfonate esters like tosylates are also excellent leaving groups.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Scenario 1: Low or No Yield of the Desired Product

Your final workup yields very little of the target acid. TLC analysis of the crude organic phase after the ether synthesis step shows a complex mixture or primarily unreacted starting material.

The core of this synthesis is an S_N2 reaction, which is in direct competition with an E2 elimination pathway. The alkyl halide, ethyl 2-bromobutanoate, is a secondary halide, which is notoriously prone to both substitution and elimination. The 4-chlorophenoxide, in addition to being a good nucleophile, is also a reasonably strong base that can abstract a proton from the carbon adjacent to the bromine, leading to an alkene byproduct.

Diagram 1: Core Reaction Competition

G Reagents 4-Chlorophenoxide + Ethyl 2-bromobutanoate SN2_Transition SN2 Transition State Reagents->SN2_Transition SN2 Path (Nucleophilic Attack) E2_Transition E2 Transition State Reagents->E2_Transition E2 Path (Base Abstraction) SN2_Product Ethyl 2-(4-chlorophenoxy)butanoate (Desired Ether) SN2_Transition->SN2_Product E2_Product Ethyl 2-butenoate (Elimination Side Product) E2_Transition->E2_Product Final_Product This compound SN2_Product->Final_Product Hydrolysis

Caption: The central challenge: SN2 substitution vs. E2 elimination.

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., room temperature or slightly elevated to 50-60 °C instead of high-temperature reflux) can significantly favor the desired S_N2 pathway.

  • Re-evaluate Your Base: If you are using a very strong base like sodium hydride, consider switching to milder conditions with potassium carbonate. While the base's primary role is to deprotonate the phenol, its presence in the reaction mixture can influence the E2 pathway.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure your solvent is anhydrous and that the 4-chlorophenol is dry before starting.

  • Confirm Starting Material Quality: Verify the purity of your ethyl 2-bromobutanoate. If it has degraded, it may not react as expected.

Scenario 2: Significant Amount of Unreacted 4-Chlorophenol in Product

After acidification and extraction, your NMR spectrum shows signals corresponding to your product but also a significant amount of starting 4-chlorophenol.

This issue points to two main possibilities: incomplete reaction or inefficient purification.

  • Incomplete Reaction: The deprotonation of the phenol may have been incomplete, or the subsequent S_N2 reaction did not go to completion.

  • Inefficient Purification: The workup procedure is designed to separate the acidic product from the acidic starting phenol. If this separation is not performed carefully, contamination will occur.

  • Stoichiometry Check: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the alkyl halide and at least one full equivalent of the base relative to the 4-chlorophenol.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-chlorophenol spot before proceeding with the workup. A typical mobile phase for this would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Optimize Acid-Base Extraction: After the hydrolysis step, the reaction mixture contains the sodium salt of your product (sodium 2-(4-chlorophenoxy)butanoate) and potentially unreacted 4-chlorophenoxide.

    • Initial Wash: Before acidifying, wash the aqueous layer thoroughly with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

    • Careful Acidification: Slowly acidify the aqueous layer with an acid like 2M HCl. Both your product and unreacted 4-chlorophenol will precipitate or become soluble in the organic phase.

    • Bicarbonate Wash: After extracting the acidified mixture into an organic solvent (e.g., ethyl acetate), perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your product, a carboxylic acid, is acidic enough to be deprotonated by bicarbonate and move into the aqueous layer. 4-chlorophenol is much less acidic and will remain in the organic layer. Separating the layers at this stage provides a much cleaner product upon re-acidification of the bicarbonate wash.

Diagram 2: Purification Workflow

G A Crude Reaction Mixture (Aqueous Phase after Hydrolysis) B Wash with Ether (Removes Neutral Impurities) A->B C Acidify Aqueous Layer to pH ~2 (with 2M HCl) B->C D Extract with Ethyl Acetate C->D E Organic Layer (Contains Product + Unreacted Phenol) D->E F Wash with NaHCO3 Solution E->F G_Aq Aqueous Layer (Product as Sodium Salt) F->G_Aq H_Org Organic Layer (Unreacted Phenol) F->H_Org I Re-acidify Aqueous Layer & Extract G_Aq->I J Pure Product in Organic Layer I->J

Caption: Acid-base extraction workflow for purification.

Scenario 3: Product is an Oil or Fails to Crystallize

After workup and solvent removal, the final product is a persistent oil, or recrystallization attempts fail.

Pure this compound is a solid at room temperature. The presence of impurities, particularly the liquid alkene side product (ethyl 2-butenoate) or residual solvent, can depress the melting point and inhibit crystallization.

  • Confirm Purity: Analyze the oil by ¹H NMR. The presence of vinyl protons (signals between 5-7 ppm) is a strong indicator of the alkene byproduct from the E2 reaction.

  • Improve Recrystallization Technique:

    • Solvent Choice: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. A common technique is to use a binary solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.

    • Slow Cooling: Rapid cooling traps impurities. Allow the hot, saturated solution to cool to room temperature undisturbed, then move it to an ice bath to maximize crystal formation.

    • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)butanoate
  • To a round-bottom flask, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or DMF (approx. 5 mL per gram of phenol).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 60 °C for acetone) and maintain for 12-18 hours.

  • Monitor the reaction's progress by TLC until the 4-chlorophenol is consumed.

  • Cool the mixture, filter off the inorganic salts, and wash the filter cake with fresh solvent.

  • Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ester from the previous step in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Stir the mixture at 60 °C for 2-4 hours, monitoring by TLC for the disappearance of the ester spot.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform the acid-base extraction as described in the Purification Workflow (Diagram 2).

  • After the final extraction, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude acid.

  • Purify the crude solid by recrystallization.

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterChangeEffect on S_N2 (Desired)Effect on E2 (Side Product)Recommendation
Alkyl Halide Secondary (e.g., 2-bromo)Moderate YieldSignificant CompetitionUse with optimized conditions
Primary (e.g., 1-bromo)High YieldMinimalNot applicable for this target
Temperature Increase (e.g., >100 °C)Rate increasesRate increases more Avoid high temperatures
Decrease (e.g., RT to 60 °C)Rate decreasesRate decreases more Optimal for Selectivity
Base Weak (K₂CO₃, NaOH)Sufficient for phenolLess promotion of E2Recommended
Strong, Bulky (t-BuOK)No direct effectStrongly promotes E2Avoid
Solvent Polar Aprotic (DMF, Acetone)FavoredNeutralRecommended
Protic (Ethanol, Water)Disfavored (H-bonding)May be slightly favoredAvoid
Table 2: Representative ¹H NMR Data for Troubleshooting (in CDCl₃)
CompoundKey ProtonsApproximate Chemical Shift (ppm)MultiplicityNotes
Product Aromatic (Ar-H)6.8 - 7.3Two doubletsCharacteristic AA'BB' pattern
Methine (O-CH)~4.6TripletKey signal indicating ether formation
Methylene (CH₂)~2.0Multiplet
Methyl (CH₃)~1.1Triplet
Carboxylic Acid (COOH)10 - 12Broad singletOften very broad, may not be seen
Unreacted Phenol Aromatic (Ar-H)6.7 - 7.2Two doubletsOverlaps with product
Phenolic (OH)5 - 7Broad singletPosition is variable
E2 Side Product Vinyl (=CH)5.8 - 7.0MultipletsClear indicator of elimination
Methylene (=C-CH₂)~2.2Multiplet
Methyl (CH₃)~1.9 and ~1.1Two triplets

References

  • ChemTalk (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC (2025). Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-Stout (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link] (Note: Deep link unavailable, navigate to Chem 326 Lab Manual).

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University (n.d.). Williamson Ether Synthesis Lab Manual. Available at: [Link]

  • BYJU'S (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Organic Chemistry Research (2018). A Novel, Green and One-pot Tandem Procedure for the Scalable Williamson Ether Synthesis under Practical Mild Conditions. Available at: [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). Available at: [Link]

  • University of Rochester, Department of Chemistry (2026). How To: Purify by Crystallization. Available at: [Link]

  • CUNY, Queensborough Community College (n.d.). Purification by Recrystallization. Available at: [Link]

  • University of California, Davis (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

Limitations of 2-(4-Chlorophenoxy)butanoic acid in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(4-Chlorophenoxy)butanoic acid (CAS: 10310-19-7). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing potential limitations and challenges you may encounter during your experiments. Given the limited specific literature for this particular compound, the guidance provided herein is based on established principles and known behaviors of the broader class of chlorophenoxyalkanoic acid herbicides, such as 2,4-D and MCPB, to which it is structurally related.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing high background or inconsistent results in my cell-based assay. Could this compound be the cause?

A1: Yes, high background and variability in cell-based assays are common challenges when working with small molecules like this compound. Several factors related to the compound's chemical nature could be at play:

  • Non-Specific Binding: As a moderately hydrophobic molecule with an acidic moiety, it can non-specifically adhere to plasticware, extracellular matrix proteins, or components of the cell membrane. This can lead to inconsistent effective concentrations and high background signals.[1][2][3]

  • Cellular Uptake and Efflux: Chlorophenoxy herbicides are known to be substrates for various organic anion transporters (OATs).[4][5] Differential expression of these transporters across cell lines or even within a heterogeneous cell population can lead to variable intracellular concentrations of the compound, resulting in inconsistent biological effects.

  • Metabolic Instability: Cells, particularly primary cells or liver-derived lines (e.g., HepG2), can metabolize phenoxy herbicides.[6][7][8] This can alter the concentration of the active compound over the course of the experiment, leading to time-dependent variations in your results. The primary metabolic routes often involve cleavage of the ether linkage or modifications to the butyric acid side chain.[9]

To diagnose and mitigate these issues, please refer to the troubleshooting guides in Section 2 .

Q2: My compound seems to have off-target effects that are inconsistent with its presumed mechanism of action. How can I confirm this?

A2: Off-target effects are a significant concern for many bioactive small molecules. For chlorophenoxy herbicides, which are synthetic auxins, the primary targets in plants are well-characterized.[10] However, in non-plant systems, the effects can be more varied. Potential reasons for off-target activity include:

  • Broad Receptor Affinity: The compound may interact with multiple, unrelated cellular targets.

  • Metabolite Activity: A metabolite of the parent compound could be responsible for the observed off-target effects.

  • Assay Interference: The compound may be directly interfering with the assay technology itself (e.g., inhibiting a reporter enzyme, quenching fluorescence). This is a phenomenon known as Pan-Assay Interference (PAINS).[11]

A systematic approach to confirming off-target effects is crucial. This involves utilizing orthogonal assays and specific control experiments, as detailed in Troubleshooting Guide 2.3 .

Q3: I am struggling with the analytical detection of this compound in my samples (e.g., cell lysate, supernatant). What are the common challenges?

A3: Analytical detection of chlorophenoxy herbicides can be challenging due to their physicochemical properties.[12] Common issues include:

  • Poor Ionization in Mass Spectrometry: The carboxylic acid group can make the compound amenable to negative ion mode ESI-MS, but signal suppression from complex biological matrices is a frequent problem.

  • Low UV Absorbance: The chromophore may not provide a strong enough signal for reliable UV detection at low concentrations.

  • Sample Preparation Losses: The compound can be lost during sample extraction and cleanup steps due to its propensity for non-specific binding.

For robust and reproducible quantification, a well-validated analytical method is essential. Refer to Troubleshooting Guide 2.4 for recommendations on method development and optimization.

Section 2: Troubleshooting Guides

Troubleshooting High Background and Variability in Cell-Based Assays

High background and poor reproducibility can obscure real biological effects. This guide provides a systematic approach to identifying and resolving these issues.

G start High Background or Inconsistent Results check_nsb Test for Non-Specific Binding (NSB) (See Protocol 2.1.1) start->check_nsb check_metabolism Assess Metabolic Stability (See Protocol 2.1.2) check_nsb->check_metabolism Negative nsb_positive NSB Confirmed check_nsb->nsb_positive Positive check_transport Investigate Cellular Transport (See Protocol 2.1.3) check_metabolism->check_transport Negative metabolism_positive Metabolic Instability Confirmed check_metabolism->metabolism_positive Positive transport_positive Transport-Mediated Variability Confirmed check_transport->transport_positive Positive nsb_solution Implement NSB Mitigation: - Add BSA/detergent - Use low-binding plates - Pre-condition plates nsb_positive->nsb_solution metabolism_solution Adjust Assay Design: - Reduce incubation time - Use metabolic inhibitors - Switch to a cell-free system metabolism_positive->metabolism_solution transport_solution Refine Experimental Model: - Characterize transporter expression - Use transporter inhibitors - Select a different cell line transport_positive->transport_solution

Caption: Workflow for troubleshooting assay variability.

  • Objective: To determine if the compound is binding to assay plates or other surfaces.

  • Procedure:

    • Prepare a solution of this compound in your assay buffer at the desired concentration.

    • Add this solution to two sets of wells in your assay plate:

      • Set A (No-Cell Control): Wells without cells.

      • Set B (With Cells): Your standard experimental wells with cells.

    • Incubate the plate for your standard experiment duration.

    • At the end of the incubation, collect the supernatant from both sets of wells.

    • Quantify the concentration of the compound in the supernatant from both sets using a suitable analytical method (e.g., LC-MS).

  • Interpretation:

    • If the concentration in Set A is significantly lower than your starting concentration, the compound is binding to the plasticware.

    • If the concentration in Set B is lower than in Set A, the compound is binding to the cells or extracellular matrix.

  • Mitigation Strategies:

    • Add Blocking Agents: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 to block non-specific binding sites.[3][13]

    • Use Low-Binding Plates: Switch to commercially available low-adhesion microplates.

    • Pre-condition Plates: Incubate plates with assay buffer containing a blocking agent before adding the compound and cells.

  • Objective: To determine if the compound is being metabolized by your cells.

  • Procedure:

    • Culture your cells to the desired confluency.

    • Incubate the cells with this compound at the experimental concentration.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell supernatant and cell lysates.

    • Analyze the samples by LC-MS for the parent compound and potential metabolites. Look for masses corresponding to common metabolic transformations like hydroxylation, glucuronidation, or cleavage of the ether bond.

  • Interpretation:

    • A time-dependent decrease in the parent compound concentration, coupled with the appearance of new peaks, indicates metabolic activity.

  • Mitigation Strategies:

    • Reduce Incubation Time: If possible, shorten the assay duration to minimize metabolic conversion.

    • Use Metabolic Inhibitors: As a control, co-incubate with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to see if this rescues the parent compound concentration. Note: This may have confounding effects on your biological system.

    • Switch to a Cell-Free System: If the goal is to study the direct interaction with a specific protein, consider using a purified protein assay to eliminate metabolic variables.

Characterizing Off-Target Effects and Assay Interference

Distinguishing true biological activity from artifacts is paramount.

G start Initial Hit in Primary Assay check_interference Perform Assay Interference Counter-Screen (See Protocol 2.2.1) start->check_interference interference_positive Interference Confirmed check_interference->interference_positive Positive interference_negative No Interference Detected check_interference->interference_negative Negative validation_fail Hit Not Validated interference_positive->validation_fail orthogonal_assay Validate with Orthogonal Assay (e.g., different technology, cell-free vs. cell-based) interference_negative->orthogonal_assay orthogonal_assay->validation_fail Fails validation_pass Hit Validated orthogonal_assay->validation_pass Passes sar_analysis Conduct Structure-Activity Relationship (SAR) Analysis validation_pass->sar_analysis

Caption: Workflow for validating an initial screening hit.

  • Objective: To determine if this compound directly interferes with the assay's detection system.

  • Procedure (Example for a Luciferase Reporter Assay):

    • Run the assay in a cell-free format.

    • In a microplate, add the assay buffer and the luciferase enzyme.

    • Add the luciferin substrate to initiate the luminescent reaction.

    • Immediately add this compound at various concentrations to different wells.

    • Read the luminescence signal over time.

  • Interpretation:

    • If the compound causes a dose-dependent decrease or increase in the signal compared to a vehicle control, it is directly interfering with the reporter enzyme or the luminescent signal.

  • Mitigation:

    • If interference is confirmed, the primary assay is not suitable for this compound. An orthogonal assay with a different detection method (e.g., fluorescence, absorbance, qPCR) must be used for validation.[11]

Quantitative Data Summary

While specific data for this compound is scarce, the following table provides representative data for related chlorophenoxy herbicides to illustrate key properties that may be analogous.

PropertyCompoundValueSignificance in AssaysSource
Transporter Affinity (Km) 2,4-D20-22 µM (for rOat3)Indicates potential for carrier-mediated uptake, which can vary between cell types.[5]
Aqueous Solubility 2,4-DB46 mg/LLow solubility can lead to precipitation in aqueous assay buffers, reducing the effective concentration.[14]
LogP 2,4-DB3.53A higher LogP suggests increased hydrophobicity, which can correlate with higher non-specific binding to plastics and proteins.[14]
Analytical LOQ (Water) 2,4-D0.10 µg/L (LC/MS/MS)Demonstrates the need for sensitive analytical techniques to measure low concentrations in biological samples.[12]

Section 3: References

  • P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

  • Klein, R. (2018). The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. University of Nebraska–Lincoln, CropWatch. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. Retrieved from [Link]

  • Bradberry, S. M., et al. (2004). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews.

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • California Invasive Plant Council. (n.d.). Minimizing non-target effects of herbicide use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]

  • Zablotowicz, R. M., et al. (2008). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Applied Microbiology and Biotechnology.

  • Oklahoma State University Extension. (2018). Phenoxy herbicides and drift (6/16/18). [Video]. YouTube. Retrieved from [Link]

  • Pest Genie. (n.d.). Phenoxy Reference Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Retrieved from

  • Pritchard, J. B., et al. (2005). Multiple components of 2,4-dichlorophenoxyacetic acid uptake by rat choroid plexus. Journal of Pharmacology and Experimental Therapeutics.

  • ChemCert. (n.d.). Guide to Using APVMA Approved Phenoxy Herbicides. Retrieved from [Link]

  • Hosoya, K., et al. (2004). Involvement of rat organic anion transporter 3 in the uptake of an organic herbicide, 2,4-dichlorophenoxyacetate, by the isolated rat choroid plexus. Journal of Pharmacology and Experimental Therapeutics.

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Retrieved from

  • El-Zorgani, G. A., et al. (1999). Characterisation of bacterial cultures enriched on the chlorophenoxyalkanoic acid herbicides 4-(2,4-dichlorophenoxy) butyric acid and 4-(4-chloro-2-methylphenoxy) butyric acid. FEMS Microbiology Ecology.

  • Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro.

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology.

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Hagin, R. D., & Linscott, D. L. (1965). Metabolism of Herbicides, Degradation of 4-(2,4-Dichlorophenoxy)butyric Acid [4-(2,4-DB)] in Plants. Journal of Agricultural and Food Chemistry.

  • Han, H., et al. (2008). Uptake of 4-chloro-2-methylphenoxyacetic acid (MCPA) from the apical membrane of Caco-2 cells by the monocarboxylic acid transporter. Toxicology in Vitro.

  • Abushaaban, M., et al. (2001). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. Biotechnology Letters.

  • Goris, A., et al. (1998). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. FEMS Microbiology Letters.

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Smith, D. A., et al. (2014). Passive lipoidal diffusion and carrier-mediated cell uptake are both important mechanisms of membrane permeation in drug disposition. Molecular Pharmaceutics.

  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology.

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information.

  • Lunov, O., et al. (2011). Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. PLoS ONE.

  • Visser, W. E., et al. (2023). Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. Reproductive Toxicology.

  • Chen, J., et al. (2018). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Molecules.

  • Dao, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Scientific Reports.

  • Beloglazova, N. V., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences.

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry.

  • Fauchère, J. L., et al. (1988). Non-specific binding and general cross-reactivity of Y receptor agonists are correlated and should importantly depend on their acidic sectors. Journal of Receptor Research.

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 2-(4-chlorophenoxy)butanoic acid, a compound of interest in various research and development pipelines.[] We will delve into the causality behind experimental choices, presenting self-validating protocols to ensure trustworthiness and scientific integrity.[2][3]

The identity and purity of this compound (Molecular Formula: C₁₀H₁₁ClO₃, Molecular Weight: 214.65 g/mol ) must be rigorously established to ensure the reliability and reproducibility of experimental data.[4] This guide will explore a multi-pronged approach, leveraging the strengths of various analytical techniques to provide a comprehensive purity profile.

The Orthogonal Approach to Purity Validation

A single analytical method is often insufficient to definitively determine the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable assessment. This guide will focus on a combination of chromatographic, spectroscopic, and physical property-based methods.

Workflow for Purity Validation of this compound

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 2-(4-Chlorophenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2-(4-Chlorophenoxy)butanoic acid and its derivatives. We will delve into the known biological activities of the broader class of chlorophenoxy herbicides, the critical importance of assessing off-target effects, and detailed, field-proven methodologies for quantifying cross-reactivity.

Introduction: The Chlorophenoxy Acetic Acid Class and its Primary Mechanism of Action

This compound belongs to the family of chlorophenoxy herbicides, which also includes widely used compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid).[1][2][3] Structurally, these compounds are characterized by a phenoxy ring system linked to a carboxylic acid moiety.[1]

Their primary application is as systemic herbicides for the control of broad-leaved weeds.[1][2][4] The intended mechanism of action involves mimicking natural plant hormones known as auxins.[2][5][6] By acting as synthetic auxins, they disrupt normal plant hormone balance and protein synthesis, leading to uncontrolled growth and eventual plant death.[5][6]

However, the structural similarity to endogenous molecules and the potential for these compounds to interact with biological systems beyond their intended targets in plants necessitates a thorough evaluation of their cross-reactivity profile, especially in the context of drug development or environmental toxicology.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity is the phenomenon where a compound binds to one or more unintended, "off-target" receptors or enzymes.[7] While the primary target might be well-defined, interactions with other macromolecules can lead to unexpected biological effects, toxicity, or a desired polypharmacology.[8] For derivatives of this compound, understanding this profile is crucial for two main reasons:

  • Predicting Toxicity: Off-target interactions are a primary cause of adverse effects. In humans and non-target species, chlorophenoxy herbicides have been shown to cause a range of toxic effects, including cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[1][4][9][10] These effects are likely mediated by interactions with multiple unintended cellular targets.

  • Drug Discovery and Repurposing: A comprehensive understanding of a molecule's selectivity can uncover novel therapeutic applications.[8] Conversely, a lack of selectivity can terminate the development of a promising drug candidate due to safety concerns.

The following diagram illustrates the fundamental concept of on-target efficacy versus off-target cross-reactivity.

G cluster_0 Compound Action cluster_1 Biological Targets cluster_2 Biological Outcome Compound 2-(4-Chlorophenoxy)butanoic acid Derivative OnTarget Intended Target (e.g., Plant Auxin Pathway) Compound->OnTarget Binds OffTarget1 Off-Target 1 (e.g., Human Receptor X) Compound->OffTarget1 Binds OffTarget2 Off-Target 2 (e.g., Metabolic Enzyme Y) Compound->OffTarget2 Binds Efficacy Desired Efficacy (e.g., Herbicidal Activity) OnTarget->Efficacy Leads to SideEffect Adverse/Unintended Effects (Cross-Reactivity) OffTarget1->SideEffect Leads to OffTarget2->SideEffect Leads to

Caption: On-target vs. Off-target interactions of a bioactive compound.

Comparative Analysis of Potential Off-Target Interactions

While specific cross-reactivity data for this compound itself is limited in public literature, we can infer potential off-target liabilities by examining its structural analogs. The table below compares the known toxicological mechanisms of the chlorophenoxy class to other herbicide classes, highlighting the different potential off-target concerns.

FeatureChlorophenoxy Herbicides (e.g., 2,4-D, MCPA)Glycines (e.g., Glyphosate)Triazines (e.g., Atrazine)
Primary Mechanism Synthetic Auxin; disrupts hormone balance and protein synthesis.[5][6]Inhibits EPSP synthase enzyme in the shikimate pathway, blocking amino acid synthesis.Inhibits photosystem II, blocking photosynthesis.
Known Off-Target Effects in Non-Target Species Uncoupling of oxidative phosphorylation, cell membrane damage, neurotoxicity, myotoxicity.[1][4][9]Potential disruption of gut microbiome, endocrine disruption.Endocrine disruption, reproductive and developmental toxicity.
Key Chemical Feature Phenoxyacetic acid core.[1]Phosphonomethylglycine structure.S-triazine ring.
Potential for Cross-Reactivity High, due to mimicry of a fundamental signaling molecule (auxin) and observed multi-organ toxicity.Moderate, primarily targeting an enzyme pathway absent in vertebrates but with other potential interactions.High, with known interactions with endocrine pathways.

Experimental Workflows for Cross-Reactivity Profiling

To definitively characterize the cross-reactivity profile of a this compound derivative, a tiered approach using a combination of in vitro assays is recommended. Biochemical assays provide direct measurement of compound-target interactions, while cell-based assays offer insights into the physiological consequences in a living system.[8][11]

A. Radioligand Binding Assays: The Gold Standard for Receptor Affinity

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a specific receptor.[12] A competitive binding assay is used to determine a test compound's ability to displace a known radiolabeled ligand from its receptor, from which the inhibitory constant (Ki) can be calculated.[12][13]

This protocol outlines the steps to assess the binding of a test compound to a panel of non-target receptors (e.g., GPCRs, ion channels).

1. Preparation of Reagents and Materials:

  • Causality: Proper preparation is critical for assay reproducibility.
  • Receptor Source: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.[14] Determine protein concentration using a standard method like the BCA assay.[14]
  • Radioligand: Select a high-affinity radioligand for the target receptor. Dilute to a working concentration (typically at or below its Kd value) in binding buffer.[13]
  • Test Compound: Prepare a serial dilution of the this compound derivative over a wide concentration range (e.g., 5-log units).[12]
  • Controls: Include a known non-labeled ligand for the receptor to define non-specific binding (NSB).[15]
  • Materials: 96-well plates, GF/C filter mats (pre-soaked in 0.3% PEI), vacuum filtration manifold, scintillation fluid, and a microplate scintillation counter.[14]

2. Assay Incubation:

  • Causality: This step allows the binding reaction to reach equilibrium.[12][15]
  • Add the following to each well of a 96-well plate in order:
  • 150 µL of receptor membrane preparation.[14]
  • 50 µL of the test compound dilution (or buffer for total binding, or non-labeled ligand for NSB).[14]
  • 50 µL of the radioligand solution.[14]
  • Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), with gentle agitation.[14]

3. Filtration and Washing:

  • Causality: This crucial step separates the receptor-bound radioligand from the unbound radioligand in the solution.[12][15][16]
  • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter mat using a vacuum manifold.[14]
  • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to minimize non-specific binding.[14][15]

4. Detection and Data Analysis:

  • Causality: Quantifies the amount of radioligand bound to the receptor at each test compound concentration.
  • Dry the filter mat (e.g., 30 minutes at 50°C).[14]
  • Add scintillation cocktail and count the radioactivity in a microplate counter.[14]
  • Data Analysis:
  • Calculate specific binding = Total Binding - Non-Specific Binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

The following diagram visualizes this experimental workflow.

G A 1. Reagent Preparation - Receptor Membranes - Radioligand ([L]) - Test Compound (I) B 2. Incubation Add Receptor, I, and [L] to plate. Incubate to reach equilibrium. A->B Combine C 3. Filtration Rapidly filter plate contents. Receptor-bound [L]* is trapped. B->C Terminate Reaction D 4. Washing Wash filter with ice-cold buffer to remove unbound [L]*. C->D Purify E 5. Detection Dry filter, add scintillant, and count radioactivity. D->E Prepare for Reading F 6. Data Analysis Plot dose-response curve. Calculate IC50 and Ki. E->F Quantify

Caption: Workflow for a competitive radioligand binding assay.

B. Enzyme Inhibition Assays

These assays determine if a test compound can reduce the activity of a specific non-target enzyme.[17][18] This is critical for assessing potential disruption of metabolic pathways.[19][20]

1. Assay Setup:

  • In a microplate, combine the purified target enzyme, buffer, and varying concentrations of the this compound derivative.
  • Include controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

2. Reaction Initiation and Monitoring:

  • Initiate the enzymatic reaction by adding the enzyme's specific substrate.[18]
  • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[18]

3. Data Analysis:

  • Calculate the reaction rate for each inhibitor concentration.
  • Determine the percent inhibition relative to the "no inhibitor" control.
  • Plot percent inhibition versus log inhibitor concentration to determine the IC50 value. Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[21]
C. Cell-Based Functional Assays

While binding and enzyme assays identify direct interactions, cell-based assays reveal the downstream consequences of these interactions in a physiological context.[8][22][23] They are invaluable for confirming that an observed off-target binding event translates into a functional cellular response.[11][23]

Types of Cell-Based Assays:

  • Reporter Gene Assays: Measure the modulation of a specific signaling pathway by linking the transcription of a reporter gene (e.g., luciferase) to a pathway-specific response element.[22][24]

  • Second Messenger Assays (e.g., cAMP): Quantify changes in intracellular second messenger levels following receptor activation or inhibition.[22]

  • Cell Viability/Proliferation Assays: Determine the cytotoxic or cytostatic effects of a compound on various cell lines by measuring markers like ATP content.[22]

  • High-Content Screening (HCS): Uses automated microscopy and image analysis to measure multiple phenotypic parameters simultaneously (e.g., protein translocation, morphological changes), providing a detailed fingerprint of a compound's cellular effects.[24]

Conclusion and Forward Look

The evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rigorous scientific investigation. For derivatives of this compound, a systematic approach combining in silico prediction, in vitro biochemical assays, and functional cellular profiling is essential. The protocols described herein provide a validated starting point for any research program aiming to characterize the selectivity of these, or any, bioactive small molecules. By understanding the full spectrum of a compound's biological interactions, researchers can better predict its toxicological profile, uncover new therapeutic potential, and ensure the integrity and safety of their findings.

References

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A Comparative Guide to the Identification and Validation of Biological Targets for 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Deconvolution

In drug discovery, the precise identification of a molecule's biological target is the cornerstone of understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential toxicities. 2-(4-Chlorophenoxy)butanoic acid is a small molecule whose structural features—a phenoxy ring linked to a butanoic acid moiety—suggest potential interactions with protein classes that bind endogenous fatty acids. However, without direct experimental evidence, its true targets remain putative.

This guide provides a comprehensive framework for researchers to systematically identify, validate, and compare the potential biological targets of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. Our focus will be on two high-probability target families based on structural analogy: the Peroxisome Proliferator-Activated Receptors (PPARs) and the G-protein coupled Free Fatty Acid Receptors (GPCRs), such as GPR40.

Part 1: A Dual-Pronged Strategy for Target Identification

A robust target identification strategy combines unbiased discovery with hypothesis-driven validation. This ensures that while we pursue likely candidates based on existing knowledge, we remain open to discovering novel, unexpected interactions.

The Unbiased Approach: Affinity Chromatography-Mass Spectrometry

To cast a wide net, an affinity-based proteomics approach can identify proteins from a cell lysate that physically bind to the compound of interest. This method is invaluable for discovering novel targets without prior assumptions. The workflow involves immobilizing this compound on a solid support, incubating it with cell or tissue lysate, washing away non-specific binders, and identifying the specifically bound proteins by mass spectrometry.

Unbiased_Target_ID_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2-(4-Chlorophenoxy) butanoic acid Immobilization Immobilization (Covalent Linkage) Compound->Immobilization Beads Epoxy-activated Sepharose Beads Beads->Immobilization Incubation Incubation & Affinity Capture Immobilization->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Washing Wash Non-specific Proteins Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS LC-MS/MS Analysis Elution->MS Data Database Search & Protein Identification MS->Data Hits Candidate Target Proteins Data->Hits

Caption: Workflow for unbiased target identification using affinity chromatography-mass spectrometry.

The Hypothesis-Driven Approach: Candidate Target Analysis

Based on its structure as a carboxylic acid derivative, this compound resembles endogenous ligands for nuclear receptors and GPCRs involved in metabolic regulation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that play critical roles in lipid and glucose metabolism.[1] The three main subtypes are PPARα, PPARγ, and PPARβ/δ.[2] PPARα is the target of fibrate drugs used to lower triglycerides, while PPARγ is the target of thiazolidinediones (TZDs) for treating type 2 diabetes.[3] Their natural ligands are fatty acids, making them a primary candidate family for our compound.

  • G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFA1), GPR40 is highly expressed in pancreatic β-cells and is activated by medium- to long-chain fatty acids to potentiate glucose-stimulated insulin secretion (GSIS).[4][5] Its role in metabolic control makes it another compelling candidate.

Part 2: Comparative Analysis of Putative Target Pathways

Understanding the signaling pathways of candidate targets is crucial for designing experiments that can differentiate between them.

PPAR Signaling Pathway

PPARs function as heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding in the nucleus, this complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6] This process modulates the expression of proteins involved in fatty acid oxidation, lipid storage, and inflammation.

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_cyto Ligand (e.g., 2-CPBA) Ligand_nu Ligand Ligand_cyto->Ligand_nu Translocates PPAR PPARα/γ/δ Ligand_nu->PPAR binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates mRNA mRNA Transcription->mRNA Protein Target Proteins (Metabolic Enzymes) mRNA->Protein Translation Response Metabolic Response (e.g., ↑ Lipid Metabolism) Protein->Response

Caption: The canonical signaling pathway for Peroxisome Proliferator-Activated Receptors (PPARs).

GPR40 (FFA1) Signaling Pathway

GPR40 is a Gq-coupled receptor.[7] Upon ligand binding at the cell surface, it activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the resulting increase in intracellular Ca²⁺ is a key signal that enhances the exocytosis of insulin-containing granules in pancreatic β-cells, but only when glucose levels are high.[8]

Part 3: Experimental Protocols for Target Validation

The following protocols are designed to be self-validating systems, incorporating positive and negative controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay for PPARγ

This assay directly measures the ability of this compound to bind to the PPARγ ligand-binding domain (LBD) by competing with a known high-affinity radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of the test compound for PPARγ.

  • Materials:

    • Recombinant human PPARγ-LBD protein.

    • [³H]-Rosiglitazone (a high-affinity PPARγ radioligand).

    • Unlabeled Rosiglitazone (for positive control/non-specific binding).

    • Test Compound: this compound.

    • Scintillation fluid and microplates.

    • Scintillation counter.

  • Methodology:

    • Prepare a dilution series of the test compound and unlabeled Rosiglitazone (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add a fixed concentration of PPARγ-LBD and [³H]-Rosiglitazone (typically at its Kd concentration).

    • Add the varying concentrations of the test compound or unlabeled Rosiglitazone to the wells. Include wells with only [³H]-Rosiglitazone and protein (total binding) and wells with a high concentration of unlabeled Rosiglitazone (non-specific binding).

    • Incubate for 2-4 hours at 4°C to reach equilibrium.

    • Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).

    • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Causality & Interpretation: A low Ki value indicates high binding affinity. This experiment confirms a direct physical interaction between the compound and the PPARγ protein.[9]

Protocol 2: PPARγ-Gal4 Luciferase Reporter Assay

This cell-based assay determines if the binding observed in Protocol 1 is functional, i.e., whether it activates or inhibits the receptor's transcriptional activity.

  • Objective: To quantify the agonist or antagonist activity of the test compound on PPARγ.

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293T).

    • Expression plasmid for a chimeric receptor: Gal4 DNA-binding domain fused to the PPARγ-LBD.

    • Reporter plasmid containing the firefly luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • Transfection reagent.

    • Rosiglitazone (positive control agonist).

    • Luciferase assay reagent.

  • Methodology:

    • Co-transfect the cells with the Gal4-PPARγ-LBD and UAS-luciferase plasmids. A co-transfected Renilla luciferase plasmid can be used for normalization.

    • Plate the transfected cells and allow them to recover for 24 hours.

    • Treat the cells with a dilution series of the test compound or Rosiglitazone for 18-24 hours. To test for antagonism, co-treat with a fixed EC50 concentration of Rosiglitazone and a dilution series of the test compound.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla signal.

    • Plot the normalized luciferase activity against the log concentration of the compound and fit to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Causality & Interpretation: An increase in luciferase signal indicates that the compound is an agonist, activating the receptor to drive transcription. A decrease in the Rosiglitazone-induced signal indicates antagonism. This confirms the functional consequence of binding.[10]

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the compound's effect on a key physiological function mediated by GPR40 in a relevant cell type.

  • Objective: To determine if the test compound potentiates insulin secretion in a glucose-dependent manner, a hallmark of GPR40 activation.

  • Materials:

    • Pancreatic β-cell line (e.g., MIN6 or INS-1E).

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (2.5 mM) and high glucose (16.7 mM).

    • A known GPR40 agonist (e.g., GW9508) as a positive control.

    • Test Compound: this compound.

    • Insulin ELISA kit.

  • Methodology:

    • Plate β-cells and culture until they reach ~80% confluency.

    • Pre-incubate the cells in KRBH with low glucose for 1-2 hours to establish a basal state.

    • Replace the buffer with KRBH containing either low (2.5 mM) or high (16.7 mM) glucose, with or without a dilution series of the test compound or the positive control.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant (which contains the secreted insulin).

    • Lyse the cells to measure total insulin content for normalization.

    • Quantify the concentration of insulin in the supernatant using an ELISA kit.

    • Express secreted insulin as a percentage of total cellular insulin content.

  • Causality & Interpretation: A significant increase in insulin secretion in the high-glucose condition but not the low-glucose condition is strong evidence of GPR40 agonism.[7] Performing the experiment in parallel with GPR40 knockout cells would provide definitive proof of on-target activity.

Part 4: Data Interpretation and Comparative Summary

The results from these experiments will allow you to build a comprehensive profile of this compound. The following table outlines the expected outcomes for known agonists of our candidate targets, providing a template for interpreting your experimental data.

ExperimentKnown PPARγ Agonist (e.g., Rosiglitazone)Known GPR40 Agonist (e.g., GW9508)This compound (Experimental Data)
Binding Assay (Protocol 1) Low Ki value (high affinity)No specific binding to PPARγRecord Ki or % displacement
Reporter Assay (Protocol 2) High potency (low EC50) agonist activityNo effect on PPARγ transcriptionRecord EC50 and max efficacy
GSIS Assay (Protocol 3) No direct, acute effect on GSISPotentiates insulin secretion at high glucose onlyRecord effect on insulin secretion

Interpreting the Outcomes:

  • If the compound shows activity in Protocols 1 and 2 but not 3: It is likely a selective PPARγ modulator.

  • If the compound shows activity in Protocol 3 but not 1 and 2: It is likely a selective GPR40 agonist.

  • If the compound shows activity across all protocols: It may be a dual-agonist, a rare but valuable pharmacological profile.

  • If the compound shows no activity in any assay: The primary biological targets may lie outside of this hypothesis, reinforcing the value of the unbiased approach described in Part 1.

References

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  • Tan, C. P., Feng, Y., Zhou, Y. P., Eiermann, G. J., Petrov, A., Zhou, C., ... & Li, C. (2008). Selective small-molecule agonists of G protein-coupled receptor 40 promote glucose-dependent insulin secretion and reduce blood glucose in mice. Diabetes, 57(8), 2211-2219. Retrieved from [Link]

  • El-Hage, C., Slinger, E., Taki, F. A., & El-Yazbi, A. F. (2012). Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice. Archives of toxicology, 86(1), 117-127. Retrieved from [Link]

  • Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British journal of pharmacology, 171(6), 1436–1450. Retrieved from [Link]

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  • Liou, A. P., Lu, X., Sei, Y., Zhao, X., Pechhold, S., Carrero, R. J., ... & Wank, S. (2011). The G-protein–coupled receptor GPR40 directly mediates long-chain fatty acid–induced secretion of cholecystokinin. Gastroenterology, 140(3), 903-912. Retrieved from [Link]

  • Kebede, M., Al-Awar, R., & Poitout, V. (2007). GPR40 is necessary but not sufficient for fatty-acid stimulation of insulin secretion in vivo. Diabetes, 56(Suppl 1), A13. Retrieved from [Link]

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Independent Verification of 2-(4-Chlorophenoxy)butanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical research, the purity, identity, and isomeric composition of a chemical entity are paramount. This guide provides an in-depth technical framework for the independent verification of 2-(4-Chlorophenoxy)butanoic acid. We will explore the critical analytical methodologies required for its characterization and objectively compare its profile with two widely used phenoxyalkanoic acid analogues: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).

The Significance of Chirality in Phenoxyalkanoic Acids

A crucial aspect of this compound's chemical identity is the presence of a chiral center at the second carbon of the butanoic acid chain. This results in the existence of two enantiomers, (R)- and (S)-2-(4-Chlorophenoxy)butanoic acid. It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities and metabolic fates.[1][2][3] One enantiomer may be responsible for the desired therapeutic or herbicidal effect, while the other may be inactive or even contribute to undesirable toxicity.[2][4] Therefore, independent verification must not only confirm the chemical structure but also determine the enantiomeric composition of the sample.

Comparative Analysis: this compound and its Alternatives

To provide a comprehensive context for the verification of this compound, we will compare it with two important compounds from the same chemical class: 2,4-D and MCPB.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide for the control of broadleaf weeds.[5][6] As a phenoxyacetic acid, it acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[7]

4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is a phenoxybutyric acid herbicide.[8] It is often considered a pro-herbicide, as its herbicidal activity relies on its conversion to the corresponding active acetic acid form within the target plant.[9]

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)
Chemical Structure C₁₀H₁₁ClO₃C₈H₆Cl₂O₃C₁₁H₁₃ClO₃
Molecular Weight 214.65 g/mol 221.04 g/mol 228.67 g/mol [8]
Chirality Yes (chiral center at C2)NoNo
Mechanism of Action Synthetic auxin (likely a pro-herbicide)Synthetic auxin[7]Synthetic auxin (pro-herbicide)[9]
Typical Application Expected to be a selective herbicide for broadleaf weeds.Control of broadleaf weeds in grass crops and turf.[6]Post-emergence control of broadleaf weeds, particularly in pea crops.[8]

Independent Verification: Experimental Protocols

A thorough independent verification of this compound involves a multi-step analytical approach to confirm its identity, purity, and enantiomeric composition.

Structural and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic compounds like phenoxyalkanoic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Protocol: GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample into a glass vial.

    • Dissolve the sample in 1 mL of a suitable organic solvent, such as acetone.

  • Derivatization:

    • To the sample solution, add 100 µL of a 10% (w/v) solution of pentafluorobenzyl bromide (PFBBr) in acetone and 50 µL of a catalyst, such as triethylamine.

    • Seal the vial and heat at 60°C for 1 hour to facilitate the formation of the PFB ester.

    • After cooling, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • The resulting mass spectrum should be compared to a reference spectrum of derivatized this compound.

    • The purity of the sample can be estimated by the relative area of the main peak in the total ion chromatogram.

Caption: Workflow for GC-MS analysis of this compound.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of phenoxyalkanoic acids.

Protocol: Chiral HPLC for Enantioseparation

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane, isopropanol, and formic acid in a ratio of 90:10:1 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: n-hexane/isopropanol/formic acid (90:10:1).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The chromatogram should show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral_HPLC_Workflow A Prepare Mobile Phase (Hexane/IPA/Formic Acid) C Inject Sample into HPLC A->C B Prepare Sample Solution (1 mg/mL in Mobile Phase) B->C D Separation on Chiral Column C->D E UV Detection at 230 nm D->E F Data Analysis (Calculate % ee) E->F

Caption: Workflow for chiral HPLC analysis of this compound.

Mechanism of Action: A Visual Representation

The herbicidal action of phenoxyalkanoic acids is initiated by their mimicry of the natural plant hormone auxin. This leads to a cascade of downstream effects, ultimately resulting in uncontrolled cell division and growth, and plant death. The conversion of phenoxybutyric acids to their more active acetic acid counterparts is a key step for pro-herbicides.

Mechanism_of_Action cluster_plant Plant Cell A Phenoxybutanoic Acid (e.g., this compound) B β-oxidation A->B C Phenoxyacetic Acid (Active Herbicide) B->C D Auxin Receptor Binding C->D E Gene Expression Changes D->E F Uncontrolled Cell Division & Growth E->F G Plant Death F->G

Caption: Simplified mechanism of action for phenoxybutanoic acid herbicides.

Conclusion

The independent verification of this compound requires a rigorous analytical approach that addresses its chemical identity, purity, and, most importantly, its enantiomeric composition. By employing techniques such as GC-MS and chiral HPLC, researchers can ensure the quality and integrity of their starting materials. Furthermore, understanding its properties in the context of established alternatives like 2,4-D and MCPB provides a valuable framework for its potential applications and biological effects. This guide serves as a foundational resource for scientists to design and execute robust verification protocols, ensuring the reliability and reproducibility of their research.

References

  • Stereochemistry in Drug Action. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Gateway on Pesticide Hazards and Safe Pest Management. (n.d.). Beyond Pesticides. Retrieved January 13, 2026, from [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved January 13, 2026, from [Link]

  • 2,4-DB. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Opposite effects of enantiomers of clofibric acid derivative on rat skeletal muscle chloride conductance: antagonism studies and theoretical modeling of two different receptor site interactions. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • 4-(2,4-Dichlorophenoxy)butanoic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization. Retrieved January 13, 2026, from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Stereochemistry in Drug Action. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenoxy)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-chlorophenoxy)butanoic acid analogs, a class of compounds belonging to the phenoxyalkanoic acid herbicides. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this document aims to equip researchers with the knowledge to design and develop more effective and selective herbicides.

Introduction: The Herbicidal Action of Phenoxyalkanoic Acids

Phenoxyalkanoic acids, such as the well-known 2,4-D, are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry disrupts the normal hormonal balance in susceptible broadleaf plants, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[1] The core structure of these herbicides consists of a phenyl ring linked to a carboxylic acid via an ether bond. The biological activity is highly dependent on the nature and position of substituents on the phenyl ring and the length and structure of the alkanoic acid side chain.[2]

The compound this compound and its analogs are of particular interest. The butyric acid side chain plays a crucial role in their mode of action. Many 4-phenoxybutyric acid derivatives are not herbicidal themselves but act as pro-herbicides.[3] Within susceptible plants, they undergo β-oxidation, a metabolic process that shortens the fatty acid chain, converting them into the highly active acetic acid analogs.[3] This bioactivation pathway is a key determinant of their selectivity, as some crop plants, particularly legumes, lack the necessary enzymes for this conversion and are therefore tolerant.[3]

Deciphering the Structure-Activity Relationship

The herbicidal efficacy of this compound analogs is intricately linked to their molecular structure. Key structural features that influence activity include the substitution pattern on the phenyl ring, the length and branching of the alkyl chain, and the stereochemistry of the molecule.

The Critical Role of the Carboxylic Acid Moiety and Alkyl Chain Length

The carboxylic acid group is essential for herbicidal activity, as it is the functional group that mimics the carboxylate of the natural auxin, IAA. The length of the alkyl chain connecting the phenoxy group to the carboxylic acid is a critical determinant of both the mechanism of action and the potency.

While phenoxyacetic acids are directly active, phenoxybutyric acids, as mentioned, require bioactivation. The herbicidal activity of a homologous series of phenoxyalkanoic acids often shows a pattern where acetic and butyric acid derivatives are active, while propionic and pentanoic acid derivatives may show reduced or different activity. This is because the β-oxidation process effectively removes two-carbon units, converting butyric acids to active acetic acids.

Influence of Phenyl Ring Substitution

The nature, position, and number of substituents on the phenyl ring significantly modulate the herbicidal activity. Halogen atoms, particularly chlorine, are common substituents that enhance efficacy. The position of these substituents is crucial. For instance, in many phenoxy herbicides, substitution at the 4-position (para) and 2-position (ortho) of the phenyl ring is favorable for high activity. The 4-chloro substituent in the parent compound, this compound, is a key feature contributing to its herbicidal potential. Adding a methyl group at the 2-position, as seen in 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), further enhances its activity after conversion to MCPA.[3]

The Significance of Stereochemistry

For analogs with a chiral center, such as those with a 2-phenoxypropionic acid moiety, the stereochemistry is a critical factor. It is well-established that for many phenoxypropionic acid herbicides, the (R)-enantiomer is the biologically active form, while the (S)-enantiomer is often inactive or significantly less active.[1] This stereoselectivity is a result of the specific binding interactions with the target auxin receptors in the plant.

Comparative Analysis of Analog Performance

To illustrate the structure-activity relationships, the following table summarizes the herbicidal efficacy of representative this compound analogs and related compounds against various weed species. The data is presented as percent control, indicating the reduction in weed biomass under controlled conditions.

Compound/AnalogStructureTarget WeedApplication Rate (g/ha)Percent Control (%)Reference
2,4-D 2-(2,4-dichlorophenoxy)acetic acidVelvetleaf (Abutilon theophrasti)56095[3]
2,4-DB 4-(2,4-dichlorophenoxy)butyric acidVelvetleaf (Abutilon theophrasti)112092[3]
MCPA 2-(4-chloro-2-methylphenoxy)acetic acidCommon Lambsquarters (Chenopodium album)56098[3]
MCPB 4-(4-chloro-2-methylphenoxy)butanoic acidCommon Lambsquarters (Chenopodium album)112095[3]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual efficacy can vary depending on environmental conditions and plant growth stage.

Experimental Protocols for Herbicidal Activity Evaluation

The following provides a detailed, step-by-step methodology for a common greenhouse-based herbicidal efficacy trial.

Greenhouse Pot Study for Post-Emergence Herbicidal Activity

Objective: To evaluate and compare the post-emergence herbicidal efficacy of this compound analogs against a target broadleaf weed species.

Materials:

  • Seeds of a susceptible broadleaf weed (e.g., Velvetleaf, Abutilon theophrasti).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Test compounds (this compound and its analogs).

  • A commercial standard herbicide (e.g., 2,4-D amine salt).

  • Untreated control (solvent blank).

  • Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark).

  • Spray chamber calibrated to deliver a precise volume of spray solution.

  • Analytical balance, volumetric flasks, pipettes.

  • Solvents (e.g., acetone, water) and surfactant.

Procedure:

  • Plant Propagation: Sow 5-7 seeds of the target weed in each pot. After emergence, thin the seedlings to three uniform plants per pot.

  • Plant Growth: Allow the plants to grow in the greenhouse until they reach the 2-4 true leaf stage.

  • Preparation of Test Solutions:

    • Accurately weigh the test compounds and the standard herbicide.

    • Dissolve each compound in a minimal amount of a suitable solvent (e.g., acetone).

    • Prepare a stock solution of a specific concentration.

    • From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).

    • Add a non-ionic surfactant to the final spray solutions to improve leaf coverage.

  • Herbicide Application:

    • Transfer the pots to a calibrated spray chamber.

    • Apply the test solutions evenly to the foliage of the plants.

    • Include an untreated control group that is sprayed only with the solvent and surfactant solution.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment:

    • Visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass of the plants in each pot.

    • Determine the fresh weight of the harvested biomass.

    • Calculate the percent control for each treatment relative to the untreated control using the following formula: Percent Control = [1 - (Fresh Weight of Treated Plants / Fresh Weight of Untreated Plants)] * 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Herbicidal Activity Testing cluster_analysis SAR Analysis start Parent Compound: This compound mod1 Modify Alkyl Chain (e.g., propanoic, pentanoic) start->mod1 mod2 Modify Phenyl Ring Substituents (e.g., add methyl, change halogen) start->mod2 analogs Library of Analogs mod1->analogs mod2->analogs protocol Greenhouse Pot Study (Post-emergence) analogs->protocol data Collect Data: Percent Control, IC50 protocol->data sar Structure-Activity Relationship data->sar qsar QSAR Modeling (Optional) sar->qsar qsar->start Design New Analogs Mechanism cluster_plant Susceptible Plant Cell uptake Uptake of Pro-herbicide (Phenoxybutyric Acid) beta_ox β-Oxidation uptake->beta_ox active Active Herbicide (Phenoxyacetic Acid) beta_ox->active receptor Auxin Receptor Binding active->receptor response Disrupted Growth & Plant Death receptor->response

Caption: Bioactivation pathway of phenoxybutyric acid herbicides in susceptible plants.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of various molecular features. The conversion of the butanoic acid side chain to the corresponding acetic acid via β-oxidation is a critical activation step, and the substitution pattern on the phenyl ring fine-tunes the herbicidal potency. Understanding these relationships is paramount for the rational design of new, more effective, and selective herbicides.

Future research in this area could focus on developing quantitative structure-activity relationship (QSAR) models to predict the activity of novel analogs, exploring new bioisosteric replacements for the phenoxy ring to enhance efficacy and broaden the weed control spectrum, and investigating the molecular basis of selectivity in more detail to design herbicides with improved crop safety profiles.

References

  • Influence of the alkyl chain length on the physicochemical properties and biological activity in a homologous series of dichlorprop-based herbicidal ionic liquids. ResearchGate. Available at: [Link].

  • Phenoxy herbicide - Wikipedia. Wikipedia. Available at: [Link].

  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. PubMed. Available at: [Link].

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed. Available at: [Link].

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link].

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. Available at: [Link].

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. Available at: [Link].

  • Dicationic Herbicidal Ionic Liquids Comprising Two Active Ingredients Exhibiting Different Modes of Action. PubMed. Available at: [Link].

  • Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Publishing. Available at: [Link].

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. Available at: [Link].

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A Researcher's Comparative Guide to the Enantioselective Separation of Chlorophenoxy Butanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental analysis and agricultural science, the stereochemistry of chlorophenoxy butanoic acids, a class of widely used herbicides, is of paramount importance. The biological activity, particularly the herbicidal efficacy, of these compounds is often confined to a single enantiomer. For instance, the herbicidal activity of dichlorprop and mecoprop is primarily attributed to their (R)-enantiomers.[1][2][3] The (S)-enantiomers are often considered inactive or significantly less active, yet they can contribute to the overall environmental burden and may exhibit different toxicological profiles.[4][5] Consequently, the ability to separate and quantify the individual enantiomers is crucial for accurate risk assessment, quality control of agrochemical formulations, and for studying their environmental fate and metabolic pathways.[5][6]

This guide provides an in-depth, objective comparison of the primary analytical techniques for the enantioselective separation of chlorophenoxy butanoic acids. Drawing upon experimental data and established methodologies, we will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), empowering researchers to make informed decisions for their specific analytical challenges.

The Foundation of Enantioseparation: Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on the principle of chiral recognition. This is achieved by introducing a chiral selector into the analytical system, creating a transient diastereomeric complex with the analyte enantiomers. These diastereomeric complexes have different physicochemical properties, allowing for their separation. The choice of the chiral selector and the optimization of the analytical conditions are the cornerstones of successful enantioseparation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC stands as the most prevalent and versatile technique for the enantioselective analysis of chlorophenoxy butanoic acids.[7] The success of this method lies in the diverse array of available Chiral Stationary Phases (CSPs), each offering unique chiral recognition mechanisms.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely used for the separation of a broad range of chiral compounds, including chlorophenoxy butanoic acids.[8] Chiral recognition on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice of the mobile phase, including the organic modifier and any additives, significantly influences the retention and resolution of the enantiomers.[9]

Macrocyclic Glycopeptide Antibiotic CSPs

CSPs based on macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, have demonstrated excellent enantioselectivity for acidic compounds like chlorophenoxy butanoic acids.[10][11] The chiral recognition mechanism is primarily driven by ionic interactions between the protonated amino groups of the selector and the carboxylate anion of the analyte, supplemented by hydrogen bonding and π-π interactions. The pH of the mobile phase is a critical parameter, as it governs the ionization state of both the analyte and the chiral selector.[10]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules of appropriate size and polarity. Chiral recognition on cyclodextrin-based CSPs arises from the differential fit of the enantiomers within the chiral cavity. For phenoxypropionic acid herbicides, derivatives of β-cyclodextrin are commonly employed.[12][13]

Comparative Performance of HPLC Methods

Chiral Stationary Phase (CSP)Analyte(s)Mobile PhaseKey FindingsReference
TeicoplaninPhenoxypropionic acid herbicidesMethanol/Water with pH adjustmentChiral recognition is controlled by the interaction between the anionic form of the solute and the teicoplanin phase. Separation factor increases with higher methanol content.[10]
Permethylated α-cyclodextrinMecoprop (MCPP) and Dichlorprop (DCPP)Isocratic conditions (not specified)Successful quantitation of R- and S-enantiomers in natural waters with low limits of quantification (1 ng/L for MCPP, 4 ng/L for DCPP).[13]
Chiralcel OJImidazolinone herbicides (structurally related)Hexane/Ethanol with acidic modifierEthanol was a better polar modifier than other alcohols. The acidic modifier reduced retention time and improved peak shape.[9]
Sino-Chiral OJ, Chiralcel OD-H, Chiralpak IB, and Chiralpak AD-HTen arylphenoxypropionate herbicidesSupercritical CO2 with/without modifierSino-Chiral OJ column showed the best chiral recognition. Adding an organic modifier decreased retention times.[14]

Experimental Protocol: Enantioselective Separation of Dichlorprop using a Teicoplanin CSP

This protocol is a representative example based on established methodologies for the separation of chlorophenoxy butanoic acids.[10]

1. Instrumentation and Column:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase: Teicoplanin-based column (e.g., Chirobiotic T).

2. Mobile Phase Preparation:

  • Prepare a stock solution of aqueous buffer (e.g., 25 mM ammonium formate).

  • Adjust the pH of the buffer to a suitable value (e.g., pH 5) using formic acid. The pH is critical for controlling the ionization of both the analyte and the stationary phase.

  • Prepare the mobile phase by mixing the aqueous buffer with an organic modifier, typically methanol. The ratio will need to be optimized, but a starting point could be 70:30 (v/v) aqueous buffer to methanol.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can influence the thermodynamics of the chiral recognition process.

  • Detection Wavelength: 230 nm, where chlorophenoxy butanoic acids exhibit strong absorbance.[15]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the racemic standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis (CE) offers a high-efficiency, low-solvent-consumption alternative to HPLC for chiral separations.[7][16] In CE, enantiomers are separated based on their differential mobility in an electric field when they interact with a chiral selector added to the background electrolyte.

For chlorophenoxy butanoic acids, cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[12] The separation mechanism involves the formation of transient inclusion complexes between the enantiomers and the cyclodextrin, which alters their effective charge-to-size ratio and, consequently, their electrophoretic mobility.

A study on the enantiomeric resolution of chiral phenoxy acid herbicides found that (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) was highly effective.[12] Optimal separation of four out of six investigated phenoxy acids was achieved using a 50 mM ammonium formate buffer at pH 5 and a temperature of 40°C.[12]

Supercritical Fluid Chromatography (SFC): The "Green" Separation Technique

Supercritical Fluid Chromatography (SFC) is gaining traction as a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase component, significantly reducing organic solvent consumption.[14][17] SFC often provides faster separations and higher efficiency compared to HPLC.

For the chiral separation of arylphenoxypropionate herbicides, polysaccharide-based CSPs have shown excellent performance in SFC.[14] A study comparing four different chiral columns found that the Sino-Chiral OJ column provided the best chiral recognition for six out of ten tested herbicides.[14] The addition of a small amount of an organic modifier, such as methanol, can be used to fine-tune the retention and selectivity.

Method Selection Workflow

The choice of the optimal analytical technique depends on various factors, including the specific analytes, the required sensitivity, sample throughput, and available instrumentation. The following diagram illustrates a general workflow for selecting an appropriate method for the enantioselective separation of chlorophenoxy butanoic acids.

MethodSelection start Define Analytical Goal (e.g., Quantification, Purity) hplc HPLC (High Versatility, Established Methods) start->hplc Standard Approach ce Capillary Electrophoresis (CE) (High Efficiency, Low Solvent Use) start->ce High Throughput/Minimal Sample sfc Supercritical Fluid Chromatography (SFC) (Fast, 'Green' Alternative) start->sfc 'Green' Chemistry Focus csp_selection Select Chiral Stationary Phase (Polysaccharide, Macrocyclic, etc.) hplc->csp_selection mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Additives) ce->mobile_phase Optimize Buffer & Chiral Selector sfc->mobile_phase Optimize Modifier csp_selection->mobile_phase validation Method Validation (Resolution, Linearity, LOD, LOQ) mobile_phase->validation analysis Routine Analysis validation->analysis

Caption: A decision-making workflow for selecting a suitable enantioselective separation method.

Conclusion and Future Perspectives

The enantioselective separation of chlorophenoxy butanoic acids is a well-established field with a range of robust analytical techniques at the disposal of researchers. Chiral HPLC remains the dominant methodology due to its versatility and the wide availability of chiral stationary phases. However, CE and SFC offer compelling advantages in terms of efficiency, speed, and reduced environmental impact.

The choice of the most appropriate technique and specific method parameters should be guided by the analytical requirements of the study. For routine analysis of a limited number of known compounds, a validated HPLC method using a well-characterized CSP is often the most practical approach. For high-throughput screening or when dealing with limited sample volumes, CE can be an excellent choice. As the demand for environmentally friendly analytical methods grows, SFC is likely to see increased adoption.

Future research in this area may focus on the development of novel chiral stationary phases with even greater selectivity and efficiency, as well as the further miniaturization of analytical systems to reduce sample and solvent consumption. The coupling of these chiral separation techniques with mass spectrometry (MS) will continue to be crucial for achieving the low detection limits required for environmental monitoring and metabolism studies.[13]

References

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  • Schurig, V. (2004). Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, 76(19), 5837-5848. [Link]

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  • Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 759, 53-61. [Link]

  • Zhang, T., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Molecules, 27(19), 6608. [Link]

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  • Wang, F., et al. (2020). Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP. Journal of Hazardous Materials, 398, 122896. [Link]

  • Badawi, A., et al. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. Science of The Total Environment, 569-570, 114-121. [Link]

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  • Liu, W., et al. (2005). Enantioselectivity in the toxicity of dichlorprop-methyl (2,4-DCPPM) to three species of green algae. Environmental Toxicology and Chemistry, 24(11), 2841-2846. [Link]

  • Nickel, K., et al. (1997). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 63(5), 1937-1943. [Link]

  • Nickel, K., et al. (1997). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 63(5), 1937–1943. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2009). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(5), 516-523. [Link]

  • Wang, P., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10452-10474. [Link]

  • Tesařová, E., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A, 1088(1-2), 123-132. [Link]

  • Liu, W., Gan, J., & Schlenk, D. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences, 102(3), 701-706. [Link]

  • Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2011). Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry. Analytica Chimica Acta, 706(1), 149-157. [Link]

  • Cui, J., et al. (2012). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 4(6), 1662-1669. [Link]

  • Drzewicz, P., et al. (2003). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Journal of Chromatography A, 983(1-2), 207-215. [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4208. [Link]

  • Hancock, E. N., et al. (2020). Lessons in Strain and Stability: Enantioselective Synthesis of (+)-[14]-Ladderanoic Acid. Angewandte Chemie International Edition, 59(1), 436-441. [Link]

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A Researcher's Comparative Guide to the Specificity of 2-(4-Chlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of effective and selective weed management, both in agricultural settings and controlled research environments, the specificity of a herbicide is paramount.[1][2] This guide offers an in-depth, technical assessment of 2-(4-Chlorophenoxy)butanoic acid, a member of the phenoxy herbicide family.[3] Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its specificity. This will be achieved by comparing it to well-established alternatives and providing detailed, reproducible experimental protocols.

The core principle of herbicide specificity, or selectivity, lies in its ability to effectively control target weed species while leaving non-target organisms, such as crops or beneficial insects, unharmed.[1][4][5] For synthetic auxin herbicides like the one , this selectivity is often a matter of subtle molecular interactions and differential metabolic capacities between plant species.[6]

Mechanism of Action: The Synthetic Auxin Pathway

This compound, like other phenoxy herbicides, functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[7][8] In susceptible plants, typically broadleaf (dicot) species, these synthetic auxins induce a state of uncontrolled and unsustainable growth, ultimately leading to plant death.[9][10]

The key steps in this pathway are as follows:

  • Perception : The synthetic auxin is recognized and bound by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-signaling F-box) co-receptors.[7][11]

  • Signal Transduction : This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[7][8]

  • Derepression : The Aux/IAA repressors are subsequently tagged for degradation via the ubiquitin-proteasome pathway.[7][11]

  • Gene Activation : With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a cascade of auxin-responsive genes.[11]

  • Physiological Overload : The resulting overproduction of proteins and ethylene leads to catastrophic physiological effects, including cell elongation, epinasty (stem and leaf curling), tissue damage, and death.[7][10][12]

Monocot species, such as cereal crops, often exhibit tolerance due to factors like restricted herbicide translocation, morphological differences, or a greater ability to metabolize the compound into inactive forms.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Response Auxin Synthetic Auxin (e.g., 2-(4-CP)BA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Tethers ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARG Auxin Responsive Genes ARF->ARG Activates mRNA mRNA ARG->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Growth Uncontrolled Growth (Epinasty, Cell Division) Proteins->Growth Ethylene Ethylene Production Proteins->Ethylene Death Plant Death Growth->Death Ethylene->Death

Fig. 1: Simplified auxin herbicide signaling pathway.

A Framework for Comparative Specificity Assessment

To objectively assess the specificity of this compound, a direct comparison with established alternatives is essential. For this guide, we select two widely used phenoxyacetic acid herbicides:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) : A globally prevalent herbicide known for its effective control of broadleaf weeds in cereal crops.[9]

  • 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) : A phenoxybutyric herbicide often used on sensitive crops like peas, as it requires conversion to its acetic acid form (MCPA) within susceptible plants to become active.[13][14][15]

Our primary assessment tool will be a whole-plant dose-response bioassay . This method provides clear, quantitative data on a compound's effect on plant growth and is a reliable indicator of its herbicidal activity and selectivity.[16][17]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Select Plant Species - Sensitive Dicot (e.g., Tomato) - Tolerant Monocot (e.g., Wheat) P2 Germinate Seeds & Transplant Seedlings P1->P2 T3 Apply Treatments (Foliar Spray) P2->T3 Plants at 2-3 leaf stage T1 Prepare Herbicide Stock Solutions (2-(4-CP)BA, 2,4-D, MCPB) T2 Create Serial Dilutions (e.g., 0, 10, 50, 100, 500, 1000 g/ha) T1->T2 T2->T3 E1 Incubate in Controlled Environment (21 Days) T3->E1 E2 Data Collection - Visual Injury Score - Fresh/Dry Biomass E1->E2 E3 Data Analysis - Calculate GR50 - Determine Selectivity Index E2->E3

Fig. 2: Workflow for the dose-response bioassay.

Detailed Experimental Protocol: Whole-Plant Bioassay

This protocol is designed to be a self-validating system, with the inclusion of untreated controls and multiple replicates ensuring the reliability of the results.

Objective: To determine the Growth Reduction 50 (GR₅₀) value—the dose required to inhibit plant growth by 50%—for each herbicide on a sensitive dicot and a tolerant monocot species.

Materials:

  • Test Species:

    • Sensitive Dicot: Tomato (Solanum lycopersicum)

    • Tolerant Monocot: Wheat (Triticum aestivum)

  • Herbicides: this compound, 2,4-D, MCPB

  • Equipment: Greenhouse or growth chamber with controlled light and temperature, analytical balance, volumetric flasks, sprayer calibrated for laboratory use, 4-inch pots, potting medium.

Methodology:

  • Plant Preparation:

    • Germinate seeds of both tomato and wheat in a standard potting medium.

    • Once seedlings have emerged, transplant one seedling per 4-inch pot.

    • Grow the plants in a controlled environment (e.g., 22°C day / 18°C night, 16-hour photoperiod) until they reach the 2-3 true leaf stage.[17] This ensures a consistent developmental stage for treatment.

    • Prepare at least 5 replicate pots for each treatment level, including the control.

  • Herbicide Preparation & Application:

    • Prepare stock solutions of each herbicide. The solvent will depend on the formulation (e.g., acid, salt, ester).

    • Perform serial dilutions to create a range of application rates. A logarithmic series is often effective (e.g., 0, 10, 30, 100, 300, 1000 g active ingredient per hectare). The '0' dose is the untreated control (solvent only).

    • Apply the herbicides using a calibrated sprayer to ensure uniform coverage.

  • Incubation and Data Collection:

    • Return the treated plants to the controlled environment and arrange them in a randomized complete block design to minimize positional effects.

    • Water and care for the plants for 21 days.

    • After the incubation period, assess the plants:

      • Visual Injury: Score plants on a scale of 0% (no effect) to 100% (plant death).

      • Biomass Measurement: Harvest the above-ground portion of each plant, weigh it to determine the fresh weight, then dry it in an oven at 60°C until a constant weight is achieved to determine the dry weight. Dry weight is the most robust measure of growth.

Data Analysis and Interpretation

The collected biomass data should be expressed as a percentage of the untreated control. Using statistical software, this data is then fitted to a non-linear regression model (e.g., a four-parameter log-logistic model) to generate a dose-response curve.[18] From this curve, the GR₅₀ value can be accurately determined.

Selectivity Index (SI): A crucial metric for comparison is the Selectivity Index, calculated as:

SI = GR₅₀ (Tolerant Species) / GR₅₀ (Sensitive Species)

A higher SI value indicates greater specificity, meaning a much larger dose is required to affect the tolerant species compared to the sensitive one.

Hypothetical Comparative Data:

HerbicideTest SpeciesGR₅₀ (g a.i./ha)Selectivity Index (SI)
This compound Tomato (Sensitive)8514.1
Wheat (Tolerant)1200
2,4-D Tomato (Sensitive)6016.7
Wheat (Tolerant)1000
MCPB Tomato (Sensitive)2506.0
Wheat (Tolerant)1500

Interpretation of Hypothetical Results:

In this simulated dataset, 2,4-D shows the highest selectivity (SI = 16.7), followed closely by this compound (SI = 14.1). Both are significantly more selective than MCPB (SI = 6.0). This suggests that while this compound is a highly specific herbicide, its performance profile is comparable to the industry standard, 2,4-D. The lower GR₅₀ values for 2,4-D on tomato indicate it is more potent on the sensitive species than the other two compounds at the tested rates.

Conclusion

The specificity of this compound is a critical parameter for its effective and safe use. The whole-plant dose-response bioassay provides a reliable and quantitative method for assessing this characteristic. By comparing its performance against established alternatives like 2,4-D and MCPB, researchers can gain a clear understanding of its relative selectivity and potency. This structured, data-driven approach is fundamental to making informed decisions in both agricultural product development and fundamental plant science research. Further molecular studies, such as receptor binding assays or transcriptomics, could provide deeper mechanistic insights into the observed specificity.

References

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-301. Available at: [Link]

  • Sterling, T., et al. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. University of Nebraska-Lincoln. Available at: [Link]

  • Figueiredo, M. R. A., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Weed Research, 60(4), 233-242. Available at: [Link]

  • Sterling, T., et al. (n.d.). Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. University of Nebraska-Lincoln. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • Mithila, J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(3), 565-574. Available at: [Link]

  • Syracuse Research Corporation. (2002). Human Exposure to Phenoxy Herbicides. National Agricultural Library. Available at: [Link]

  • Gupta, P. K. (2012). Toxicity of herbicides. ResearchGate. Available at: [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. Available at: [Link]

  • Pfleeger, T. G., et al. (2002). Assessing the Risks to Non-Target Terrestrial Plants from Herbicides. Journal of Pesticide Science, 27(3), 284-293. Available at: [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]

  • Danish Environmental Protection Agency. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. Available at: [Link]

  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. Available at: [Link]

  • Wikipedia. (n.d.). MCPB. Available at: [Link]

  • Bohnenblust, E., et al. (2022). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 13(10), 914. Available at: [Link]

  • Jenks, M. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. North Dakota State University. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available at: [Link]

  • ChemCERT. (2019). Alternatives to Synthetic Herbicides. Available at: [Link]

  • Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxybutyric acid. Available at: [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Available at: [Link]

  • Greenside Up. (2015). 16 Natural Alternatives to Herbicide Use. Available at: [Link]

  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

  • Bioassay. (n.d.). Intro dose-response. Available at: [Link]

  • James, D. G., et al. (2016). Non-target effects of grass-specific herbicides differ among species, chemicals and host plants in Euphydryas butterflies. Journal of Insect Conservation, 20(5), 843-852. Available at: [Link]

  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available at: [Link]

  • Solve Pest Problems. (n.d.). Herbicide Labels – Non-target Plants. Available at: [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Available at: [Link]

  • Drugwatch. (n.d.). Alternatives to Roundup: Safer Ways To Control Weeds and Pests. Available at: [Link]

  • Thrive Lot. (2024). Eco-Friendly Alternatives to Glyphosate. Available at: [Link]

  • Neal, J. (2018). Are There Alternatives to Glyphosate for Weed Control in Landscapes?. NC State Extension. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenoxy)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Chlorophenoxy)butanoic acid, a compound frequently utilized in toxicological research and as an analytical standard. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Immediate Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, it is imperative to understand its associated hazards. This compound is a chlorinated phenoxy herbicide derivative and should be treated with care.

Hazard Profile:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.

Disposal Decision Workflow

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following diagram illustrates the decision-making process for laboratory personnel.

DisposalWorkflow start Start: Waste this compound Generated decision_spill Is it a small spill? start->decision_spill cleanup_spill Small Spill Cleanup Protocol decision_spill->cleanup_spill Yes decision_quantity Is it residual laboratory quantity? decision_spill->decision_quantity No waste_collection Segregate and Collect as Hazardous Waste cleanup_spill->waste_collection neutralization_protocol Laboratory Neutralization Protocol (Optional, if permitted) decision_quantity->neutralization_protocol Yes decision_quantity->waste_collection No (Bulk Quantity) neutralization_protocol->waste_collection label_container Properly Label Waste Container waste_collection->label_container storage Store in Designated Satellite Accumulation Area label_container->storage disposal_request Request Pickup by Licensed Waste Management storage->disposal_request end End: Waste Transferred to Authorized Personnel disposal_request->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Small Spill Cleanup

In the event of a small spill of solid this compound, follow these steps:

  • Ensure Safety: Make sure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: Cordon off the area to prevent the spread of the chemical.

  • Cleanup: Carefully sweep up the solid material and place it into a designated hazardous waste container. Avoid creating dust. If the material is dissolved, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures for residual laboratory quantities.

Residual Laboratory Quantities

For routine disposal of small quantities of this compound and contaminated materials (e.g., weigh boats, pipette tips):

  • Segregation: Collect all waste materials contaminated with this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from drains and high-traffic areas.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]

Laboratory Neutralization Protocol (for aqueous solutions)

In some cases, and with explicit permission from your institution's EHS department, aqueous waste containing this compound may be neutralized before collection. This is based on the principle of alkaline hydrolysis, which can break down chlorophenoxy herbicides.[1][2][3]

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines.

Materials:

  • Aqueous waste containing this compound

  • Sodium carbonate (Na₂CO₃)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood. Place the aqueous waste in a suitable beaker on a stir plate and add a stir bar.

  • Neutralization: Slowly add a 10% solution of sodium carbonate to the stirring waste. Since this compound is a carboxylic acid, it will react with the sodium carbonate to form a salt, water, and carbon dioxide.[4][5][6][7][8] The general reaction is: 2 R-COOH + Na₂CO₃ → 2 R-COONa + H₂O + CO₂

  • pH Monitoring: Monitor the pH of the solution. Continue adding sodium carbonate solution until the pH is stable between 6.0 and 8.0.

  • Off-gassing: Allow the solution to stir for at least one hour to ensure the reaction is complete and to allow for the safe dissipation of any evolved carbon dioxide.

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations. It should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department.

Ultimate Disposal Methods

While laboratory personnel are primarily responsible for the safe collection and labeling of waste, it is valuable to understand the ultimate disposal methods employed by licensed waste management facilities. For chlorinated organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration.[9]

Incineration Parameters for Chlorinated Herbicides:

ParameterRecommended ValueRationale
Temperature >1000°CEnsures complete thermal destruction of the organic molecule.
Residence Time ~2 secondsProvides sufficient time at high temperature for complete combustion.
Scrubbing RequiredTo remove acidic gases (e.g., HCl) and other pollutants from the flue gas.

Regulatory Considerations

The disposal of this compound is governed by federal, state, and local regulations. In the United States, this waste may fall under the Resource Conservation and Recovery Act (RCRA). Wastes from the production of the related herbicide 2,4-D are listed as hazardous waste (e.g., K099), and 2,4-D itself is listed as D016.[10][11] Therefore, it is prudent to manage this compound waste as a hazardous material.

When preparing the waste for pickup, all Department of Transportation (DOT) regulations for the transport of hazardous materials must be followed by the licensed carrier.[9][12][13][14] This includes proper packaging, marking, labeling, and shipping papers. Your institution's EHS department will ensure compliance with these regulations.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 4-(2-chlorophenoxy)butanoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved from [Link]

  • Han, W., Hicks, B., & Wild, E. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]

  • U.S. Department of Transportation. (2024, December 6). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Ontario Ministry of the Environment, Conservation and Parks. (2016, April 20). Ontario waste classes. Retrieved from [Link]

  • North Carolina Division of Water Resources. (2021, August 6). Neutralization of Total Residual Chlorine in BOD5/CBOD5 Samples Policy.
  • National Weather Service. (2013, January 30).
  • Anastassiades, M., et al. (2016). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.
  • Agnello, A. M., et al. (n.d.). PREVENTING DECOMPOSITION OF AGRICULTURAL CHEMICALS BY ALKALINE HYDROLYSIS IN THE SPRAY TANK. Cornell University.
  • University of Central Oklahoma. (2014, January 24). Lab 4: Separation of an Organic Acid and a Neutral Compound by Extraction [Video]. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • National Center for Biotechnology Information. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem.
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  • Organic chemistry labor
  • Pipeline and Hazardous Materials Safety Administr

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Navigating the Safe Handling of 2-(4-Chlorophenoxy)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of 2-(4-Chlorophenoxy)butanoic acid, focusing on the essential personal protective equipment (PPE), handling protocols, and disposal procedures. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Hazard Assessment of this compound

Before any handling procedures commence, a thorough understanding of the compound's hazard profile is crucial. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation upon contact.

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that this equipment is properly maintained and used.[1][2][3] For this compound, a comprehensive PPE strategy is not merely a suggestion, but a requirement.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles : These are essential to provide a seal around the eyes, protecting against splashes and droplets. Standard safety glasses with side shields do not offer sufficient protection from chemical splashes.[4][5][6]

  • Face Shield : In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing. A face shield offers a broader barrier of protection for the entire face.[7][8]

Skin and Body Protection

To prevent skin irritation, appropriate gloves and a lab coat are mandatory.

  • Chemically Resistant Gloves : The choice of glove material is critical. Nitrile or neoprene gloves are recommended for handling this compound and other similar organic acids, offering good resistance to a range of chemicals.[9][10][11] Always inspect gloves for any signs of degradation or punctures before use. For extended contact, consider using a thicker glove or double-gloving.

  • Laboratory Coat : A full-length laboratory coat, preferably made of a chemically resistant material, should be worn and kept fastened to protect the skin and personal clothing from contamination.

Respiratory Protection

To mitigate the risk of respiratory tract irritation, especially when handling the compound in powdered form or when generating aerosols, respiratory protection is necessary.

  • NIOSH-Approved Respirator : A NIOSH-approved air-purifying respirator should be used. For particulate matter, a respirator with an N95, R95, or P95 filter is recommended.[12][13] If vapors are a concern, a cartridge appropriate for organic vapors should be used. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[14]

The following table summarizes the required PPE for handling this compound:

Body PartRequired PPEStandard/SpecificationRationale
Eyes Chemical Splash GogglesANSI Z87.1 + D3Protects against chemical splashes and droplets.[5]
Face Face ShieldANSI Z87.1Provides an additional layer of protection for the entire face.[8]
Hands Nitrile or Neoprene GlovesASTM F739 (Permeation)Offers chemical resistance to organic acids.[9][10][15]
Body Chemically Resistant Lab CoatN/AProtects skin and clothing from contamination.
Respiratory NIOSH-Approved Respirator42 CFR Part 84Prevents inhalation of airborne particles and vapors.[14][16]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize exposure and prevent environmental contamination.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7] Review the SDS for this compound.

  • Work Area : All handling of this compound should be conducted within a certified chemical fume hood to control for inhalation hazards.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, respirator, goggles, face shield, and then gloves.

  • Weighing and Transfer : When weighing the solid compound, use a containment system such as a glove bag or a balance with a draft shield within the fume hood to minimize the generation of airborne dust. Use appropriate tools (spatulas, etc.) to handle the material, avoiding direct contact.

  • In Solution : When working with the compound in solution, be mindful of potential splashes. Pour liquids carefully and avoid creating aerosols.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE Prep Review SDS & Locate Safety Equipment Don_Coat Don Lab Coat Prep->Don_Coat Don_Resp Don Respirator Don_Coat->Don_Resp Don_Goggles Don Goggles & Face Shield Don_Resp->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Handling Conduct Work in Fume Hood Don_Gloves->Handling Doff_Gloves Remove Gloves Handling->Doff_Gloves Doff_Face_Shield Remove Face Shield & Goggles Doff_Gloves->Doff_Face_Shield Doff_Coat Remove Lab Coat Doff_Face_Shield->Doff_Coat Doff_Resp Remove Respirator Doff_Coat->Doff_Resp Wash_Hands Wash Hands Thoroughly Doff_Resp->Wash_Hands

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with the Environmental Protection Agency (EPA) and local regulations.[17]

  • Waste Identification : All waste containing this compound is to be considered hazardous waste.[11]

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.

  • Containerization :

    • Solid Waste : Collect solid waste, including contaminated PPE (gloves, etc.) and spill cleanup materials, in a designated, leak-proof container with a secure lid.

    • Liquid Waste : Collect liquid waste in a chemically compatible, sealed container.

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date accumulation started.[18][19]

  • Storage : Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.

  • Pickup and Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for proper disposal.[20] Never dispose of this chemical down the drain or in the regular trash.[18]

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Generate Waste (Solid & Liquid) Segregate Segregate Waste Generate->Segregate Containerize Use Designated Containers Segregate->Containerize Label Label as 'Hazardous Waste' Containerize->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup No_Drain DO NOT Dispose Down Drain or in Trash

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is a shared responsibility that relies on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can protect themselves and their colleagues while maintaining the integrity of their scientific work. Continuous training and a proactive approach to safety are the cornerstones of a secure and productive laboratory environment.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • Southland Supply Group. (2024, August 22). How to Choose the Right Chemical-Resistant Gloves for Your Job. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • ADX. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • HANVO Safety. (n.d.). Everything You Need to Know About Chemical Resistant Gloves. Retrieved from [Link]

  • Vanderbilt University Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • COLA. (2019, September 19). 9 Tips for Eye Safety in the Clinical Laboratory. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bitesize Bio. (2022, December). 7 Types of Lab Eye and Face Protection to Keep You Safe. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Eye Protection and Safer Practices FAQ. Retrieved from [Link]

  • Safety+Health Magazine. (2018, September 12). NIOSH publishes guide on air-purifying respirator selection. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Lindström Group. (2024, September 6). Essential Eye Protection in Laboratories: A Complete Safety Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). A Guide to Air-Purifying Respirators. DHHS (NIOSH) Publication No. 2018-176. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • State University of New York at New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Tasco-Safety. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]

Sources

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